molecular formula C9H9ClN2O B2528297 (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 380177-22-0

(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2528297
CAS No.: 380177-22-0
M. Wt: 196.63
InChI Key: OPZPYJVOAILPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZPYJVOAILPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS number 380177-22-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: this compound (CAS Number: 380177-22-0)

Introduction: The Significance of a Privileged Scaffold

This compound represents a key chemical intermediate built upon the benzimidazole core. The benzimidazole structure, a fusion of benzene and imidazole rings, is recognized in medicinal chemistry as a "privileged scaffold". This designation is earned due to its ability to bind to a wide variety of biological targets, forming the backbone of numerous therapeutic agents with diverse activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The specific substitutions on this molecule—a chloro group at the 5-position, an N-methyl group at the 1-position, and a hydroxymethyl group at the 2-position—provide distinct physicochemical properties and reactive handles for further chemical modification. This guide offers a technical exploration of its synthesis, properties, and potential applications, particularly as a versatile building block in modern drug discovery paradigms.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are crucial for its application in synthesis and research. These identifiers and characteristics are summarized below.

PropertyValueSource
CAS Number 380177-22-0[3][4][5][6][7]
Molecular Formula C₉H₉ClN₂O[3]
Molecular Weight 196.63 g/mol [3]
Purity ≥97% (typical)[3][5]
Appearance Solid (inferred)[8]

Synthetic Pathways: From Precursors to the Final Alcohol

The synthesis of this compound is not commonly detailed as a primary endpoint in literature. However, a logical and efficient synthetic route can be constructed based on established benzimidazole chemistry. The most direct pathway involves the reduction of its corresponding aldehyde precursor, 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde.

Step 1: Synthesis of the Aldehyde Precursor

The formation of the benzimidazole ring system is typically achieved through the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[9][10][11] For the methylated and chlorinated precursor, this involves the reaction of 4-chloro-N¹-methylbenzene-1,2-diamine with a suitable two-carbon source that can be readily converted to an aldehyde. Modern methods often employ microwave-assisted synthesis to improve yields and reduce reaction times.[1][12]

Step 2: Reduction to this compound

The conversion of the aldehyde functional group at the 2-position to a primary alcohol (a hydroxymethyl group) is a standard nucleophilic addition reaction. This is most commonly achieved through reduction.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is highly selective for aldehydes and ketones, meaning it will not react with other potentially reducible groups on the benzimidazole ring under standard conditions. Its operational simplicity and mild reaction conditions (typically performed in alcoholic solvents like methanol or ethanol at room temperature) make it a reliable and scalable choice for this synthetic step.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative procedure for the reduction step. A self-validating system is inherent in this process: the reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde and the formation of the more polar alcohol product.

Protocol: Reduction of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde

  • Dissolution: Dissolve the aldehyde precursor (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a crucial step to control the initial exothermic reaction upon addition of the reducing agent.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting material spot and the appearance of a new, lower Rf (more polar) spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the final this compound.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reduction to Alcohol Precursors 4-Chloro-N-methyl- o-phenylenediamine + Glyoxal derivative Condensation Ring Condensation (e.g., Microwave-assisted) Precursors->Condensation Aldehyde 5-Chloro-1-methyl-1H- benzimidazole-2-carbaldehyde Condensation->Aldehyde Reduction Selective Reduction (NaBH4 in Methanol) Aldehyde->Reduction Key Transformation Alcohol (5-Chloro-1-methyl-1H- benzo[d]imidazol-2-yl)methanol (CAS: 380177-22-0) Reduction->Alcohol

Caption: A logical two-step synthesis of the target compound.

Core Applications in Drug Development

The primary value of this compound in research is its role as a functionalized building block. Commercial suppliers classify it within the "Protein Degrader Building Blocks" family, highlighting its utility in constructing more complex molecules for targeted protein degradation (TPD).[3]

The hydroxymethyl group (-CH₂OH) at the 2-position serves as a versatile chemical handle. It can be readily converted into other functional groups, such as:

  • An aldehyde via oxidation.

  • A carboxylic acid through further oxidation.

  • An ether via Williamson ether synthesis.

  • An ester through reaction with an acyl chloride or carboxylic acid.

  • A leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.

This versatility allows for its incorporation into larger molecular frameworks, such as Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins. The benzimidazole core provides a rigid scaffold, while the chloro- and methyl-substituents can be used to fine-tune properties like solubility, cell permeability, and metabolic stability.

Visualization of Application Logic

ApplicationLogic cluster_synthesis Chemical Derivatization cluster_application Therapeutic Modality BuildingBlock (5-Chloro-1-methyl-1H- benzo[d]imidazol-2-yl)methanol Linker Linker Attachment (via -CH2OH group) BuildingBlock->Linker Incorporation PROTAC PROTAC Molecule Linker->PROTAC Warhead E3 Ligase Ligand or Warhead Warhead->PROTAC Degrader Targeted Protein Degrader PROTAC->Degrader Therapeutic Potential Therapeutic Agent Degrader->Therapeutic

Caption: Role as a building block in targeted protein degradation.

Analytical Characterization Methods

To ensure the identity, purity, and structural integrity of this compound, a suite of standard analytical techniques is employed. While specific data for this compound is not publicly available, the following methods are standard for characterization.[13]

Analytical TechniquePurposeExpected Information
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationProvides a chromatogram showing the peak of the main compound and any impurities. The area under the peak is used to calculate purity (e.g., ≥97%).[13]
Mass Spectrometry (MS) Molecular Weight VerificationDetermines the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the compound (196.63 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation¹H NMR provides information on the number and environment of protons. ¹³C NMR identifies the carbon skeleton. Together, they confirm the precise arrangement of atoms and functional groups.[14]
Infrared (IR) Spectroscopy Functional Group IdentificationDetects characteristic vibrations of functional groups, such as the broad O-H stretch for the alcohol and C-Cl stretches.[14]

Safety, Handling, and Storage

  • Hazard Classification (based on related compound):

    • Skin Corrosion/Irritation, Category 2[15]

    • Serious Eye Damage/Eye Irritation, Category 2[15]

    • Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[15][16]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[15][16]

    • Respiratory Protection: Use only in a well-ventilated area or with a fume hood. Avoid breathing dust.[15][16]

  • Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][16]

Conclusion

This compound, CAS 380177-22-0, is more than a simple chemical. It is a strategically designed building block that leverages the privileged benzimidazole scaffold. Its specific functionalization provides chemists with the tools needed to construct complex and novel molecules aimed at challenging biological targets. Its primary application in the synthesis of protein degraders places it at the forefront of modern medicinal chemistry, offering a valuable starting point for the development of next-generation therapeutics.

References

Structure elucidation of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of the novel heterocyclic compound, this compound (Molecular Formula: C₉H₉ClN₂O, Molecular Weight: 196.63 g/mol ). Benzimidazole scaffolds are of profound interest in drug development, serving as core structures in a variety of pharmacologically active agents. Consequently, rigorous and unambiguous structural verification is a critical prerequisite for advancing such compounds through the research and development pipeline. This document details a multi-technique analytical workflow, grounded in the principles of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, culminating in the definitive determination by X-ray crystallography. The causality behind experimental choices and the logic of data interpretation are emphasized to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Synthetic Context

The structural confirmation of a new chemical entity is a cornerstone of chemical and pharmaceutical sciences.[1][2] The target molecule, this compound, belongs to the benzimidazole class, a privileged heterocyclic motif known for a wide spectrum of biological activities.[3] Its structure integrates a chlorinated benzene ring, an N-methylated imidazole, and a primary alcohol, presenting a unique set of spectroscopic features to be resolved.

A plausible synthetic pathway for this molecule involves the condensation of 4-chloro-N¹-methylbenzene-1,2-diamine with a derivative of glycolic acid, such as an ester or the acid itself, under acidic conditions.[4][5] This synthetic context provides a logical hypothesis for the final molecular architecture, which must then be rigorously confirmed by the analytical methods detailed herein. The expected structure is presented below:

Chemical Structure of this compound

Figure 1. Hypothesized structure of this compound.

The Integrated Elucidation Workflow

A robust structure determination strategy relies on the convergence of data from multiple, orthogonal analytical techniques.[6] Each method provides a unique piece of the structural puzzle, and together, they form a self-validating narrative that confirms the molecular identity. The logical flow of this process is illustrated in the diagram below.

Elucidation_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic & Structural Analysis synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) [Molecular Formula] purification->ms Sample Aliquots nmr NMR Spectroscopy (1H, 13C, 2D) [Connectivity Map] purification->nmr Sample Aliquots ir Infrared (IR) Spectroscopy [Functional Groups] purification->ir Sample Aliquots xray X-ray Crystallography [3D Structure] purification->xray Requires Single Crystal confirmation Final Structure Confirmation ms->confirmation nmr->confirmation ir->confirmation xray->confirmation

Diagram 1: The integrated workflow for structure elucidation.

Core Analytical Techniques and Data Interpretation

Mass Spectrometry: Determining the Molecular Formula

Expertise & Rationale: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm). For this molecule, HRMS not only confirms the overall mass but also validates the presence of chlorine through its characteristic isotopic pattern.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Infuse the sample into an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, equipped with an Electrospray Ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).

Expected Data & Validation: The primary validation comes from two key observations:

  • Accurate Mass: The instrument will detect the protonated molecule, [M+H]⁺. The measured m/z value must match the theoretical value for C₉H₁₀ClN₂O⁺.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The mass spectrum must show two peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This is an unambiguous indicator of a single chlorine atom in the molecule.

Ion Theoretical m/z Expected Observation Purpose
[C₉H₁₀³⁵ClN₂O]⁺197.0476High-intensity peak matching this mass within 5 ppmConfirms mass and elemental composition
[C₉H₁₀³⁷ClN₂O]⁺199.0447Peak at M+2 with ~33% the intensity of MConfirms the presence of one chlorine atom
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[1][7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is employed to build a complete and validated map of the molecule's carbon-hydrogen framework.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to preserve the signal of the exchangeable -OH proton.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Determines the number and type of protons.

    • ¹³C NMR (with DEPT): Determines the number and type of carbons (CH₃, CH₂, CH, C).

    • 2D COSY: Reveals proton-proton (¹H-¹H) coupling networks.

    • 2D HSQC/HMQC: Correlates protons directly to the carbons they are attached to.

    • 2D HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting fragments.

Expected Data & Interpretation:

The combination of these spectra allows for the complete assignment of the molecule's structure.

Technique Expected Chemical Shifts (δ, ppm) & Multiplicity Structural Assignment & Rationale
¹H NMR ~7.6-7.8 (1H, d)H-4: Doublet due to coupling with H-6. Deshielded by proximity to the imidazole ring.
~7.5 (1H, d)H-7: Doublet due to coupling with H-6.
~7.2-7.3 (1H, dd)H-6: Doublet of doublets from coupling to both H-4 and H-7.
~4.8 (2H, s)-CH₂-OH: A singlet, as there are no adjacent protons to couple with.
~5.5 (1H, broad s)-CH₂-OH: A broad, exchangeable singlet. Disappears upon D₂O shake.
~3.8 (3H, s)N-CH₃: A characteristic singlet for the N-methyl group.
¹³C NMR ~154-156C-2: The carbon atom of the imidazole ring bonded to two nitrogens, highly deshielded.
~140-145C-7a & C-3a: Quaternary carbons at the ring junction.
~125-130C-5: Carbon directly attached to the electron-withdrawing chlorine atom.
~110-125C-4, C-6, C-7: Aromatic CH carbons.
~55-60-CH₂-OH: The methylene carbon attached to oxygen.
~30-35N-CH₃: The N-methyl carbon.

2D NMR Validation:

  • HSQC will definitively link each proton signal to its corresponding carbon signal listed above.

  • HMBC is critical for final validation. For instance, it should show a correlation from the N-CH₃ protons to the C-2 and C-7a carbons, confirming the methylation position. It will also show correlations from the -CH₂- protons to C-2 , confirming the attachment of the methanol group at the 2-position of the benzimidazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by detecting their characteristic vibrational frequencies.[1][8] For this molecule, it serves as a quick check for the essential alcohol (-OH) group and the aromatic benzimidazole core.

Experimental Protocol:

  • Sample Preparation: The analysis can be performed neat on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum on an FTIR spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Data & Validation:

Frequency Range (cm⁻¹) Vibration Type Functional Group Confirmed
3200 - 3400 (broad)O-H stretchAlcohol (-OH)
3000 - 3100Aromatic C-H stretchBenzene and Imidazole Rings
2850 - 2960Aliphatic C-H stretch-CH₂- and -CH₃ groups
1500 - 1620C=N and C=C stretchBenzimidazole Ring System
1000 - 1100C-O stretchPrimary Alcohol
700 - 850C-Cl stretchChloro-substituent
X-ray Crystallography: The Definitive Proof

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[9][10] It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions.[11][12]

Xray_Workflow start Purified Compound crystal Grow Single Crystal (Slow Evaporation) start->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction refinement Structure Solution & Refinement diffraction->refinement final Unambiguous 3D Structure refinement->final

Diagram 2: Workflow for single-crystal X-ray analysis.

Experimental Protocol:

  • Crystal Growth: Grow a single crystal of suitable size and quality, typically by slow evaporation of a saturated solution of the compound in a solvent like ethanol or acetonitrile.[10]

  • Data Collection: Mount the crystal on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays.

  • Structure Solution & Refinement: The diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.

Expected Outcome & Validation: The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom in the molecule. This data provides absolute confirmation of:

  • The benzimidazole ring system.

  • The position of the chlorine atom at C-5.

  • The position of the methyl group on the N-1 nitrogen.

  • The attachment of the methanol group at C-2.

Conclusion: A Triad of Corroborating Evidence

The structure of this compound is unequivocally established through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine. A comprehensive suite of 1D and 2D NMR experiments provides a detailed connectivity map, assigning every proton and carbon atom to its specific position. Infrared spectroscopy offers rapid confirmation of key functional groups. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. The convergence and self-consistency of the data from these distinct techniques provide an unassailable foundation for the compound's identity, enabling its confident use in further research and drug development endeavors.

References

Synthesis pathway for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and strategies for overcoming common synthetic challenges. The recommended pathway involves a two-step sequence: an initial Phillips condensation to construct the benzimidazole core, followed by a regioselective N-methylation. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and robust characterization data to ensure reproducibility and scientific integrity.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The molecular architecture of this compound features a substituted benzimidazole scaffold. A logical retrosynthetic analysis dictates a strategy that disconnects the molecule at the N-methyl bond and the bonds forming the imidazole ring.

G cluster_pathway_B Recommended Pathway cluster_pathway_A Alternative Pathway Target This compound Intermediate1 (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol Target->Intermediate1 N-Methylation Intermediate2 4-Chloro-N-methyl-1,2-phenylenediamine Target->Intermediate2 Cyclization StartingMaterial3 Methylating Agent (e.g., MeI) Target->StartingMaterial3 N-Methylation StartingMaterial1 4-Chloro-1,2-phenylenediamine Intermediate1->StartingMaterial1 Phillips Condensation StartingMaterial2 Glycolic Acid Intermediate1->StartingMaterial2 Phillips Condensation StartingMaterial4 4-Chloro-2-nitroaniline Intermediate2->StartingMaterial4 Reduction & N-Methylation G cluster_tautomers Tautomeric Equilibrium cluster_methylation Methylation T1 5-Chloro Isomer T2 6-Chloro Isomer T1->T2 P1 5-Chloro-1-methyl Product (Desired) T1->P1 + MeI P2 6-Chloro-1-methyl Product (Undesired) T2->P2 + MeI G SM1 4-Chloro-o-phenylenediamine SM2 Glycolic Acid Intermediate (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol SM1->Intermediate Step 1: Phillips Condensation (HCl, Xylene, Reflux) SM2->Intermediate Product This compound Intermediate->Product Step 2: N-Methylation (THF, 0°C to RT) Reagent1 NaH, MeI Reagent1->Product Byproduct (6-Chloro-1-methyl-...) Isomer Product->Byproduct Separated by Chromatography

Navigating the Chemical Maze: A Technical Guide to the Properties and Potential of C9H9ClN2O Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential within a Molecular Formula

In the vast landscape of chemical entities, a simple molecular formula can represent a multitude of structures, each with unique properties and potential therapeutic applications. The formula C9H9ClN2O is no exception, encapsulating a diverse array of isomeric compounds. For researchers, scientists, and drug development professionals, understanding the landscape of these isomers is the first step toward unlocking their potential. This guide provides an in-depth exploration of the core properties, potential applications, and the strategic considerations for investigating compounds with the molecular formula C9H9ClN2O. We will delve into the significance of isomerism, propose potential structural classes of interest, and outline the methodologies for their synthesis, characterization, and evaluation in a drug discovery context.

Part 1: The Central Role of Isomerism in C9H9ClN2O

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1][2] This seemingly subtle difference can lead to profound variations in physical, chemical, and biological properties. For a formula like C9H9ClN2O, the number of possible structural and stereoisomers is substantial.

Structural Isomers: These isomers have different connectivity of atoms.[2][3] For C9H9ClN2O, this could manifest as variations in the carbon skeleton, the position of the chlorine atom, or the nature and placement of the nitrogen- and oxygen-containing functional groups.

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms.[2][4] The presence of chiral centers or restricted bond rotation can give rise to enantiomers and diastereomers, which can have distinct pharmacological and toxicological profiles.

The critical takeaway for drug development is that different isomers, despite having the same elemental composition, can interact differently with biological targets. One isomer might be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, the separation and characterization of isomers are paramount.

Part 2: Potential Isomeric Classes of C9H9ClN2O and Their Therapeutic Hypotheses

Given the elemental composition (Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen), we can hypothesize several classes of isomers that are prevalent in medicinal chemistry. The presence of chlorine is particularly noteworthy, as many FDA-approved drugs contain this halogen, often to enhance metabolic stability or binding affinity.[5]

Here, we propose and explore three hypothetical, yet plausible, isomeric classes of C9H9ClN2O.

Isomer Class A: Chloro-substituted Quinazolinones

Quinazolinone is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

  • Hypothetical Structure: A plausible structure could be a chloro-substituted amino-quinazolinone.

  • Therapeutic Hypothesis: Depending on the substitution pattern, these compounds could be investigated as kinase inhibitors for oncology indications or as modulators of GABA receptors for neurological disorders.

  • Synthetic Approach: A common route to quinazolinones involves the condensation of an anthranilic acid derivative with a suitable amine or amide.

Isomer Class B: N-Acyl Chlorinated Indazoles

Indazoles are another important heterocyclic motif in drug discovery, with applications as anti-inflammatory, analgesic, and anticancer agents.

  • Hypothetical Structure: An N-acylated chloro-indazole derivative would fit the molecular formula.

  • Therapeutic Hypothesis: These compounds could be explored as inhibitors of enzymes such as cyclooxygenase (COX) or as modulators of various signaling pathways implicated in cancer.

  • Synthetic Approach: The synthesis could involve the acylation of a pre-formed chloro-indazole core.

Isomer Class C: Chloro-Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds with a range of biological activities, including antibacterial and anticancer effects.

  • Hypothetical Structure: A chloro-substituted amino-benzoxazine derivative.

  • Therapeutic Hypothesis: These isomers could be investigated for their potential as novel antibiotics or as agents targeting specific pathways in cancer cells.

  • Synthetic Approach: Synthesis often involves the reaction of a substituted phenol with an amine and formaldehyde.

Part 3: Experimental Workflow for Isomer Investigation

A systematic approach is crucial when faced with a novel molecular formula. The following workflow outlines the key steps from synthesis to biological evaluation.

Caption: Experimental workflow for the investigation of C9H9ClN2O isomers.

Step 1: Synthesis and Purification

The initial synthesis will likely yield a mixture of isomers. It is imperative to separate these isomers to study their individual properties.

  • Protocol: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

    • Column Selection: Choose a suitable stationary phase (e.g., C18 for reversed-phase) and column dimensions based on the polarity of the synthesized compounds. For stereoisomers, a chiral stationary phase is required.

    • Mobile Phase Optimization: Develop a gradient or isocratic elution method using a mixture of solvents (e.g., acetonitrile and water with additives like formic acid or trifluoroacetic acid) to achieve baseline separation of the isomers.

    • Detection: Use a UV detector at a wavelength where the compounds have maximum absorbance.

    • Fraction Collection: Collect the separated isomers as they elute from the column.

    • Purity Analysis: Re-analyze the collected fractions to confirm their purity.

Step 2: Structural Characterization

Once pure isomers are obtained, their precise structures must be determined.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring it matches the expected formula of C9H9ClN2O. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity of atoms. 1H NMR reveals the number and environment of hydrogen atoms, while 13C NMR shows the carbon framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the complete bonding network.[6]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[6]

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the unambiguous three-dimensional structure of the molecule, including the absolute stereochemistry of chiral centers.[6]

Step 3: In Vitro and In Vivo Evaluation

With characterized isomers in hand, their biological activity can be assessed.

  • In Vitro Assays: These are initial tests to determine if a compound interacts with the intended biological target. Examples include enzyme inhibition assays, receptor binding assays, and surface plasmon resonance (SPR) to measure binding kinetics.

  • Cell-Based Assays: These assays evaluate the effect of the compound on living cells. They can be used to determine potency (e.g., IC50 or EC50 values), cytotoxicity, and mechanism of action.

  • In Vivo Models: Promising compounds are advanced to animal models to study their efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

Part 4: Data Presentation and Interpretation

Systematic data organization is crucial for comparing isomers and making informed decisions.

Table 1: Hypothetical Physicochemical and Biological Data for C9H9ClN2O Isomers

Isomer IDStructureRetention Time (min)Molecular Weight (HRMS)Target Binding (Ki, nM)Cell Potency (IC50, µM)
C9H9ClN2O-A1 [Hypothetical Structure A1]12.5212.0403500.5
C9H9ClN2O-A2 [Hypothetical Structure A2]14.2212.0403>10,000>50
C9H9ClN2O-B1 [Hypothetical Structure B1]18.1212.04032502.1

Note: The structures and data are purely hypothetical for illustrative purposes.

Conclusion: From Formula to Function

The molecular formula C9H9ClN2O represents a rich chemical space with significant potential for the discovery of new therapeutic agents. A thorough understanding of isomerism, coupled with a systematic approach to synthesis, purification, characterization, and biological evaluation, is essential for navigating this space. By embracing the complexity and diversity of isomers, researchers can unlock the hidden therapeutic potential within a seemingly simple chemical formula and drive the development of the next generation of medicines.

References

(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol molecular weight 196.63

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities.[3] For over a century, derivatives of this heterocyclic core have been developed into drugs treating a wide array of conditions, including ulcers (omeprazole), parasitic infections (albendazole), and cancer (bendamustine).[1][4][5] The inherent versatility and synthetic tractability of the benzimidazole nucleus continue to make it a focal point for the development of novel therapeutic agents.[2]

This guide focuses on a specific, strategically designed derivative: This compound . With a molecular weight of 196.63 g/mol , this compound is not an end-drug itself but rather a crucial, high-value building block.[6] Its primary application lies in the rapidly advancing field of Targeted Protein Degradation (TPD), serving as a foundational piece for constructing sophisticated molecules like Proteolysis-Targeting Chimeras (PROTACs).[6] This document provides an in-depth exploration of its chemical properties, a robust synthetic protocol, and the strategic rationale for its use in cutting-edge drug development, tailored for researchers and scientists in the field.

Molecular Profile and Physicochemical Properties

This compound is a precisely functionalized molecule designed for subsequent chemical elaboration. The chloro- group at the 5-position and the methyl group at the N-1 position are critical for modulating electronic properties, solubility, and metabolic stability, while the hydroxymethyl group at the 2-position serves as a versatile chemical handle for linker attachment.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O[6]
Molecular Weight 196.63 g/mol [6]
CAS Number 380177-22-0[6][7]
Appearance White to off-white solid (predicted)[5][8]
Solubility Soluble in methanol, DMSO, DMF (predicted)[9]
Primary Application Protein Degrader Building Block[6]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be clean and well-resolved.

    • Aromatic Region (δ 7.2-7.8 ppm): Three protons will appear in this region, likely as two doublets and a singlet (or a doublet with very small meta-coupling), consistent with the 1,2,4-trisubstituted benzene ring.

    • Methylene Protons (-CH₂OH, δ ~4.7 ppm): A singlet integrating to two protons. The chemical shift is influenced by the adjacent electronegative oxygen and the benzimidazole ring.

    • Hydroxyl Proton (-OH, δ ~5.4 ppm): A broad singlet or triplet (depending on coupling to the methylene protons), which is exchangeable with D₂O.

    • N-Methyl Protons (-NCH₃, δ ~3.8 ppm): A sharp singlet integrating to three protons, a characteristic signal for the N-methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic/Heterocyclic Carbons (δ 110-155 ppm): Eight signals are expected for the benzimidazole core carbons.

    • Methylene Carbon (-CH₂OH, δ ~55-60 ppm): A single peak for the hydroxymethyl carbon.

    • N-Methyl Carbon (-NCH₃, δ ~30-35 ppm): A distinct signal for the methyl carbon attached to the nitrogen.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the parent ion [M+H]⁺ at m/z 197.6, with a characteristic isotopic pattern (approx. 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) due to the presence of the chlorine atom.

Synthesis and Purification Protocol

The synthesis of N-alkylated benzimidazoles is a well-established process in organic chemistry. The most logical and field-proven approach for preparing this compound involves a two-step sequence starting from commercially available 4-chloro-1,2-phenylenediamine. This method provides superior control over regioselectivity compared to attempting methylation of a pre-formed benzimidazole that has a free N-H proton.

Diagram 2: Proposed Synthetic Workflow

G start 4-Chloro-1,2-phenylenediamine + Glycolic Acid step1 Step 1: Condensation (e.g., 4M HCl, Reflux) start->step1 intermediate (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol step1->intermediate step2 Step 2: N-Methylation (NaH, MeI in THF) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: A robust two-step synthesis and purification workflow.

Experimental Protocol: Two-Step Synthesis

Causality Behind Experimental Choices: This protocol is designed for reliability and scalability. Step 1 employs a classic Phillips condensation, which is a high-yielding method for forming the benzimidazole ring.[10] Step 2 uses a strong, non-nucleophilic base (NaH) to ensure complete deprotonation of the imidazole nitrogen, followed by reaction with an electrophilic methyl source (MeI). THF is chosen as the solvent for its inertness and ability to solvate the intermediate anion.[11][12]

Step 1: Synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq).

  • Add 4M hydrochloric acid as the solvent and catalyst.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.

Step 2: N-Methylation to Yield this compound

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) carefully to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the intermediate from Step 1 (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.3 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by slowly adding water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product from Step 2 should be purified using flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-70% ethyl acetate) is typically effective for separating the product from nonpolar impurities and any remaining starting material.

  • Validation: Fractions should be analyzed by TLC. Product-containing fractions are combined and the solvent is removed under reduced pressure to yield the final product as a solid.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile building block, particularly for constructing PROTACs.[6]

Core Application: Targeted Protein Degradation

Targeted Protein Degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery (the ubiquitin-proteasome system) to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that facilitate this process.

A PROTAC consists of three parts:

  • A ligand that binds to the target protein (Protein of Interest, POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

This compound is a precursor to the first part: the POI ligand. The benzimidazole core is a common motif in many kinase inhibitors and other protein binders.[4] The hydroxyl group provides a perfect attachment point for the linker, allowing for the straightforward assembly of a PROTAC library.

Diagram 3: Role as a PROTAC Building Block

G cluster_PROTAC PROTAC Structure cluster_synthesis Assembly poi_ligand Warhead Ligand (Binds Target Protein) linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand (e.g., for VHL, CRBN) linker->e3_ligand building_block This compound (This Guide's Topic) modification Further Modification & Linker Attachment via -OH group building_block->modification modification->poi_ligand Incorporation into PROTAC

Caption: Integration of the building block into a general PROTAC structure.

Potential in Broader Therapeutic Areas

Beyond its use in TPD, the structural motifs of this molecule suggest potential for direct therapeutic activity, aligning with the known pharmacology of the benzimidazole class.[1][2]

  • Anticancer Agents: Many substituted benzimidazoles function as DNA minor groove binders or as inhibitors of key enzymes in cancer progression, such as topoisomerase I.[3][13] This compound could serve as a lead for developing novel cytotoxic or cytostatic agents.

  • Antimicrobial and Antiviral Agents: The benzimidazole core is present in several antiviral and anthelmintic drugs.[4][5] The specific substitutions on this molecule could be explored for activity against various pathogens.

  • Kinase Inhibitors: Benzimidazole derivatives are frequently found in the core structures of small molecule kinase inhibitors used in oncology and inflammation.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related structures, such as 5-Chloro-1-methylimidazole, provides a strong basis for safe handling protocols.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for modern drug discovery. Its rational design provides chemists with a stable, functionalized, and versatile scaffold for building highly complex and potent therapeutic molecules. While its primary current application is as a key building block in the synthesis of PROTACs for targeted protein degradation, the inherent biological potential of its benzimidazole core suggests that it could also serve as a starting point for discovery programs in oncology, infectious diseases, and beyond. This guide provides the foundational knowledge—from synthesis to application—for researchers to confidently and safely incorporate this valuable molecule into their development pipelines, accelerating the journey toward novel therapeutics.

References

The Benzimidazole Scaffold: A Journey from Obscurity to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Evolution of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines provides a unique starting point for interacting with a multitude of biological targets. This guide traverses the historical milestones of benzimidazole chemistry, from its initial synthesis to its serendipitous discovery as a biologically active agent. We will delve into the key developmental pathways that led to blockbuster drug classes, including the anthelmintics and proton pump inhibitors, and explore its more recent emergence as a promising scaffold for anticancer therapeutics. This document provides an in-depth analysis of the synthetic evolution, mechanism of action, and structure-activity relationships that have defined the legacy and future of this remarkable pharmacophore.

The Genesis of a Privileged Scaffold: Early Discoveries

The story of benzimidazole begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. The first synthesis of the benzimidazole ring system is credited to Hoebrecker in 1872, who achieved this through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide[1]. However, for several decades, this heterocyclic system remained a chemical curiosity.

The first hint of its biological significance came in 1944, when D.W. Woolley observed that benzimidazole could elicit biological effects that were reversible by purines, suggesting a potential role as a purine antagonist[2][3][4]. This observation was a critical intellectual leap, laying the conceptual groundwork for future investigations into its therapeutic potential.

A pivotal moment arrived in the 1950s with the structural elucidation of vitamin B12. It was discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of this essential vitamin's structure, serving as an axial ligand to the central cobalt atom[5]. This discovery solidified the notion that the benzimidazole nucleus was not just a synthetic novelty, but a biologically relevant motif, sparking widespread interest in its potential as a pharmacophore[5].

Timeline of Foundational Discoveries
Year Key Discovery/Event Significance Researcher(s)/Institution
1872 First synthesis of the benzimidazole ring.Established the fundamental chemistry of the scaffold.Hoebrecker[1]
1944 Benzimidazole's biological effects are reversed by purines.First indication of its potential as a biologically active molecule.D.W. Woolley[2][3]
1950s Identification of a benzimidazole derivative in Vitamin B12.Confirmed the biological relevance of the benzimidazole scaffold.-

The Rise of the Anthelmintics: A Paradigm Shift in Parasite Control

The first major therapeutic breakthrough for benzimidazole derivatives came in the field of parasitology. The discovery of thiabendazole in 1961 by researchers at Merck marked the dawn of modern anthelmintic chemotherapy. This single discovery spurred a global effort to synthesize and screen thousands of benzimidazole analogues, leading to the development of a class of drugs that remain mainstays in both human and veterinary medicine[2][5].

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary mode of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic worms[6][7]. They exhibit a high affinity for the β-tubulin subunit of the parasite, preventing its polymerization with α-tubulin to form microtubules[6][8]. This disruption of the cytoskeleton has several downstream effects:

  • Inhibition of Cell Division: Arrests mitosis in the metaphase[6].

  • Impaired Nutrient Uptake: Microtubules are essential for the transport of glucose and other nutrients. Their disruption leads to glycogen depletion and a reduction in ATP production, ultimately starving the parasite[6][9].

  • Inhibition of Waste Excretion: The transport of waste products out of the cell is also microtubule-dependent.

The selectivity of these drugs for parasitic tubulin over mammalian tubulin is the cornerstone of their favorable safety profile[8].

Key Anthelmintic Derivatives and Their Evolution
Drug Year of Discovery/Introduction Key Structural Features & Improvements
Thiabendazole 1961The first broad-spectrum benzimidazole anthelmintic.
Mebendazole 1971Introduction of a carbamate group, enhancing its efficacy.
Albendazole 1975Further modifications leading to a broader spectrum of activity.
Fenbendazole 1970sWidely used in veterinary medicine, with recent interest in its anticancer properties[10].

Taming Gastric Acid: The Proton Pump Inhibitor Revolution

In the late 1970s, research into compounds with potential anti-secretory effects led to the investigation of a benzimidazole derivative named timoprazole[11]. While timoprazole itself had toxicity issues, its optimization led to the synthesis of omeprazole in 1979, the first proton pump inhibitor (PPI)[11][12]. This discovery fundamentally changed the management of acid-related gastrointestinal disorders.

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

PPIs are prodrugs that are weak bases. This property allows them to cross cell membranes and accumulate in the acidic environment of the parietal cell canaliculus in the stomach[12]. In this acidic environment, the benzimidazole derivative undergoes a molecular rearrangement to form a reactive sulfenamide cation. This cation then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step in gastric acid secretion[11][12].

The long duration of action of PPIs is due to this irreversible inhibition; acid secretion can only resume once new proton pump molecules are synthesized and inserted into the cell membrane.

Workflow of PPI Action

PPI_Mechanism cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell cluster_lumen Gastric Lumen PPI_prodrug PPI (Prodrug) PPI_accumulated Accumulation in Acidic Canaliculus PPI_prodrug->PPI_accumulated Diffusion PPI_activated Activation to Sulfenamide Cation PPI_accumulated->PPI_activated Acid-catalyzed rearrangement ProtonPump H+/K+ ATPase (Proton Pump) PPI_activated->ProtonPump Covalent Bonding (Irreversible Inhibition) Acid_Secretion H+ Secretion ProtonPump->Acid_Secretion Normal Function Blocked_Secretion Blocked H+ Secretion ProtonPump->Blocked_Secretion Inhibited Function

Caption: Mechanism of action of proton pump inhibitors.

Evolution of Proton Pump Inhibitors

Following the success of omeprazole, several other PPIs were developed, each with minor structural modifications that altered their pharmacokinetic profiles but not their fundamental mechanism of action[11][13].

Drug Year of Introduction Notable Features
Omeprazole 1988The first clinically used PPI[11][14].
Lansoprazole 1991 (Europe)Second PPI to market[11].
Pantoprazole 1994 (Germany)Features a difluoroalkoxy sidegroup on the benzimidazole ring[11].
Rabeprazole 1999 (USA)Another key member of the benzimidazole PPI class[11].
Esomeprazole 2001The S-isomer of omeprazole, developed to improve pharmacokinetic properties[13].

A New Frontier: Benzimidazoles in Cancer Therapy

The benzimidazole scaffold is now being extensively explored for its anticancer properties. This interest stems from both the development of novel benzimidazole-containing compounds and the repurposing of existing drugs, particularly anthelmintics[15][16].

Diverse Mechanisms of Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, highlighting the versatility of the scaffold[15][17].

  • Microtubule Disruption: Similar to their anthelmintic action, compounds like albendazole and fenbendazole disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis[18].

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.

  • Induction of Apoptosis: Many benzimidazole derivatives can trigger programmed cell death through various signaling pathways, including the activation of p53[18].

  • Inhibition of Glycolysis: Cancer cells often rely heavily on glycolysis for energy. Fenbendazole has been shown to inhibit glucose uptake, thereby starving cancer cells of their primary energy source[18].

  • PARP Inhibition: Compounds like Veliparib are potent inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, making them particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

  • Kinase Inhibition: The scaffold has been used to develop inhibitors of various kinases that are critical for cancer cell signaling and proliferation[1].

Prominent Anticancer Benzimidazoles
Compound Type Primary Mechanism of Action
Bendamustine Developed Anticancer DrugAlkylating agent, causes DNA damage.
Albendazole/Mebendazole Repurposed AnthelminticMicrotubule disruption, anti-proliferative effects.
Fenbendazole Repurposed AnthelminticMicrotubule disruption, glycolysis inhibition, p53 activation[18].
Veliparib Developed Anticancer DrugPARP inhibitor.

Synthetic Methodologies: Building the Benzimidazole Core

The classical and most common method for synthesizing the benzimidazole scaffold is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or acyl chloride)[19][20]. This reaction, often acid-catalyzed, proceeds through the formation of a Schiff base followed by intramolecular cyclization and dehydration.

General Synthetic Scheme

Benzimidazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions OPD o-phenylenediamine Catalyst Acid Catalyst (e.g., HCl) Heat OPD->Catalyst Carbonyl Carboxylic Acid / Aldehyde Carbonyl->Catalyst Product Benzimidazole Derivative Catalyst->Product Water H2O Catalyst->Water Byproduct

Caption: General reaction for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol describes a straightforward and efficient method for the synthesis of a 2-substituted benzimidazole using an aldehyde.

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Ammonium chloride (NH4Cl)

  • Chloroform (CHCl3)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in chloroform (10 mL).

  • Add ammonium chloride (4 mol%) to the mixture as a catalyst[19].

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a hexane/ethyl acetate (70:30) eluent[19].

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-phenyl-1H-benzimidazole as a solid.

  • Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy to confirm its structure and purity[19].

Causality of Choices:

  • Ammonium Chloride as Catalyst: This choice represents an environmentally benign and commercially available catalyst that facilitates the condensation reaction under mild conditions, avoiding the need for strong acids[19].

  • Chloroform as Solvent: Chloroform is selected as it was found to be a suitable solvent that provides good yields for this specific reaction[19].

  • Room Temperature Reaction: The ability to conduct the reaction at room temperature reduces energy consumption and minimizes the formation of side products that can occur at elevated temperatures.

Conclusion and Future Perspectives

The journey of the benzimidazole scaffold from a simple heterocyclic compound to a cornerstone of modern drug discovery is a testament to the power of chemical synthesis and biological screening. Its structural simplicity, coupled with its ability to be readily functionalized at multiple positions, has allowed for the development of highly effective drugs against a wide range of diseases. The ongoing exploration of benzimidazole derivatives in oncology, particularly in the realm of targeted therapies and drug repurposing, suggests that the full therapeutic potential of this remarkable scaffold is yet to be realized. Future research will likely focus on the development of novel derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance, ensuring that the benzimidazole story continues for decades to come.

References

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological potential of substituted benzimidazoles. We will delve into the core mechanisms of action that underpin their therapeutic effects, ranging from anticancer and anthelmintic to antimicrobial and anti-inflammatory properties. This document is designed to serve as a detailed resource for researchers and drug development professionals, offering not only a thorough review of the existing literature but also practical, step-by-step experimental protocols for the evaluation of these potent compounds. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists to navigate the complexities of benzimidazole chemistry and biology, and to accelerate the discovery of novel therapeutics.

Introduction: The Enduring Legacy of the Benzimidazole Moiety

First synthesized in 1872, the benzimidazole scaffold has captivated medicinal chemists for over a century. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and nucleic acids, thereby exerting a wide array of biological effects.[3][4] This inherent bioactivity has led to the development of numerous FDA-approved drugs containing the benzimidazole core, such as the anthelmintics albendazole and mebendazole, and the proton pump inhibitor omeprazole.[5][6]

The true power of the benzimidazole scaffold lies in its amenability to chemical modification. The benzene and imidazole rings offer multiple positions for substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This "privileged scaffold" status allows for the generation of vast libraries of derivatives with tailored activities against a diverse range of diseases.[1] This guide will explore the key therapeutic areas where substituted benzimidazoles have shown significant promise and provide the practical knowledge required to advance research in this exciting field.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted benzimidazoles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines through diverse mechanisms of action.[4][5] Their ability to target multiple pathways involved in cancer progression makes them particularly attractive for overcoming drug resistance.[5]

Mechanism of Action: Disrupting the Cancer Cell Machinery

The anticancer effects of benzimidazoles are not mediated by a single pathway but rather a coordinated attack on critical cellular processes.

  • Tubulin Polymerization Inhibition: One of the most well-established mechanisms is the disruption of microtubule dynamics.[5][7] Similar to vinca alkaloids and taxanes, certain benzimidazole derivatives bind to β-tubulin, inhibiting its polymerization into microtubules.[7][8] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[7] Marketed anthelmintics like mebendazole and albendazole have been repurposed for their anticancer effects due to this mechanism.[5]

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Benzimidazoles have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.[9][10] They can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain, or as multi-target inhibitors, attacking the disease on several fronts.[9][11]

  • DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives possess planar aromatic systems that can intercalate between the base pairs of DNA.[12] This interaction can distort the DNA double helix, interfering with replication and transcription.[12][13] Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are essential for resolving DNA topological problems during cellular processes. Inhibition of these enzymes leads to DNA strand breaks and apoptosis.

  • Induction of Apoptosis: Beyond cell cycle arrest, benzimidazoles can directly induce apoptosis through various pathways, including the activation of p53 tumor suppressor protein and the modulation of apoptotic protein levels like Bax and Bcl-2.[7][14]

Visualizing Key Anticancer Mechanisms

Anticancer Mechanisms of Benzimidazoles cluster_0 Benzimidazole Derivatives cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome Benz Substituted Benzimidazole Tubulin β-Tubulin Benz->Tubulin Binds to Kinases Protein Kinases (EGFR, VEGFR, etc.) Benz->Kinases Inhibits DNA DNA/Topoisomerase Benz->DNA Intercalates/ Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Signal_Block Signal Transduction Blockade Kinases->Signal_Block DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis & Cell Death Microtubule_Disruption->Apoptosis Signal_Block->Apoptosis DNA_Damage->Apoptosis Anthelmintic Activity Workflow start Synthesized Benzimidazole Derivative in_vitro In Vitro Assay (e.g., Adult Motility Assay) start->in_vitro data_analysis Data Analysis (Paralysis/Death Time, Worm Burden) in_vitro->data_analysis in_vivo In Vivo Model (e.g., Infected Rodent) outcome Determination of Anthelmintic Efficacy data_analysis->outcome

References

(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide to Safe Handling and Laboratory Practice

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of the safety and handling protocols for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol (CAS No. 380177-22-0), a substituted benzimidazole derivative of interest in contemporary chemical and pharmaceutical research. In the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data on structurally analogous benzimidazoles to establish a robust framework for risk assessment and safe laboratory conduct. The guide is intended for researchers, chemists, and drug development professionals, offering a detailed examination of potential hazards, recommended personal protective equipment (PPE), emergency procedures, and disposal considerations. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety when working with novel or uncharacterized substances.

Introduction and Compound Profile

This compound is a heterocyclic organic compound featuring a chlorinated and N-methylated benzimidazole core functionalized with a hydroxymethyl group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] These compounds are known to interact with a wide array of biological targets, and their derivatives are actively investigated for a range of therapeutic applications, including but not limited to, antimicrobial, antiviral, and anticancer agents.[2][3]

Given its structural motifs, this compound is likely synthesized for screening in drug discovery campaigns. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for the safety of laboratory personnel.[4][5] This guide establishes a precautionary approach, treating the compound as potentially hazardous until comprehensive toxicological data becomes available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 380177-22-0[6][7]
Molecular Formula C₉H₉ClN₂O[7]
Molecular Weight 196.63 g/mol [7]
Appearance Likely a solid at room temperatureInferred from related compounds[8]

Hazard Identification and Risk Assessment: An Extrapolated Analysis

Due to the lack of specific toxicological data for this compound, a hazard assessment must be conducted by extrapolating from structurally related compounds. This approach, often referred to as "bridging," is a recognized principle in GHS classification for untested mixtures and substances.[9][10]

Analysis of Structural Analogues

The hazard profile of the target compound can be inferred from the known toxicities of its core components and similar molecules:

  • Benzimidazole Core: The parent benzimidazole ring system is present in many bioactive molecules. Some benzimidazole derivatives have been associated with adverse effects, including hematological and hepatic issues in pharmacological contexts.[11]

  • 2-(Hydroxymethyl)-1H-benzimidazole (CAS 4856-97-7): This closely related analogue provides significant insight. It is classified with the following GHS hazard statements:

    • H302: Harmful if swallowed.[12][13]

    • H312: Harmful in contact with skin.[12][13]

    • H315: Causes skin irritation.[12][13]

    • H319: Causes serious eye irritation.[12][13]

    • H332: Harmful if inhaled.[12][13]

  • Chlorinated Aromatic Moiety: The presence of a chlorine atom on the benzene ring may influence the compound's metabolic profile and toxicological properties.

  • N-Methylation: Methylation can alter the toxicokinetics and metabolic fate of benzimidazole derivatives, potentially affecting their systemic exposure and target organ toxicity.[14]

Postulated GHS Classification

Based on the data from structural analogues, it is prudent to handle this compound as a substance with at least the following potential hazards:

Table 2: Postulated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

It is crucial to emphasize that this is a postulated classification. The compound should be treated with the caution afforded to a substance of unknown toxicity.[5]

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is mandatory when handling this compound.

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, dissolution, and reaction setup involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure.

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.[15]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given the potential for skin absorption, double-gloving is recommended, especially for prolonged handling.[15] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: For procedures with a high potential for aerosol generation that cannot be contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. Consultation with an environmental health and safety (EHS) professional is advised to determine the correct level of respiratory protection.

GHS_Pictograms cluster_pictograms Postulated GHS Pictograms harmful harmful_label Harmful/Irritant

Caption: Postulated GHS Pictogram for the compound.

Experimental Protocols: A Safety-First Approach

The following protocols are provided as a general guideline and must be adapted to specific experimental conditions in consultation with a laboratory's standard operating procedures (SOPs) and chemical hygiene plan.

General Handling and Weighing
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.

  • PPE: Don all required PPE before entering the designated area.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle the container of the solid compound with care to avoid generating dust.

  • Transfer: Use a spatula to transfer the solid. If transferring to a flask containing solvent, do so slowly to avoid splashing.

  • Cleanup: After weighing, carefully fold the weighing paper and dispose of it as solid chemical waste. Decontaminate the spatula and the balance area.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a chemical fume hood, add the solvent to the flask containing the weighed compound. Use a magnetic stirrer or gentle swirling to aid dissolution.

  • Storage: If the solution is to be stored, the container must be clearly labeled with the full chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional EHS department.

    • Prevent entry to the contaminated area.

    • Await the arrival of trained emergency responders.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor  Small & Contained Major Major Spill (outside fume hood) Assess->Major  Large or Uncontained Alert_Immediate Alert Others in Area Minor->Alert_Immediate Evacuate Evacuate Laboratory Major->Evacuate Don_PPE Don Appropriate PPE Alert_Immediate->Don_PPE Absorb Absorb with Inert Material Don_PPE->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert_EHS Alert EHS & Supervisor Evacuate->Alert_EHS Prevent_Entry Prevent Entry Alert_EHS->Prevent_Entry Await_Responders Await Emergency Responders Prevent_Entry->Await_Responders

Caption: Decision workflow for spill response.

Storage and Disposal

Proper storage and disposal are critical to long-term laboratory safety and environmental protection.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Store in a designated area for hazardous chemicals.

Disposal
  • All waste containing this compound, including unused compound, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[15]

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

While this compound holds potential as a research chemical, the absence of comprehensive safety data necessitates a highly cautious approach to its handling. By extrapolating from the known hazards of structurally similar compounds, this guide provides a framework for responsible laboratory practice. Adherence to the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies are paramount to ensuring the safety of all personnel involved in the research and development of this and other novel chemical entities.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the ¹H and ¹³C NMR Spectroscopic Analysis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug development, where unambiguous characterization is a prerequisite for further study. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in sample preparation, parameter selection, and data processing. It is designed for researchers, chemists, and quality control analysts who require a robust and reproducible methodology. Included are predicted spectral data, detailed experimental workflows, and a visual guide to the process, grounded in authoritative spectroscopic principles.

Introduction and Scientific Context

This compound is a substituted benzimidazole, a heterocyclic scaffold of significant interest due to its prevalence in biologically active compounds and pharmaceuticals.[1] Accurate structural confirmation is the cornerstone of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive, definitive structural analysis of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3]

This application note presents a standard operating procedure tailored to this specific molecule. The protocol's design emphasizes data integrity and spectral quality, addressing common challenges such as sample purity, solvent selection, and instrument optimization. By understanding the causality behind each step, from sample preparation to data processing, researchers can acquire high-quality, interpretable spectra essential for structural verification and further research.

Molecular Structure and Predicted Spectral Data

A thorough understanding of the molecule's topology is essential for spectral assignment. The structure of this compound, with systematic numbering for NMR analysis, is shown below.

Caption: Molecular structure with atom numbering for NMR assignments.

Based on the electronic effects of the substituents and the heterocyclic core, the following ¹H and ¹³C chemical shifts are predicted. This data serves as a benchmark for the analysis of experimentally acquired spectra. Quantum mechanical calculations are often employed for more precise predictions.[3][4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆; Reference: TMS at δ = 0.00 ppm)

Assignment Predicted ¹H Shift (δ ppm) Multiplicity Predicted ¹³C Shift (δ ppm) Notes
H4~7.70d~112.0Doublet due to coupling with H6. Deshielded by proximity to the imidazole ring.
H6~7.30dd~122.5Doublet of doublets, coupled to H4 and H7.
H7~7.65d~119.0Doublet due to coupling with H6.
N-CH₃~3.85s~30.0Singlet, typical for N-methyl on an imidazole ring.
C-CH₂OH~4.80s~55.0Methylene protons adjacent to the C2 carbon and hydroxyl group.
CH₂OH ~5.50br s-Broad singlet, position is concentration and temperature dependent.
C2--~154.0Quaternary carbon between two nitrogen atoms, significantly deshielded.
C3a--~135.0Quaternary carbon at the imidazole-benzene fusion.
C4--~112.0Protonated aromatic carbon.
C5--~126.0Carbon bearing the chloro substituent.
C6--~122.5Protonated aromatic carbon.
C7--~119.0Protonated aromatic carbon.
C7a--~142.0Quaternary carbon at the imidazole-benzene fusion.

Detailed Experimental Protocol

This protocol is divided into three critical stages: Sample Preparation, Data Acquisition, and Data Processing. Adherence to these steps is crucial for obtaining high-resolution, artifact-free spectra.

Part A: Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. The primary objective is to create a clear, homogenous solution free of particulate matter and paramagnetic impurities.[7]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes, clean and dry[8]

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8+ atom % D) is recommended due to its excellent solubilizing power for polar compounds and its ability to slow the exchange of the -OH proton, allowing for its observation. Chloroform-d (CDCl₃) is an alternative if solubility permits.

  • Glass Pasteur pipettes and bulbs

  • Small plug of glass wool or a syringe filter (0.45 µm)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the sample. For ¹H NMR, 2-5 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7][9]

  • Solvent Selection & Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[7][8] This volume ensures the sample fills the active region of the spectrometer's detection coils.[10] Using a deuterated solvent is mandatory as the spectrometer uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition.[11]

  • Homogenization: Gently vortex the vial to ensure the sample dissolves completely. The solution must be perfectly clear and homogeneous.

  • Filtration: This is a critical step to remove any suspended solid particles which can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[7]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into the 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Part B: Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Procedure:

  • Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its depth using the instrument-specific gauge. Place the sample into the magnet (either manually or via an autosampler).

  • Locking and Shimming:

    • Lock: The instrument software will automatically lock onto the deuterium signal from the DMSO-d₆. This compensates for any magnetic field drift over time.

    • Shimming: This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume. Automated shimming routines are highly effective.[9] Poor shimming results in broad and distorted peak shapes.[10]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[12]

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

    • Number of Scans (NS): 16-64 scans. This is usually sufficient for a moderately concentrated sample.

    • Relaxation Delay (D1): 2-5 seconds. This delay allows the protons to return to thermal equilibrium between pulses, ensuring accurate signal integration.[12]

    • Acquisition Time (AQ): ~2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker systems).[12] Proton decoupling simplifies the spectrum by collapsing multiplets into singlets, improving the signal-to-noise ratio.

    • Spectral Width (SW): ~220 ppm, centered around 100 ppm.

    • Number of Scans (NS): 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C nuclei.[7]

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

Part C: Data Processing and Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for analysis.[2][13][14]

Procedure:

  • Fourier Transform (FT): Apply an exponential window function (e.g., line broadening of 0.3 Hz for ¹H) to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).[2]

  • Baseline Correction: Correct any distortions in the spectral baseline to ensure it is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. Set the residual solvent peak of DMSO-d₆ to δ = 2.50 ppm for the ¹H spectrum and δ = 39.52 ppm for the ¹³C spectrum.

  • Integration (¹H Spectrum): Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to those signals. Calibrate one signal to its known number of protons (e.g., the N-CH₃ singlet to 3H).[9]

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

  • Analysis: Compare the experimental spectrum to the predicted data in Table 1. Analyze the chemical shifts, multiplicities (splitting patterns), and integrals to assign each signal to a specific nucleus in the molecule. For complex assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be necessary.

Visualization of the NMR Workflow

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (2-5 mg for 1H, 10-20 mg for 13C) dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate insert Insert Sample into Magnet filtrate->insert lock Lock on Deuterium Signal insert->lock shim Optimize Field Homogeneity (Shim) lock->shim acquire Acquire 1D Spectra (1H and 13C) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Assign Signals & Interpret Structure reference->analyze

Caption: Standard workflow for NMR analysis of small molecules.

References

Application Note: A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, methodology, and validation of HPLC for purity analysis. It offers insights into the causality behind experimental choices, step-by-step protocols, and troubleshooting guidance to ensure the generation of reliable and reproducible data that meets stringent regulatory requirements.

Introduction: The Critical Role of Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[3] Impurities can arise from various sources, including raw materials, synthetic intermediates, degradation products, and container-leachables. Even trace amounts of certain impurities can be toxic or pharmacologically active, posing a significant risk to patient health. Therefore, robust and reliable analytical methods are required to detect and quantify impurities, ensuring that the drug substance and product meet the specifications outlined in pharmacopeias and regulatory filings.[2] HPLC has become the gold standard for purity analysis due to its high resolution, sensitivity, and versatility in separating a wide range of compounds.[4][5]

Fundamental Principles of HPLC Separation

HPLC is a powerful separation technique based on the differential distribution of sample components between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] A high-pressure pump forces the mobile phase containing the sample through the column.[8] As the sample mixture travels through the column, its components interact with the stationary phase to varying degrees based on their physicochemical properties, such as polarity, size, and charge.[9] Components with a stronger affinity for the stationary phase will move through the column more slowly, while those with a weaker affinity will move more quickly, resulting in their separation.[7] A detector at the end of the column measures the concentration of each separated component as it elutes, generating a chromatogram which is a plot of detector response versus time.[7]

There are several modes of HPLC, with reversed-phase (RP-HPLC) being the most common for purity analysis of pharmaceutical compounds.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] This setup is ideal for separating non-polar and moderately polar compounds.

The HPLC System: A Closer Look at the Components

A typical HPLC system consists of several key components that work in concert to achieve a successful separation. Understanding the function of each component is crucial for method development and troubleshooting.

  • Solvent Reservoir: Holds the mobile phase. It is essential to use high-purity, HPLC-grade solvents and to degas them to prevent air bubbles from interfering with the pump and detector.[10]

  • Pump: Delivers the mobile phase through the system at a precise and constant flow rate. Modern pumps can operate at high pressures and can be programmed to deliver a constant mobile phase composition (isocratic elution) or a changing composition over time (gradient elution).[11]

  • Injector: Introduces a precise volume of the sample into the mobile phase stream. Autosamplers are commonly used to ensure high reproducibility and throughput.[8]

  • Column: The heart of the HPLC system where the separation occurs.[8] The choice of column (i.e., stationary phase chemistry, particle size, and dimensions) is critical for achieving the desired separation. A guard column is often placed before the analytical column to protect it from contamination.[12]

  • Detector: Detects the separated components as they elute from the column. The choice of detector depends on the properties of the analyte. UV-Vis detectors are widely used in pharmaceutical analysis due to their sensitivity to chromophoric compounds.[5]

  • Data Acquisition System: A computer with specialized software that controls the HPLC system, acquires data from the detector, and processes the results to generate the chromatogram and calculate purity.[8]

HPLC_Workflow cluster_system HPLC System Solvent_Reservoir Solvent Reservoir(s) Pump High-Pressure Pump Solvent_Reservoir->Pump Mobile Phase Injector Injector Pump->Injector Column Column Injector->Column High Pressure Detector Detector Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste Eluent Sample Sample Sample->Injector Introduction

Caption: A schematic overview of a typical HPLC workflow.

Protocol: A General HPLC Method for Purity Analysis

This protocol provides a starting point for developing a reversed-phase HPLC method for purity analysis. The specific parameters will need to be optimized for the particular analyte and its potential impurities.

Materials and Reagents
  • Reference Standard of the API (purity ≥ 99.5%)

  • Sample of the API for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Buffer salts (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) as needed for pH control and to improve peak shape.[13]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterTypical ConditionRationale
HPLC Column C18, 4.6 mm x 150 mm, 5 µmA versatile column suitable for a wide range of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. The acid helps to control the ionization of silanol groups on the stationary phase and acidic/basic analytes, leading to improved peak shape.[13]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes from the column.
Gradient Program Time (min)%B
05
2095
2595
265
305
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlling the column temperature ensures reproducible retention times.[10]
Detection Wavelength To be determined based on the UV spectrum of the APIThe wavelength of maximum absorbance of the API is typically chosen to maximize sensitivity. A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously.[5]
Injection Volume 10 µLThe injection volume should be optimized to avoid column overload, which can lead to peak distortion.[10]
Run Time 30 minutesThe run time should be sufficient to elute all impurities and re-equilibrate the column for the next injection.
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Ensure all aqueous mobile phases are filtered through a 0.45 µm filter and degassed before use.[10]

  • Standard Solution Preparation: Accurately weigh a suitable amount of the API Reference Standard and dissolve it in a suitable diluent (often the initial mobile phase composition) to obtain a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to the same nominal concentration.

System Suitability

Before analyzing any samples, the performance of the HPLC system must be verified by performing a system suitability test. This typically involves multiple injections of the standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and resolution between the main peak and any known impurity peaks. These parameters must meet pre-defined acceptance criteria as per internal SOPs or pharmacopeial guidelines like USP <621>.[14][15]

Data Analysis and Purity Calculation

The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

It is important to note that this calculation assumes that all components have the same response factor at the detection wavelength. For a more accurate quantification of impurities, reference standards for each impurity are required to determine their individual response factors.

Method Validation: Ensuring a Trustworthy Protocol

Once an HPLC method has been developed, it must be validated to demonstrate that it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17] The key validation parameters for a purity method are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is often demonstrated by analyzing spiked samples and performing stress testing on the API to generate degradation products.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[3] This is assessed by analyzing a series of solutions of the API at different concentrations and plotting the peak area versus concentration. The correlation coefficient (r²) should typically be ≥ 0.999.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3] It is determined by analyzing samples with known amounts of the API (e.g., by spiking a placebo with the reference standard). The recovery should typically be within 98.0% to 102.0%.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): The precision of the method over a short interval of time by the same analyst using the same equipment.[3]

    • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory over different days, by different analysts, or on different equipment.[3] The relative standard deviation (RSD) for precision studies should typically be ≤ 2.0%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Method_Validation cluster_validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Purity_Method Developed Purity Method Purity_Method->Specificity Purity_Method->Linearity Purity_Method->Accuracy Purity_Method->Precision Purity_Method->LOD_LOQ Purity_Method->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Troubleshooting Common HPLC Issues

Even with a well-developed and validated method, problems can arise during routine analysis. A systematic approach to troubleshooting is essential to minimize downtime and ensure data quality.

SymptomPossible Cause(s)Suggested Solution(s)
High Backpressure - Clogged column inlet frit or guard column- Precipitated buffer in the mobile phase- Blockage in tubing or fittings- Reverse flush the column (disconnect from detector first)- Replace the guard column or inlet frit[12]- Ensure mobile phase components are miscible and buffers are fully dissolved[19]
Baseline Noise or Drift - Air bubbles in the pump or detector- Contaminated mobile phase or detector cell- Leaks in the system- Degas the mobile phase and purge the pump[10]- Flush the system with a strong solvent- Check and tighten all fittings[19]
Peak Tailing or Fronting - Column overload- Incompatible sample solvent- Secondary interactions with the stationary phase- Reduce injection volume or sample concentration[10]- Dissolve the sample in the mobile phase- Adjust mobile phase pH or add a competing base/acid[13]
Shifting Retention Times - Poor column equilibration- Changes in mobile phase composition or flow rate- Column temperature fluctuations- Increase column equilibration time[10]- Prepare fresh mobile phase and check pump performance- Use a column oven to maintain a constant temperature[10]
Ghost Peaks - Contamination in the injector or sample loop- Late eluting peaks from a previous injection- Impurities in the mobile phase- Flush the injector with a strong solvent- Increase the run time or implement a column wash step- Use high-purity, HPLC-grade solvents

Conclusion

HPLC is a cornerstone of modern pharmaceutical analysis, providing the high-resolution separation necessary for accurate purity determination. By understanding the fundamental principles of the technique, the function of each system component, and the requirements for method development and validation, researchers can confidently generate reliable data that ensures the quality, safety, and efficacy of pharmaceutical products. This application note serves as a comprehensive guide to aid in the successful implementation of HPLC for purity analysis in a regulated environment.

References

Application Note: A Strategic Workflow for Evaluating (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point in the search for novel anticancer drugs.[1][2] Benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, including the inhibition of tubulin polymerization, disruption of DNA topoisomerases, and modulation of critical protein kinases and epigenetic targets.[1][3][4]

This application note presents a comprehensive, tiered strategy for the preclinical evaluation of novel benzimidazole derivatives, using (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol (herein referred to as CBM) as a representative candidate. CBM's structure, featuring a chloro- group at the 5-position and N-methylation, provides a unique physicochemical profile that warrants investigation for enhanced cellular permeability and target engagement.[5]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each stage of the discovery pipeline, from initial high-throughput screening to mechanistic elucidation and preliminary in vivo validation.

Section 1: Compound Profile and Scientific Rationale

Before embarking on biological screening, a thorough understanding of the test compound's properties is essential.

Physicochemical Properties of this compound (CBM)

PropertyValueSource/Rationale
CAS Number 380177-22-0[6][7]
Molecular Formula C₉H₉ClN₂O[7]
Molecular Weight 196.63 g/mol [7]
Solubility Soluble in polar organic solvents (e.g., DMSO, Ethanol)Benzimidazoles are generally soluble in polar solvents.[8]
Purity ≥97%[7]
Structure A benzimidazole core with a chloro- group at position 5, a methyl group at position 1 of the imidazole ring, and a methanol group at position 2.[7]

Scientific Rationale for Investigation:

The unique substitutions on the CBM scaffold form the basis of our hypothesis for its potential anticancer activity.

  • Benzimidazole Core: This pharmacophore is known to interact with key cancer targets like tubulin and topoisomerases.[2][9]

  • 5-Chloro Substitution: Halogenation, particularly with chlorine, can increase the lipophilicity of the molecule.[5] This may enhance its ability to cross the cell membrane, leading to improved bioavailability and intracellular concentration.

  • N1-Methyl Group: Alkylation at the N1 position can improve metabolic stability and modulate binding affinity to target proteins.[5]

  • 2-Methanol Group: The hydroxyl group can act as a hydrogen bond donor, potentially facilitating specific interactions within the binding pocket of a target enzyme or protein.

Based on these features, CBM is a compelling candidate for screening as a potential tubulin polymerization inhibitor, a common mechanism for benzimidazole-based anticancer agents.[1][10] This inhibition would be expected to induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[3]

Section 2: Tier 1 - Primary In Vitro Cytotoxicity Screening

The initial step is to assess the broad cytotoxic potential of CBM across a diverse panel of human cancer cell lines. This allows for the identification of sensitive cancer types and the determination of the compound's potency, typically measured as the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow: Primary Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Prepare CBM Stock (e.g., 10 mM in DMSO) treat Treat with CBM Serial Dilutions (0.1 to 100 µM) for 48-72h compound->treat cells Culture Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268) plate Seed Cells in 96-well Plates (5,000-10,000 cells/well) cells->plate plate->treat reagent Add Resazurin Reagent Incubate 2-4h treat->reagent read Measure Fluorescence (Ex/Em: 560/590 nm) reagent->read curve Generate Dose-Response Curve read->curve ic50 Calculate IC50 Values curve->ic50 G CBM CBM Enters Cell Tubulin Binds to β-tubulin CBM->Tubulin Microtubule Inhibits Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Induction of Apoptosis (Intrinsic Pathway) Arrest->Apoptosis Prolonged arrest Death Cell Death Apoptosis->Death G cluster_invitro In Vitro Discovery cluster_invivo In Vivo Validation Screen Primary Screen (Cytotoxicity) Mechanistic Mechanistic Assays (Apoptosis, Cell Cycle) Screen->Mechanistic Identify Hit Xenograft Establish Xenograft (e.g., NCI-H460 in mice) Mechanistic->Xenograft Select Lead Candidate Treatment Treat with CBM (Vehicle vs. Treatment Groups) Xenograft->Treatment Monitor Monitor Tumor Growth & Animal Weight Treatment->Monitor Efficacy Assess Efficacy (Tumor Growth Inhibition) Monitor->Efficacy

References

Topic: Protocol for Screening the Antimicrobial Activity of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

Benzimidazole derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, largely due to their structural similarity to endogenous purine nucleosides.[1][2] This structural analogy allows them to act as competitive inhibitors in key biosynthetic pathways within microbial cells, such as nucleic acid and protein synthesis, leading to growth inhibition or cell death.[1][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably screen and quantify the antimicrobial activity of novel benzimidazole derivatives. We present two core methodologies: the Agar Well Diffusion assay for initial qualitative screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC). The protocols emphasize scientific integrity through rigorous quality control, detailed step-by-step procedures, and clear guidelines for data interpretation, ensuring the generation of reproducible and trustworthy results.

Scientific Foundation: Mechanism of Action

The antimicrobial efficacy of benzimidazole derivatives is primarily attributed to their ability to interfere with essential cellular processes. As purine analogs, they can competitively inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting microbial replication and growth.[1] Some derivatives have also been shown to target DNA gyrase, an essential bacterial enzyme that controls DNA topology, leading to the disruption of DNA synthesis and subsequent cell death.[4] Understanding this mechanistic basis is crucial for interpreting screening results and guiding the rational design of more potent derivatives.

Experimental Design & Workflow

A robust screening cascade is essential for efficiently identifying promising lead compounds. The workflow begins with a primary, qualitative screen to identify active derivatives, followed by a quantitative assay to determine their potency.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_quantify Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis PREP1 Prepare Benzimidazole Derivative Stock Solutions PREP2 Culture & Standardize Microbial Inoculum (0.5 McFarland) PREP1->PREP2 PREP3 Prepare Quality Control Strains PREP2->PREP3 SCREEN1 Agar Well Diffusion Assay PREP3->SCREEN1 Proceed with Standardized Cultures SCREEN2 Incubate Plates SCREEN1->SCREEN2 SCREEN3 Measure Zone of Inhibition (ZOI) SCREEN2->SCREEN3 QUANT1 Broth Microdilution Assay (96-Well Plates) SCREEN3->QUANT1 Select Active Compounds (ZOI > Threshold) QUANT2 Incubate Plates QUANT1->QUANT2 QUANT3 Determine Minimum Inhibitory Concentration (MIC) QUANT2->QUANT3 ANALYSIS Compare ZOI & MIC values Identify Lead Compounds QUANT3->ANALYSIS

Caption: Overall workflow for antimicrobial screening of benzimidazole derivatives.

Core Requirements: Materials and Controls

Equipment and Consumables
  • Laminar Flow Hood or Biological Safety Cabinet

  • Autoclave

  • Incubator (37°C for bacteria, 25-30°C for fungi)

  • Spectrophotometer or McFarland Densitometer

  • Micropipettes and sterile tips

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Petri dishes (90 or 100 mm)

  • Sterile spreader rods and inoculation loops

  • Sterile cork borer (6-8 mm diameter)

  • Vortex mixer

Media and Reagents
  • Culture Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are standard for most non-fastidious bacteria.[5] Specialized media may be required for fungi or fastidious organisms.

  • Benzimidazole Derivatives: Prepare stock solutions (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

  • Positive Control: A broad-spectrum antibiotic with known activity (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi).

  • Negative Control: The solvent used to dissolve the derivatives (e.g., DMSO).

Quality Control (QC) Strains: The Cornerstone of Validity

The use of standardized QC strains is non-negotiable for ensuring the accuracy and reproducibility of susceptibility testing.[6] These strains have well-characterized susceptibility profiles and are used to validate that the test system (media, incubation, etc.) is performing correctly.[7][8] They can be procured from official culture collections like the American Type Culture Collection (ATCC).

Recommended QC Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 25923 or ATCC 29213)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal (Yeast): Candida albicans (ATCC 90028)

QC Protocol:

  • Revive and culture QC strains according to the supplier's instructions.

  • Prepare working cultures from reference stocks to minimize the risk of mutation.[7]

  • Run the QC strains alongside every batch of experiments.

  • The results for the QC strains (e.g., zone diameter for the positive control antibiotic) must fall within the acceptable ranges established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9] If they do not, the entire batch of results must be considered invalid and the experiment repeated.

Protocol 1: Agar Well Diffusion for Primary Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is ideal for screening a large number of compounds.[10][11] It relies on the diffusion of the test compound through the agar, inhibiting the growth of a microbial lawn and creating a clear "zone of inhibition" (ZOI).[12]

G A Prepare standardized microbial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) plate to create a uniform lawn A->B C Aseptically bore wells (6-8 mm) in the inoculated agar B->C D Add test compound, positive, and negative controls to separate wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the Zone of Inhibition (ZOI) in mm E->F

Caption: Step-by-step workflow for the Agar Well Diffusion assay.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility.[13]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure a uniform lawn of growth.

  • Well Preparation and Compound Application:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the agar.[14][15]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzimidazole derivative stock solution into a designated well.

    • In separate wells, add the positive control (standard antibiotic) and negative control (solvent).

  • Incubation:

    • Allow the plates to sit at room temperature for 30-60 minutes to permit pre-diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria.

  • Data Collection:

    • After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.[12]

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[5][16] It is the gold standard for assessing antimicrobial potency.

G A Dispense 50 µL of Mueller-Hinton Broth (MHB) into wells of a 96-well plate B Add 50 µL of test compound (at 2x final conc.) to the first column and perform 2-fold serial dilutions A->B C Prepare and standardize microbial inoculum to ~5 x 10^5 CFU/mL B->C D Inoculate each well with 50 µL of the standardized inoculum C->D F Seal and incubate plate at 37°C for 18-24 hours D->F E Include sterility, growth (no drug), and solvent controls E->F G Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for the Broth Microdilution (MIC) assay.

Step-by-Step Methodology
  • Plate Preparation:

    • Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution:

    • Add 100 µL of the benzimidazole derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 50 µL from the last column.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test organism as described in section 4.1.

    • Dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Controls:

    • Add 50 µL of the diluted microbial suspension to each well, bringing the total volume to 100 µL.

    • Essential Controls:

      • Growth Control: A well containing MHB and the inoculum, but no compound. This well should show turbidity.

      • Sterility Control: A well containing only MHB. This well should remain clear.

      • Solvent Control: A well containing MHB, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay. This well should show turbidity, confirming the solvent is not inhibitory.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plate for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17] This can be aided by using a plate reader.

Data Interpretation and Presentation

Results should be recorded systematically. For primary screening, a larger Zone of Inhibition generally indicates greater activity. For the MIC assay, a lower value signifies higher potency.

Benzimidazole Derivative IDTest MicroorganismZone of Inhibition (ZOI) (mm)MIC (µg/mL)
BZ-001S. aureus ATCC 25923228
BZ-001E. coli ATCC 2592210128
BZ-002S. aureus ATCC 259231564
BZ-002E. coli ATCC 259221632
Ciprofloxacin (Control)S. aureus ATCC 2592325≤1
Ciprofloxacin (Control)E. coli ATCC 2592230≤0.5

Interpretation Notes:

  • Zone of Inhibition (ZOI): The ZOI is influenced by the compound's potency and its diffusion characteristics in agar. It is a valuable screening tool but not directly comparable between different compounds.[12]

  • Minimum Inhibitory Concentration (MIC): The MIC provides a quantitative measure of a compound's activity. Comparing MIC values allows for the direct ranking of derivative potency against a specific microorganism.[16][18]

  • Clinical Categories (S/I/R): The categories of Susceptible, Intermediate, and Resistant are defined by clinical breakpoints established for approved antibiotics and are based on achievable in vivo concentrations.[17][18] While these specific breakpoints do not apply to novel derivatives, the underlying concept of comparing the in vitro MIC to potential therapeutic concentrations is a core principle in drug development.

References

Crystal growth techniques for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystallization of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol for Pharmaceutical Research and Development

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4] this compound is a key intermediate and building block in the synthesis of novel therapeutics.[5][6][7] The ability to produce high-quality, single crystals of this compound is paramount for unambiguous structural elucidation via X-ray crystallography, polymorphism screening, and ensuring the purity, stability, and batch-to-batch consistency of the active pharmaceutical ingredient (API).[8] This guide provides a comprehensive overview of the foundational principles and detailed protocols for the successful crystallization of this target molecule, designed for researchers, chemists, and drug development professionals.

The journey from a clear solution to a well-defined crystal follows a logical pathway, which is essential to understand for troubleshooting and method development.

cluster_0 Crystallization Workflow A Homogeneous, Undersaturated Solution (Solute fully dissolved) B Achieve Supersaturation (Via Cooling, Evaporation, or Anti-Solvent) A->B Induce Driving Force C Nucleation (Formation of stable, microscopic crystal seeds) B->C Overcome Energy Barrier D Crystal Growth (Molecules from solution deposit onto nuclei) C->D Controlled Growth Phase E Harvesting & Isolation (Filtration and drying of macroscopic crystals) D->E Final Product cluster_1 Slow Cooling Workflow A Prepare Saturated Solution at Elevated Temperature (T_hot) B Insulate System (e.g., Dewar or hot water bath) A->B C Slowly Cool to Room Temperature (T_rt) B->C Hours to Days D Crystal Formation as Solubility Decreases C->D E (Optional) Transfer to Lower Temperature (e.g., 4°C) D->E

References

Application Notes & Protocols: Strategic Derivatization of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Core in Modern Medicinal Chemistry

The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a "privileged" structure in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making its derivatives valuable in drug discovery.[1][3] Benzimidazole-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]

The strategic placement of substituents on the benzimidazole ring system is crucial for modulating potency, selectivity, and pharmacokinetic properties. The 2-position, in particular, is a key vector for structural modification, with many successful drugs being 2-substituted benzimidazoles.[7][8][9] The starting material, (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol (Compound 1 ), is a highly valuable intermediate for generating diverse libraries of novel chemical entities.[10][11] The presence of a chlorine atom at the 5-position often enhances biological activity, while the N1-methyl group prevents tautomerization, providing a fixed point for molecular design.[2]

This guide provides detailed protocols for the chemical modification of the primary alcohol functionality of Compound 1 , transforming it into key intermediates and final derivatives for screening and development.

Strategic Overview of Synthetic Pathways

The primary alcohol of this compound is the focal point for derivatization. Four principal synthetic routes allow access to a wide range of functional groups, each with distinct potential for biological interaction.

G cluster_0 Key Intermediates & Derivatives start This compound (Starting Material) aldehyde 2-Carbaldehyde (Versatile Intermediate) start->aldehyde Oxidation (e.g., MnO2) chloromethyl 2-(Chloromethyl) (Reactive Intermediate) start->chloromethyl Halogenation (SOCl2) ester Ester Derivatives (Prodrugs, Lipophilicity Modifiers) start->ester Acylation (RCOCl, Base) amine Amine Derivatives (Scaffold for Further Functionalization) chloromethyl->amine Nucleophilic Substitution (R1R2NH, Base)

Caption: Key synthetic routes for derivatizing the starting material.

Core Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Oxidation to 5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (Compound 2)

The conversion of the primary alcohol to an aldehyde creates a versatile intermediate, enabling subsequent reactions like reductive amination, Wittig reactions, and the formation of Schiff bases.

Rationale for Reagent Choice: Activated manganese (IV) dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols. It minimizes the risk of over-oxidation to the carboxylic acid, which can occur with stronger oxidants. The reaction is heterogeneous, simplifying work-up, as the excess MnO₂ and the manganese dioxide product can be removed by simple filtration.

Materials & Reagents:

  • This compound (1 )

  • Activated Manganese (IV) Dioxide (MnO₂, ~10 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Celite® or a similar filter aid

  • Rotary evaporator, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 5.09 mmol) in 50 mL of anhydrous DCM, add activated MnO₂ (4.42 g, 50.9 mmol).

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible (typically 12-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with additional DCM (3 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

  • Characterization: The final product, 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, should be characterized to confirm its identity and purity (¹H NMR, ¹³C NMR, MS).[12]

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key Spectroscopic Data
Starting Alcohol (1) C₉H₉ClN₂O196.63N/A¹H NMR (DMSO-d₆): δ ~4.7 (s, 2H, -CH₂-), δ ~3.8 (s, 3H, -NCH₃). IR (cm⁻¹): ~3300 (O-H stretch).[10]
Aldehyde Product (2) C₉H₇ClN₂O194.62N/A¹H NMR (DMSO-d₆): δ ~10.1 (s, 1H, -CHO), δ ~4.0 (s, 3H, -NCH₃). IR (cm⁻¹): ~1690 (C=O stretch).[12]
Protocol 2: Synthesis of Ester Derivatives via Acylation

Esterification is a straightforward method to modify lipophilicity and introduce diverse structural motifs. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active parent alcohol.

Rationale for Methodology: The acylation of an alcohol with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient and common method for ester synthesis. Triethylamine (TEA) acts as a scavenger for the HCl gas generated during the reaction, driving the equilibrium towards the product.

General Procedure:

  • Reaction Setup: Dissolve this compound (1 ) (1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation & Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2-(Chloromethyl) Intermediate (Compound 3)

Converting the hydroxyl group to a chloromethyl group creates a highly reactive electrophilic site, perfect for introducing nucleophiles such as amines, thiols, or alkoxides.

Rationale for Reagent Choice: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gases, which simplifies their removal from the reaction mixture.

General Procedure:

  • Reaction Setup: Suspend this compound (1 ) (1 equiv.) in a suitable solvent like chloroform or DCM. Cool to 0 °C.

  • Reagent Addition: Add thionyl chloride (1.5 equiv.) dropwise. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction Execution: Stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(chloromethyl) intermediate is often used in the next step without further purification due to its reactivity.

Protocol 4: Synthesis of Amine Derivatives via Nucleophilic Substitution

This protocol utilizes the reactive 2-(chloromethyl) intermediate to build a diverse library of amine derivatives, which are common functionalities in bioactive molecules.

Rationale for Methodology: This is a classic Sₙ2 reaction. A base like potassium carbonate is used to neutralize the HCl formed and to deprotonate the amine if it is used as a salt. Acetonitrile is a suitable polar aprotic solvent for this type of substitution.

General Procedure:

  • Reaction Setup: To a solution of the desired primary or secondary amine (1.2 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.).

  • Reagent Addition: Add a solution of the crude 2-(chloromethyl) intermediate (3 ) (1 equiv.) in acetonitrile to the suspension.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.[13]

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup Combine starting material, reagents, and solvent in flask. reaction Stir under controlled temperature. Monitor progress via TLC. setup->reaction Proceed workup Quench reaction. Perform extraction & washing. Dry organic layer. reaction->workup Upon Completion isolation Remove solvent via rotary evaporation. workup->isolation purification Purify via column chromatography or recrystallization. isolation->purification Crude Product analysis Characterize pure product (NMR, MS, IR). purification->analysis

Caption: A generalized workflow for synthesis, work-up, and purification.

Concluding Remarks for the Research Scientist

The protocols outlined provide a robust foundation for the synthesis of diverse derivatives from this compound. The aldehyde intermediate, in particular, serves as a gateway to a vast chemical space through well-established synthetic transformations. By systematically modifying the 2-position of this benzimidazole core, researchers can generate focused libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and drug-like properties for various therapeutic targets. Each synthesized compound must be rigorously purified and characterized to ensure the reliability of subsequent biological screening data.

References

Application Notes: Aryl Boronic Acids as Foundational Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Controlled Construction

In the intricate field of organic synthesis, the ability to construct complex molecular architectures with precision is paramount. This is especially true in drug development, where the specific arrangement of atoms dictates a molecule's therapeutic efficacy. Central to this endeavor is the concept of the "building block"—a stable, functionalized molecule that can be reliably incorporated into a larger structure. Among the vast arsenal of available building blocks, aryl boronic acids and their derivatives have risen to prominence as exceptionally versatile and indispensable tools.[1][2]

Their widespread adoption is largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate, providing a powerful method for synthesizing biaryl and heteroaryl motifs.[3][4] These structural units are cornerstones in medicinal chemistry, appearing in countless approved drugs and clinical candidates.[5]

This guide provides an in-depth exploration of aryl boronic acids as building blocks. It moves beyond simple procedural descriptions to explain the underlying chemical principles, offering field-proven insights into optimizing reaction success and troubleshooting common challenges.

Part 1: The Scientific Foundation of Aryl Boronic Acids

Chemical Properties and the Suzuki-Miyaura Catalytic Cycle

Aryl boronic acids, characterized by a C–B bond with two hydroxyl groups on the boron atom, possess a unique combination of stability and reactivity. Unlike many other organometallic reagents, they are often stable to air and moisture and are generally considered to have low toxicity, making them easier and safer to handle.[1][6] The key to their utility lies in the palladium-catalyzed Suzuki-Miyaura reaction, which proceeds through a well-defined catalytic cycle.

The generally accepted mechanism involves three primary steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[9][10]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[11] The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic "ate" complex, such as [Ar²-B(OH)₃]⁻.[12][13][14] This boronate species then exchanges its aryl group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_base Base Activation A Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition A->OA_label B Oxidative Addition Intermediate Ar¹-Pd(II)L₂-X TM_label Transmetalation B->TM_label C Transmetalation Intermediate Ar¹-Pd(II)L₂-Ar² RE_label Reductive Elimination C->RE_label OA_label->B + Ar¹-X RE_label->A  Product  Ar¹-Ar² TM_label->C + [Ar²B(OH)₃]⁻ - X⁻ Base Base (e.g., K₂CO₃, OH⁻) BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated) BoronicAcid->Boronate + Base Workflow start Start: Oven-dried Glassware setup Reaction Setup Add Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->setup inert Inert Atmosphere Evacuate & backfill flask with N₂ or Ar (3x) setup->inert solvent Solvent Addition Add degassed solvent(s) via syringe inert->solvent reaction Reaction Execution Heat to desired temperature with vigorous stirring solvent->reaction monitor Reaction Monitoring Check completion via TLC or GC-MS reaction->monitor workup Aqueous Workup Cool to RT, add water, extract with organic solvent monitor->workup Reaction Complete dry Drying & Concentration Wash with brine, dry over Na₂SO₄, concentrate in vacuo workup->dry purify Purification Purify crude product via flash column chromatography dry->purify product Final Product: Characterization (NMR, MS) purify->product

References

Application Notes and Protocols: In Vitro Evaluation of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of this versatile structure have been successfully developed as anticancer, antimicrobial, antiviral, and anthelmintic agents.[4][5] The therapeutic efficacy of benzimidazoles often stems from their ability to interact with various biological targets, including enzymes and structural proteins. For instance, many benzimidazole-based anticancer agents function by disrupting microtubule polymerization, a critical process for cell division.[6] Given this precedent, the novel compound (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol warrants a thorough in vitro investigation to elucidate its potential cytotoxic and antimicrobial properties.

This guide provides a comprehensive, tiered strategy for the in vitro characterization of this compound. The protocols herein are designed to first establish its general cytotoxic profile against cancer cell lines, followed by more detailed mechanistic assays to probe its mode of action, including induction of apoptosis and effects on cell cycle progression. A potential specific mechanism, tubulin polymerization inhibition, is also explored. Furthermore, a protocol to assess its antibacterial activity is included, reflecting the broad therapeutic potential of the benzimidazole class.

Tier 1: Primary Screening for Cytotoxic Activity

The initial step in evaluating a novel compound for anticancer potential is to determine its effect on cancer cell viability and proliferation.[7][8] This is typically achieved through cytotoxicity assays that measure dose-dependent effects on a panel of cancer cell lines.[9] The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing potency.[9][10]

Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B D Treatment with Serial Dilutions B->D C Test Compound Stock Solution Prep C->D E Incubation (e.g., 48, 72 hours) D->E F XTT/MTT Assay Procedure E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[11] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[11][12] This eliminates the need for a solubilization step, which is a requirement for the older MTT assay, thus streamlining the protocol.[11] The intensity of the orange color is directly proportional to the number of metabolically active cells.[13]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • XTT Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Include wells for untreated cells (vehicle control, medium with DMSO) and a positive control (e.g., Doxorubicin).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Assay Procedure:

    • Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

The IC50 values are crucial for comparing the potency of the compound across different cell lines.[9]

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)Selectivity Index (SI)
MCF-7 (Breast)Calculated ValueCalculated ValueIC50 Normal Cell / IC50 Cancer Cell
HeLa (Cervical)Calculated ValueCalculated ValueIC50 Normal Cell / IC50 Cancer Cell
HEK293 (Normal)Calculated ValueCalculated ValueN/A
Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Mechanistic Elucidation Assays

If significant cytotoxicity is observed in Tier 1, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[15][16] Additionally, examining the compound's effect on the cell cycle can reveal if it induces arrest at a specific phase, preventing cell proliferation.[17]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be used as a marker for early apoptosis when conjugated to a fluorophore like FITC.[15][18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[10] This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

    • Data analysis will yield four populations:

      • Viable: Annexin V-negative / PI-negative

      • Early Apoptotic: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

      • Necrotic: Annexin V-negative / PI-positive

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrial Stress (e.g., DNA Damage) CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis Compound This compound Compound->Mitochondrion Potential Target

Caption: Simplified overview of major apoptosis signaling pathways.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] Cells are fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[19] The fluorescence intensity, measured by a flow cytometer, is directly proportional to the DNA content, allowing for the identification of cell populations in each phase.[21]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with the test compound as described for the apoptosis assay.

    • Harvest cells by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Incubate at 4°C for at least 2 hours (or overnight) for fixation.[22]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19][21]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a histogram of DNA content (fluorescence intensity).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Tier 3: Specific Target Investigation

Many benzimidazole compounds exert their anticancer effects by interacting with tubulin, disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[6] An in vitro tubulin polymerization assay can directly assess the compound's effect on this process.

Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in real-time.[6] A fluorescent reporter that preferentially binds to polymerized microtubules is included in the reaction, leading to an increase in fluorescence intensity as polymerization occurs.[6] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit.

    • Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a general tubulin buffer on ice.[6]

  • Compound and Control Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a known polymerization inhibitor (e.g., Nocodazole) as a positive control and a polymerization enhancer (e.g., Paclitaxel) as another control.[6] Use a vehicle control (DMSO).

  • Assay Execution:

    • Pre-warm a 96-well plate to 37°C.

    • Add the test compound, controls, or vehicle control to the appropriate wells.

    • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity kinetically (e.g., every minute for 60 minutes) at 37°C.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.

Antimicrobial Activity Screening

The benzimidazole scaffold is also known for its antibacterial properties.[1][2][23] Therefore, it is prudent to screen this compound for antibacterial activity.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

Step-by-Step Methodology:

  • Bacterial Strains:

    • Select a panel of relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Add the bacterial inoculum to each well of the 96-well plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

References

Application Note: FT-IR Analysis Techniques for Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of benzimidazole compounds, a class of heterocyclic molecules of significant interest in pharmaceutical and materials science research. This document offers in-depth protocols for sample preparation, data acquisition, and spectral interpretation, tailored for researchers, scientists, and drug development professionals. By integrating theoretical principles with practical, field-proven insights, this application note serves as an authoritative resource for obtaining high-quality, reproducible FT-IR data for the characterization and evaluation of benzimidazole derivatives.

Introduction: The Vibrational Fingerprint of Benzimidazoles

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules, providing a unique "fingerprint" that is highly sensitive to chemical structure. For benzimidazole derivatives, FT-IR is an indispensable tool for:

  • Structural Elucidation: Confirming the synthesis of new benzimidazole derivatives by identifying characteristic functional group vibrations.

  • Purity Assessment: Detecting the presence of starting materials or by-products.

  • Studying Intermolecular Interactions: Investigating hydrogen bonding and the formation of coordination complexes with metal ions.

  • Quantitative Analysis: Determining the concentration of a benzimidazole-based active pharmaceutical ingredient (API) in a formulation.

This guide will walk you through the essential aspects of FT-IR analysis of benzimidazoles, from sample preparation to advanced spectral interpretation, ensuring the generation of reliable and meaningful data.

Fundamental Vibrational Modes of the Benzimidazole Core

The FT-IR spectrum of a benzimidazole compound is a rich tapestry of vibrational information. Understanding the characteristic absorption bands of the core structure is fundamental to accurate spectral interpretation. The following table summarizes the key vibrational modes of the unsubstituted benzimidazole ring.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity Notes and Considerations
N-H Stretch 3200 - 3500Medium-BroadThis band is often broad due to hydrogen bonding. Its position and shape are highly sensitive to the solid-state packing and solvent environment. Disappearance of this peak is a key indicator of N-1 substitution.
Aromatic C-H Stretch 3000 - 3150Medium-WeakMultiple weak bands are characteristic of the aromatic C-H stretching vibrations on the benzene ring.
C=N Stretch (Imidazole Ring) 1580 - 1650Medium-StrongThis is a key stretching vibration of the imidazole moiety and is sensitive to substitution on the ring and coordination with metal ions.
C=C Stretch (Benzene Ring) 1450 - 1600Medium-StrongTypically appears as a set of two or three bands. The positions can shift with substitution on the benzene ring.
In-plane N-H Bend 1400 - 1500MediumThis bending vibration can sometimes overlap with C=C stretching bands.
C-N Stretch (Imidazole Ring) 1200 - 1300Medium-StrongStretching vibration of the carbon-nitrogen single bonds within the imidazole ring.
Out-of-plane C-H Bend 700 - 900StrongThe pattern of these strong bands in the "fingerprint" region can be indicative of the substitution pattern on the benzene ring.

Experimental Protocols: From Sample to Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. This section provides detailed, step-by-step protocols for the most common methods used for analyzing benzimidazole compounds.

Workflow for FT-IR Analysis of Benzimidazole Compounds

FT_IR_Workflow cluster_prep Sample Preparation cluster_tech Analysis Technique cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Solid Sample KBr KBr Pellet Solid->KBr Grind & Press ATR ATR Solid->ATR Direct Contact Solution Solution Sample Sol_Phase Solution-Phase Solution->Sol_Phase Dissolve Acquire Acquire Spectrum KBr->Acquire ATR->Acquire Sol_Phase->Acquire Interpret Spectral Interpretation Acquire->Interpret Quantify Quantitative Analysis Interpret->Quantify

Caption: General workflow for FT-IR analysis of benzimidazole compounds.

Protocol for Solid-State Analysis: KBr Pellet Method

This traditional transmission technique is highly effective for obtaining high-resolution spectra of solid benzimidazole samples.

Principle: The sample is finely ground and dispersed in a dry, IR-transparent matrix of potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.

Materials:

  • Benzimidazole sample (1-2 mg)

  • Spectroscopic grade KBr, dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press and die

  • FT-IR spectrometer

Procedure:

  • Drying: Dry the spectroscopic grade KBr in an oven at 110 °C for at least 2 hours to remove any absorbed water, which can cause significant interference in the spectrum. Store the dried KBr in a desiccator.

  • Grinding: Place 1-2 mg of the benzimidazole sample into a clean agate mortar. Add approximately 100-200 mg of the dried KBr.

  • Mixing: Gently grind the sample and KBr together with the pestle for 2-3 minutes until a fine, homogenous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering effects.

  • Pellet Formation: Transfer the powder to the pellet die. Assemble the die and place it in the pellet press.

  • Pressing: Apply pressure (typically 8-10 tons) for 1-2 minutes. The resulting pellet should be transparent or translucent.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Collect a background spectrum of the empty spectrometer.

  • Sample Spectrum: Acquire the spectrum of the KBr pellet containing the sample.

  • Cleaning: Thoroughly clean the mortar, pestle, and die with an appropriate solvent (e.g., acetone) and dry them completely before storing.

Trustworthiness Check: A cloudy or opaque pellet indicates poor grinding, insufficient pressure, or moisture contamination. This will lead to a sloping baseline and reduced spectral quality. The characteristic broad absorption of water around 3450 cm⁻¹ and a sharp peak around 1640 cm⁻¹ are indicators of moisture in the KBr.

Protocol for Solid-State Analysis: Attenuated Total Reflectance (ATR)

ATR is a rapid and convenient method for analyzing solid samples with minimal preparation.

Principle: An IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal.

Materials:

  • Benzimidazole sample (a small amount, enough to cover the crystal)

  • FT-IR spectrometer equipped with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Background Collection: With the ATR crystal clean and uncovered, collect a background spectrum. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid benzimidazole sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample.

  • Cleaning: Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a soft cloth or cotton swab dampened with an appropriate solvent.

Trustworthiness Check: Poor contact between the sample and the ATR crystal will result in a weak spectrum with low signal-to-noise. Ensure the pressure applied is sufficient but not excessive, as it could damage the crystal.

Protocol for Solution-Phase Analysis

This method is useful for studying benzimidazoles in a dissolved state and for quantitative analysis.

Principle: The benzimidazole derivative is dissolved in an IR-transparent solvent, and the solution is placed in a liquid transmission cell of a known path length.

Materials:

  • Benzimidazole sample

  • Spectroscopic grade solvent (e.g., chloroform, dichloromethane, or carbon disulfide)

  • Liquid transmission cell (e.g., with NaCl or KBr windows) and holder

  • Volumetric flasks and pipettes

  • FT-IR spectrometer

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and has minimal absorption in the spectral regions of interest for the benzimidazole compound. Chloroform and dichloromethane are good general-purpose solvents, but their C-H and C-Cl vibrations can obscure parts of the spectrum. Carbon disulfide is transparent over a wide range but is highly volatile and toxic.

  • Solution Preparation: Prepare a solution of the benzimidazole derivative of a known concentration (typically 1-10% w/v, depending on the path length of the cell and the molar absorptivity of the compound).

  • Cell Assembly and Filling: Assemble the liquid transmission cell. Carefully fill the cell with the prepared solution using a syringe, avoiding air bubbles.

  • Background Collection: Fill a second, identical cell with the pure solvent and collect a background spectrum. This will allow for the subtraction of the solvent's absorbance.

  • Sample Spectrum: Replace the solvent cell with the sample cell in the spectrometer and acquire the spectrum.

  • Cleaning: After analysis, thoroughly clean the cell with the pure solvent and then a volatile solvent like acetone to ensure no residue remains.

Trustworthiness Check: The presence of strong, sharp peaks from atmospheric water vapor or carbon dioxide indicates an improperly purged spectrometer. Ensure the sample compartment is purged with dry air or nitrogen. The quality of the solvent spectrum subtraction is critical; any residual solvent peaks can interfere with the interpretation of the sample's spectrum.

Spectral Interpretation: Decoding the Molecular Structure

Interpreting the FT-IR spectrum of a benzimidazole derivative involves correlating the observed absorption bands with the vibrational modes of its functional groups.

Influence of Substituents on the Benzimidazole Spectrum

The positions and intensities of the characteristic vibrational bands of the benzimidazole core can be significantly influenced by the nature and position of substituents.

  • N-1 Substitution: The most prominent change upon N-1 substitution is the disappearance of the N-H stretching and bending vibrations.[1]

  • C-2 Substitution: Substituents at the C-2 position can influence the C=N stretching frequency. Electron-donating groups may slightly lower the wavenumber, while electron-withdrawing groups can increase it.

  • Benzene Ring Substitution: The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring (e.g., ortho-, meta-, para-disubstitution).

Substitution_Effects cluster_substituents Substituent Effects Benzimidazole Benzimidazole Core Spectrum N1_Sub N-1 Substitution N1_Sub->Benzimidazole Disappearance of N-H bands C2_Sub C-2 Substitution C2_Sub->Benzimidazole Shift in C=N stretch Benzene_Sub Benzene Ring Substitution Benzene_Sub->Benzimidazole Changes in C-H out-of-plane bending

Caption: Influence of substituents on the FT-IR spectrum of the benzimidazole core.

Quantitative FT-IR Analysis of Benzimidazole Compounds

FT-IR spectroscopy can be a rapid and reliable method for the quantitative analysis of benzimidazole-based APIs in pharmaceutical formulations, adhering to the principles outlined in standards such as ASTM E168.[2][3][4][5][6]

Protocol for a Worked Example: Quantification of Albendazole in a Tablet

Objective: To determine the concentration of Albendazole (a benzimidazole anthelmintic) in a pharmaceutical tablet using ATR-FT-IR.

Principle: The intensity of a characteristic absorption band of Albendazole is proportional to its concentration, following the Beer-Lambert Law. A calibration curve is constructed using standards of known concentrations.

Materials:

  • Albendazole reference standard

  • Albendazole tablets

  • Placebo powder (containing the same excipients as the tablets)

  • Methanol (spectroscopic grade)

  • Volumetric flasks, pipettes, and analytical balance

  • FT-IR spectrometer with an ATR accessory

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh the Albendazole reference standard to prepare a stock solution in methanol (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations that bracket the expected concentration in the sample (e.g., 1, 2, 4, 6, 8, 10 mg/mL).

  • Preparation of Sample Solution:

    • Weigh and finely crush a number of Albendazole tablets to obtain a homogenous powder.

    • Accurately weigh an amount of the crushed tablet powder equivalent to one average tablet weight and transfer it to a volumetric flask.

    • Dissolve the powder in methanol, sonicate to ensure complete dissolution of the API, and dilute to the mark.

    • Filter the solution to remove insoluble excipients.

  • Data Acquisition:

    • For each standard and the sample solution, place a drop onto the clean ATR crystal and allow the solvent to evaporate completely, leaving a thin film of the analyte.

    • Acquire the FT-IR spectrum for each film.

  • Calibration Curve Construction:

    • Identify a characteristic, well-resolved absorption band of Albendazole that is free from interference from excipients (e.g., the C=O stretch of the carbamate group around 1715 cm⁻¹).

    • Measure the peak height or area of this band for each standard.

    • Plot a graph of peak height/area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Analysis of the Sample:

    • Measure the peak height/area of the chosen analytical band in the spectrum of the sample solution.

    • Use the equation of the calibration curve to calculate the concentration of Albendazole in the sample solution. . Calculate the amount of Albendazole per tablet.

Method Validation (as per USP <854>): [7][8][9][10]

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by spiking a placebo with known amounts of Albendazole and calculating the percent recovery.

  • Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by analyzing different samples on different days (intermediate precision).

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Sloping Baseline - Poorly prepared KBr pellet (uneven grinding, too thick).- Poor sample contact with ATR crystal.- Re-grind the sample and KBr mixture and press a new, thinner pellet.- Ensure adequate pressure is applied with the ATR clamp.
Broad Peak around 3450 cm⁻¹ and sharp peak at 1640 cm⁻¹ - Moisture contamination in the KBr or sample.- Dry the KBr and sample thoroughly.- Handle KBr in a low-humidity environment.
Sharp, Strong Peaks around 2350 cm⁻¹ - Atmospheric carbon dioxide (CO₂) in the spectrometer.- Purge the spectrometer's sample compartment with dry nitrogen or air.- Collect a fresh background spectrum.
Noisy Spectrum - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration or path length.- Increase the number of scans to improve the signal-to-noise ratio.
Negative Peaks - Incorrect background subtraction (e.g., background taken on a dirty ATR crystal).- Clean the ATR crystal and re-collect the background spectrum.

Conclusion

FT-IR spectroscopy is a versatile and powerful technique for the qualitative and quantitative analysis of benzimidazole compounds. By selecting the appropriate sample preparation method and understanding the principles of spectral interpretation, researchers can obtain high-quality data for structural confirmation, purity assessment, and quantitative determination. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of FT-IR in the research and development of benzimidazole-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. As a key structural motif in various pharmacologically active compounds, optimizing its synthesis for higher yield and purity is of paramount importance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during its preparation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My final reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in this multi-step synthesis is a common issue that can originate from either the preparation of the key intermediate, 4-Chloro-N1-methylbenzene-1,2-diamine , or the final cyclization step.

  • Cause 1: Incomplete or Inefficient Synthesis of the Diamine Intermediate. The purity of your starting diamine is critical. Impurities from an incomplete reaction or inadequate purification will carry through and inhibit the final cyclization.

    • Troubleshooting Steps:

      • Confirm Purity: Before proceeding to the cyclization, rigorously characterize your 4-Chloro-N1-methylbenzene-1,2-diamine intermediate using ¹H NMR and LC-MS to ensure the absence of starting materials (e.g., N-methyl-4-chloro-2-nitroaniline) or side-products.

      • Optimize the Reduction Step: The reduction of the nitro group is prone to incomplete conversion. Ensure your catalyst (e.g., Pd/C) is active and that hydrogen pressure is adequate. If using chemical reductants like SnCl₂ or Fe/HCl, ensure stoichiometry is correct and the reaction is driven to completion (monitor by TLC).

  • Cause 2: Suboptimal Conditions in the Phillips Condensation Reaction. The cyclization of the diamine with glycolic acid to form the benzimidazole ring is sensitive to temperature, acid concentration, and water removal.[1]

    • Troubleshooting Steps:

      • Temperature Control: While high temperatures are needed to drive off water and facilitate cyclization, excessive heat can lead to degradation of the starting materials and product. If you are observing significant darkening or charring of the reaction mixture, consider lowering the temperature and extending the reaction time. An optimal temperature is often found around 100-120°C in an aqueous acidic medium.[2]

      • Acid Catalyst: The reaction is typically catalyzed by a mineral acid like hydrochloric acid (HCl).[1] The acid serves to protonate the carbonyl group of glycolic acid, making it more electrophilic, and also aids in the dehydration process. The concentration of the acid is key; too little may result in a slow reaction, while too much can lead to unwanted side reactions or difficult work-up. A common starting point is 4N HCl.

      • Water Removal: The condensation reaction produces water. Its efficient removal is necessary to drive the equilibrium towards the product. If not using a Dean-Stark apparatus (common in non-aqueous solvents), ensure the reaction is heated sufficiently to distill off water.

  • Cause 3: Side Reactions. The formation of undesired products can significantly consume starting materials.

    • Troubleshooting Steps:

      • Check for Oxidative Degradation: o-Phenylenediamines are susceptible to oxidation, which can be identified by the formation of colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

      • Avoid Dimerization/Polymerization: Glycolic acid can self-condense to form polyglycolic acid at high temperatures. Ensure the diamine is present and the reaction is homogenous to favor the desired intermolecular reaction.

Q2: I'm observing a significant amount of an insoluble, dark-colored byproduct. What is it and how can I prevent its formation?

A2: The formation of dark, insoluble material often points towards polymerization or degradation of the starting materials or product.

  • Likely Cause: Oxidation and Polymerization of the o-phenylenediamine. Aromatic diamines are notoriously sensitive to air oxidation, which can initiate polymerization pathways leading to deeply colored, intractable materials. This is often exacerbated by high temperatures.

    • Preventative Measures:

      • Inert Atmosphere: As mentioned, blanketing the reaction with an inert gas like nitrogen is the most effective way to prevent oxidation.

      • Use Freshly Purified Diamine: Do not use diamine that has been stored for long periods and has darkened in color. If necessary, purify it by recrystallization or column chromatography immediately before use.

      • Control Temperature: Avoid excessive heating. Run test reactions at slightly lower temperatures to see if byproduct formation is reduced without significantly impacting the reaction rate.

Q3: The purification of the final product is challenging, and I'm not getting a clean compound. What are the best purification strategies?

A3: this compound has a polar hydroxymethyl group and a basic benzimidazole core, which can make purification tricky.

  • Strategy 1: Acid-Base Extraction during Work-up.

    • After the reaction is complete, cool the mixture and dilute it with water.

    • Carefully neutralize the acid with a base like sodium bicarbonate or sodium hydroxide solution until the pH is approximately 8-9. The product should precipitate out of the aqueous solution.

    • Filter the crude solid and wash it thoroughly with cold water to remove inorganic salts.

    • The crude product can then be dissolved in an organic solvent (like ethyl acetate) and washed with brine to remove any remaining water-soluble impurities.

  • Strategy 2: Recrystallization.

    • Recrystallization is an effective method for purifying the final product.

    • A common and effective solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, and then in an ice bath, to induce the formation of clean crystals.

  • Strategy 3: Column Chromatography.

    • If recrystallization does not provide sufficient purity, silica gel column chromatography is the next step.

    • A gradient elution system is often most effective. Start with a less polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the proportion of a more polar solvent like ethyl acetate or methanol. The product, being relatively polar, will elute with the more polar solvent mixture.

Frequently Asked Questions (FAQs)

  • What is the primary synthetic route for this compound? The most direct and reliable method involves a two-step process:

    • Synthesis of the key intermediate, 4-Chloro-N1-methylbenzene-1,2-diamine . A common industrial route involves the reaction of 2,4-dichloro-1-nitrobenzene with aqueous methylamine, followed by catalytic hydrogenation of the resulting N-methyl-4-chloro-2-nitroaniline.[3]

    • A Phillips condensation reaction between the synthesized diamine and glycolic acid, typically in a heated acidic medium, to facilitate cyclization and dehydration.[1][2]

  • Why is glycolic acid used as the C2 source? Glycolic acid (HOCH₂COOH) is an ideal reagent because it provides both the C2 carbon of the imidazole ring and the desired hydroxymethyl substituent in a single molecule, making the synthesis more convergent.

  • Can I use a different acid catalyst for the condensation? While mineral acids like HCl are standard, solid acid catalysts or Lewis acids could potentially be used to facilitate the reaction, sometimes under milder conditions. However, this would require significant optimization. For reliability, 4N HCl is a well-established choice.

  • How should I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as 1:1 ethyl acetate/hexane. The product will be more polar than the starting diamine. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

  • What are the key safety precautions for this synthesis?

    • Corrosive Reagents: Handle concentrated acids and bases with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

    • Oxidizing Agents: If using catalytic hydrogenation, handle the palladium catalyst and hydrogen gas with care, as Pd/C can be pyrophoric and hydrogen is flammable.

    • Aromatic Amines: The o-phenylenediamine starting material and its derivatives should be handled with care as they are potentially toxic and can be absorbed through the skin.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine (Intermediate)

This protocol is adapted from general procedures for the synthesis of substituted o-phenylenediamines.[3]

Step A: Synthesis of N-methyl-4-chloro-2-nitroaniline

  • To a sealed pressure vessel, add 2,4-dichloro-1-nitrobenzene (1.0 eq).

  • Add a 40% aqueous solution of methylamine (3.0 eq).

  • Seal the vessel and heat the mixture to 120-130°C for 4-6 hours with vigorous stirring.

  • Cool the vessel to room temperature. The product will likely separate as a solid.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum. The product is typically a yellow to orange solid and can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR.

Step B: Reduction to 4-Chloro-N1-methylbenzene-1,2-diamine

  • In a round-bottom flask, dissolve the N-methyl-4-chloro-2-nitroaniline (1.0 eq) from the previous step in ethanol or acetic acid.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen while stirring vigorously at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude diamine, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the Phillips condensation reaction.[1][2]

  • To a round-bottom flask equipped with a reflux condenser, add 4-Chloro-N1-methylbenzene-1,2-diamine (1.0 eq) and glycolic acid (1.2 eq).

  • Add 4N hydrochloric acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 105-110°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.

  • Slowly and carefully add a saturated solution of sodium bicarbonate or 10% sodium hydroxide with stirring until the pH of the solution is ~8.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid cake with plenty of cold water to remove any residual salts.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from an ethanol/water mixture.

Data Presentation & Visualization

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterStep 1: Intermediate SynthesisStep 2: Final Product Synthesis
Key Reagents 2,4-dichloro-1-nitrobenzene, Methylamine, Pd/C, H₂4-Chloro-N1-methylbenzene-1,2-diamine, Glycolic Acid
Solvent Water (for amination), Ethanol (for reduction)4N Hydrochloric Acid
Catalyst Pd/C (for reduction)HCl (acts as catalyst and solvent)
Temperature 120-130°C (amination), RT (reduction)105-110°C (Reflux)
Typical Reaction Time 4-6 h (amination), 4-12 h (reduction)4-6 h
Work-up Filtration, EvaporationNeutralization, Precipitation, Filtration
Purification Column Chromatography (if needed)Recrystallization (Ethanol/Water)
Expected Yield 60-80% (over two steps)70-85%

Diagrams

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A 2,4-Dichloro-1-nitrobenzene B N-methyl-4-chloro-2-nitroaniline A->B  Methylamine, 120°C C 4-Chloro-N1-methylbenzene-1,2-diamine B->C  H₂, Pd/C E This compound C->E  Reflux, 4N HCl D Glycolic Acid D->E

Caption: Overall synthetic workflow for the target molecule.

PhillipsMechanism Diamine Diamine Intermediate Amide N-Acyl Intermediate Diamine->Amide Nucleophilic Attack (Amine on Carbonyl) Glycolic Glycolic Acid (Protonated) Glycolic->Amide Cyclized Cyclized Intermediate (Hemiaminal) Amide->Cyclized Intramolecular Cyclization Product Final Product + 2H₂O Cyclized->Product Dehydration

Caption: Simplified mechanism of the Phillips condensation.

References

Identifying side products in the synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important benzimidazole building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and the root causes of common issues, particularly the formation of side products. This guide is structured as a series of frequently asked questions and troubleshooting scenarios based on field-proven insights and established chemical principles.

Troubleshooting Guide & FAQs

Q1: I'm observing an isomeric impurity in my LC-MS and ¹H NMR analysis that I can't identify. What is the likely structure and how is it formed?

A1: Root Cause Analysis & Identification

The most probable isomeric impurity is (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol . Its formation is almost always traced back to the isomeric content of the starting material, 4-chloro-N¹-methylbenzene-1,2-diamine.

  • Causality of Formation: The commercial synthesis of this diamine often starts from 4-chloro-1,2-phenylenediamine.[1] The subsequent N-methylation step is not perfectly regioselective. While the intended reaction methylates the nitrogen at position 1 (para to the chlorine), methylation can also occur at position 2 (meta to the chlorine), yielding 4-chloro-N²-methylbenzene-1,2-diamine. When this isomeric diamine undergoes condensation with glycolic acid, it cyclizes to form the 6-chloro isomer of your target molecule.

  • Analytical Distinction:

    • LC-MS: The two isomers will have identical molecular weights (196.63 g/mol ) and fragmentation patterns, but they can often be separated by reverse-phase HPLC due to slight differences in polarity.[2]

    • ¹H NMR: The primary distinction lies in the aromatic region. The coupling patterns of the three aromatic protons will differ. For the desired 5-chloro isomer, you expect three distinct signals. For the 6-chloro isomer, the symmetry is different, leading to a different set of signals and coupling constants.

Troubleshooting & Mitigation Protocol:

  • Analyze Starting Material: Before starting the synthesis, perform a careful analysis (HPLC, GC-MS, or ¹H NMR) of your 4-chloro-N¹-methylbenzene-1,2-diamine lot to quantify the level of the N²-methyl isomer.

  • Purification of Starting Material: If the isomeric impurity exceeds your process tolerance, purify the diamine via column chromatography or recrystallization prior to the condensation step.

  • Final Product Purification: If the side product has already formed, separation can be achieved using silica gel column chromatography.

    • Protocol: Column Chromatography Separation

      • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

      • Load the crude product onto the column.

      • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 30% and gradually increasing to 70% ethyl acetate).

      • Monitor fractions by Thin Layer Chromatography (TLC) to isolate the two isomers. The polarity difference is small, so a shallow gradient is recommended.[3]

Q2: My reaction turns dark brown or black, resulting in a colored final product that is difficult to purify. What is causing this discoloration?

A2: Root Cause Analysis & Identification

This is a classic sign of oxidative degradation of your o-phenylenediamine starting material. These compounds are notoriously sensitive to air oxidation, especially under heating or acidic conditions.[4]

  • Causality of Formation: The primary culprits are highly conjugated, colored compounds formed from the oxidative dimerization of the diamine. The most common side product is a phenazine derivative, 2,3-diamino-7-chlorophenazine , which is intensely colored.[5][6] This reaction is often catalyzed by trace metals and accelerated by exposure to air (oxygen) at elevated temperatures.

  • Authoritative Insight: The susceptibility of o-phenylenediamines to form colored impurities is a well-documented challenge in benzimidazole synthesis.[7] Using the dihydrochloride salt of the diamine can sometimes reduce these impurities by improving homogeneity and protecting the amines from oxidation.[8]

Troubleshooting & Mitigation Protocol:

  • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.[4]

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating. While heat is required for the condensation, prolonged exposure at high temperatures increases the rate of oxidation. Monitor the reaction closely to avoid unnecessary heating after completion.

  • Purification with Activated Carbon: If you end up with a colored product, activated carbon treatment during recrystallization is highly effective.

    • Protocol: Decolorization with Activated Charcoal

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

      • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.[9]

      • Stir the mixture at temperature for 10-15 minutes.

      • Perform a hot gravity filtration through a fluted filter paper or a pad of celite to remove the charcoal.

      • Allow the clear, colorless filtrate to cool slowly to induce crystallization.[9]

Q3: My reaction yield is low, and I'm recovering unreacted starting materials along with a side product that has a molecular weight of 214.64 g/mol . What is this side product?

A3: Root Cause Analysis & Identification

A side product with a molecular weight of 214.64 g/mol corresponds to the uncyclized intermediate , which is the amide formed between your diamine and glycolic acid. This indicates an incomplete condensation/cyclization reaction.

  • Causality of Formation: The synthesis of a benzimidazole from an o-phenylenediamine and a carboxylic acid (like glycolic acid) is a two-step process: (1) formation of an amide intermediate, and (2) intramolecular cyclization with the elimination of water to form the imidazole ring.[10][11] If the reaction conditions (temperature, catalyst, reaction time) are insufficient to drive the second step to completion, this intermediate will be isolated.

  • Mechanism Visualization:

    G Start 4-Chloro-N1-methyl- benzene-1,2-diamine + Glycolic Acid Intermediate Amide Intermediate (MW = 214.64) Start->Intermediate Amidation (-H2O) Product This compound (MW = 196.63) Intermediate->Product Cyclization (-H2O) (Rate-Limiting Step)

    Caption: The rate-limiting cyclization step.

Troubleshooting & Mitigation Protocol:

  • Increase Temperature/Time: The cyclization step is often the rate-limiting step and requires sufficient thermal energy. Cautiously increase the reaction temperature or prolong the reaction time, monitoring by TLC or LC-MS for the disappearance of the intermediate.

  • Acid Catalyst: While some condensations proceed thermally, many require an acid catalyst (like HCl or p-toluenesulfonic acid) to promote the dehydration and cyclization steps.[12] Ensure you are using an appropriate catalyst at the correct loading.

  • Water Removal: The cyclization is a dehydration reaction. Employing a Dean-Stark trap or using a high-boiling solvent (like xylene) can help remove water as it forms, driving the equilibrium towards the product according to Le Chatelier's principle.[11]

Summary of Potential Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Root CauseKey Analytical Signature
This compound (Product) C₉H₉ClN₂O196.63[2]N/ATarget mass peak and characteristic aromatic NMR pattern.
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanolC₉H₉ClN₂O196.63Isomeric impurity in starting diamine.Same mass, separable by HPLC, distinct aromatic NMR pattern.
2,3-Diamino-7-chlorophenazineC₁₂H₉ClN₄244.68[5]Oxidation of o-phenylenediamine starting material.Intense color, high MW, distinct UV-Vis absorbance.
Amide IntermediateC₉H₁₁ClN₂O₂214.65Incomplete cyclization/dehydration.Higher polarity than product, MW = Product + 18 (H₂O).
(5-Chloro-1H-benzo[d]imidazol-2-yl)methanolC₈H₇ClN₂O182.61Incomplete N-methylation of the benzimidazole core.MW is 14 Da less than the product (missing CH₂ group).

Visualizing the Synthetic Landscape

The following diagram illustrates the primary synthetic pathway to the desired product and the key off-target pathways that lead to common impurities. Understanding these competing reactions is crucial for effective troubleshooting and process optimization.

Synthesis_Pathway cluster_reactants Starting Materials cluster_impurities Impurity Sources Diamine 4-Chloro-N1-methyl- benzene-1,2-diamine Intermediate Amide Intermediate Diamine->Intermediate Amidation SideProduct2 Phenazine Dimer (Colored Impurity) Diamine->SideProduct2 Oxidative Dimerization Acid Glycolic Acid Acid->Intermediate IsomerDiamine 4-Chloro-N2-methyl- benzene-1,2-diamine SideProduct1 Isomeric Product (6-Chloro-1-methyl...) IsomerDiamine->SideProduct1 Condensation & Cyclization Oxygen O2 (Air) Oxygen->SideProduct2 Intermediate->Diamine Reversion (Incomplete Reaction) Product Desired Product (5-Chloro-1-methyl...) Intermediate->Product Cyclization (-H2O)

Caption: Reaction map for the synthesis and side product formation.

References

Technical Support Center: Optimizing N-Methylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental chemical transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you optimize your reaction conditions and achieve your desired products with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the N-methylation of benzimidazoles?

A1: The most common methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS). These are typically used in combination with a base to deprotonate the benzimidazole nitrogen, making it more nucleophilic. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2] The choice of solvent is also crucial, with polar aprotic solvents like acetone, dimethylformamide (DMF), and tetrahydrofuran (THF) being frequently employed.[1]

Q2: How does the choice of base affect the reaction?

A2: The base is critical for deprotonating the N-H of the benzimidazole, forming the benzimidazolide anion, which is a much stronger nucleophile.[1] The strength of the base can influence the reaction rate and regioselectivity. Stronger bases like sodium hydride (NaH) can lead to faster reactions but may also promote side reactions if not used carefully.[3] Weaker bases like potassium carbonate (K₂CO₃) are often a good starting point for many substrates.[1][4]

Q3: Why am I getting a mixture of two different methylated products (regioisomers)?

A3: Unsymmetrically substituted benzimidazoles exist as a mixture of two tautomers, meaning the proton on the imidazole ring can reside on either nitrogen atom.[1] This results in two different nucleophilic nitrogen atoms that can be methylated, leading to a mixture of N1 and N3-methylated regioisomers. The ratio of these isomers is influenced by factors such as steric hindrance and the electronic properties of the substituents on the benzimidazole ring.[1]

Q4: How can I monitor the progress of my N-methylation reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] By co-spotting the reaction mixture with your starting benzimidazole, you can visualize the consumption of the starting material and the appearance of the product spot(s). A UV lamp is typically used for visualization.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-methylation of benzimidazoles, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the N-Methylated Product

Potential Causes:

  • Insufficiently Basic Conditions: The benzimidazole N-H may not be sufficiently deprotonated for the reaction to proceed efficiently.

  • Poor Quality Reagents: The starting benzimidazole may be impure, or the methylating agent may have degraded. Moisture in the solvent or on the glassware can also quench the reaction.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

Solutions:

  • Optimize the Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation.[3]

  • Ensure Anhydrous Conditions: Dry your benzimidazole starting material under vacuum. Use anhydrous solvents and flame-dried glassware to eliminate moisture.[1]

  • Increase Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.[1]

  • Check Reagent Purity: Use a fresh bottle of the methylating agent and ensure your starting benzimidazole is pure.

Problem 2: Formation of a Mixture of Regioisomers (N1 and N3 Methylation)

Potential Causes:

  • Tautomerism of Benzimidazole: As mentioned in the FAQs, the inherent tautomerism of unsymmetrical benzimidazoles is the primary cause.[1]

  • Steric and Electronic Effects: The substituents on the benzimidazole ring may not provide a strong enough bias for methylation at one nitrogen over the other.

Solutions:

  • Leverage Steric Hindrance: If one nitrogen is significantly more sterically hindered than the other, methylation will preferentially occur at the less hindered position.[1] You may be able to modify your substrate to take advantage of this.

  • Consider Electronic Effects: Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[1] This can be used to direct methylation.

  • Change the Solvent: The polarity of the solvent can influence the tautomeric equilibrium and thus the ratio of the N1 to N3 methylated products.[1] Experimenting with different solvents may improve regioselectivity.

  • Advanced Methods: For challenging cases, consider specialized techniques. Biocatalytic methods using engineered enzymes can achieve very high regioselectivity.[2][3] Phase-transfer catalysis has also been shown to be effective for the N-alkylation of benzimidazoles.[5]

Problem 3: Formation of a Quaternary Salt Byproduct (1,3-Dimethylbenzimidazolium Salt)

Potential Cause:

  • Over-methylation: The initially formed N-methylated benzimidazole can be further methylated to form a quaternary ammonium salt. This is more likely to occur when an excess of the methylating agent is used or under harsh reaction conditions.[1]

Solutions:

  • Control Stoichiometry: Use a carefully measured amount of the methylating agent, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture to avoid localized high concentrations that can favor the formation of the quaternary salt.[1]

  • Milder Conditions: If possible, run the reaction at a lower temperature to reduce the rate of the second methylation step.

Problem 4: Difficulty in Purifying the N-Methylated Product

Potential Causes:

  • Similar Polarity of Isomers: If a mixture of regioisomers is formed, their similar structures can make separation by column chromatography challenging.

  • Presence of Quaternary Salt: The ionic nature of the quaternary salt byproduct can complicate purification.

Solutions:

  • Optimize Column Chromatography: For separating regioisomers, use a long column and a shallow solvent gradient during column chromatography on silica gel.[1] A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Remove Quaternary Salt: The quaternary salt is often insoluble in many organic solvents. After the reaction, you may be able to precipitate it out or remove it by filtration. Alternatively, a simple aqueous wash of the crude product can often remove the water-soluble salt.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-methylation of 5-Nitrobenzimidazole

EntryMethylating AgentBaseSolventReaction Time (hr)Ratio of 1,5-isomer to 1,6-isomerQuaternary Salt FormationReference
1Methyl IodideK₂CO₃Acetone4060:35~15-20%[4]
2Benzyl ChlorideCH₃COONa-1255:25-[4]

Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.

Experimental Protocols

Protocol 1: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF).[1]

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension.[1]

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[1]

Protocol 2: Purification of N-methylated Benzimidazoles by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.[1]

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a non-polar solvent like hexane).[1]

  • Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methylated benzimidazole.

Visualizations

N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Substituted Benzimidazole reagents Add Base (e.g., K2CO3) & Anhydrous Solvent (e.g., Acetone) start->reagents add_me Add Methylating Agent (e.g., Methyl Iodide) reagents->add_me heat Heat to Reflux & Monitor by TLC add_me->heat filter Filter Salts & Concentrate heat->filter chromatography Column Chromatography filter->chromatography product Pure N-Methylated Product chromatography->product

Caption: General workflow for the N-methylation of benzimidazoles.

Troubleshooting_Flowchart cluster_solutions_yield Low Yield Solutions cluster_solutions_isomers Isomer Solutions cluster_solutions_quat Quaternary Salt Solutions start Reaction Issue? low_yield Low Yield? start->low_yield isomers Mixture of Isomers? start->isomers quat_salt Quaternary Salt Formation? start->quat_salt stronger_base Use Stronger Base (NaH) low_yield->stronger_base Yes anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Yes increase_temp Increase Temperature low_yield->increase_temp Yes change_solvent Change Solvent Polarity isomers->change_solvent Yes sterics Leverage Sterics/Electronics isomers->sterics Yes biocatalysis Consider Biocatalysis isomers->biocatalysis Yes control_stoich Control Stoichiometry (1.1 eq) quat_salt->control_stoich Yes slow_addition Slow Addition of Reagent quat_salt->slow_addition Yes lower_temp Lower Reaction Temperature quat_salt->lower_temp Yes

Caption: Troubleshooting flowchart for common N-methylation issues.

References

Technical Support Center: (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experiments.

Overview of Chemical Stability

This compound, like many benzimidazole derivatives, possesses a core structure that is susceptible to environmental factors. While specific degradation kinetics for this particular molecule are not extensively published, the stability profile can be inferred from the behavior of analogous compounds. The primary degradation pathways for benzimidazoles include photodegradation, hydrolysis, and oxidation.[1][2] Understanding these vulnerabilities is crucial for maintaining the integrity of the compound during storage and experimentation.

Key Stability Considerations:

  • Light Sensitivity: Benzimidazole compounds are often sensitive to light, which can catalyze degradation.[1]

  • pH and Hydrolysis: The imidazole ring and the methanol substituent can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.

  • Oxidative Stress: The benzimidazole core can be prone to oxidation, leading to the formation of various degradation products.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage

Scenario: You have stored a solution of this compound and upon re-analysis using HPLC, you observe new, unidentified peaks that were not present in the initial analysis.

Potential Causes:

  • Photodegradation: If the solution was exposed to light, even ambient laboratory light, photodegradation could have occurred. The benzimidazole ring is known to be photoreactive.[1]

  • Oxidative Degradation: Dissolved oxygen in the solvent or exposure to air can lead to the formation of oxidized impurities.

  • Solvent-Induced Degradation: The solvent used for storage may not be inert or could contain impurities that react with the compound.

  • Hydrolysis: If the solvent is protic (e.g., methanol, water) and the pH is not controlled, hydrolysis of the compound may occur over time.

Troubleshooting Workflow:

start Unknown Peaks in HPLC check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage light_exposed Light Exposure Suspected check_storage->light_exposed Yes improper_solvent Solvent/pH Issue Suspected check_storage->improper_solvent No oxidation_suspected Oxidation Suspected check_storage->oxidation_suspected Maybe protect_from_light Action: Store in Amber Vials or Wrap in Foil light_exposed->protect_from_light use_inert_solvent Action: Use Anhydrous, Degassed Aprotic Solvent (e.g., Acetonitrile) improper_solvent->use_inert_solvent use_antioxidant Action: Purge with Inert Gas (N2/Ar) Consider Antioxidant oxidation_suspected->use_antioxidant confirm_degradation Confirm Degradation Pathway (Forced Degradation Study) protect_from_light->confirm_degradation use_inert_solvent->confirm_degradation use_antioxidant->confirm_degradation lcms_analysis Identify Degradants by LC-MS confirm_degradation->lcms_analysis

Caption: Troubleshooting workflow for identifying the source of degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the potential degradation products you are observing.[3][4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At set time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots at various times for HPLC analysis.[2]

  • Photostability: Expose a solution of the compound to a light source as per ICH Q1B guidelines. Keep a control sample in the dark.

  • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for 48 hours and analyze at different time points.[2]

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to compare the retention times and mass-to-charge ratios of the degradation products with the unknown peaks in your stored sample.

Issue 2: Loss of Potency or Inconsistent Experimental Results

Scenario: You are using this compound in a biological assay and observe a decrease in its expected activity or high variability in your results over time.

Potential Causes:

  • Degradation of the Stock Solution: The primary cause is often the degradation of the compound in your stock solution, leading to a lower effective concentration.

  • Adsorption to Container Surfaces: Highly lipophilic compounds can sometimes adsorb to plastic surfaces, reducing the concentration in solution.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation or precipitation of the compound.

Solutions and Preventative Measures:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Use Appropriate Containers: Store solutions in glass vials (amber to protect from light) to minimize adsorption.

  • Regular Purity Checks: Periodically re-analyze your stock solution using HPLC to confirm its concentration and purity.

  • Freshly Prepared Solutions: For sensitive experiments, prepare fresh solutions from solid material on the day of use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q2: What is the best solvent for storing this compound in solution?

A2: For short-term storage, anhydrous, aprotic solvents such as acetonitrile or DMSO are generally preferred over protic solvents like methanol or ethanol to minimize the risk of hydrolysis. Solutions should be stored at -20°C or -80°C in small, single-use aliquots in amber glass vials.

Q3: What are the likely degradation products of this compound?

A3: While specific data is limited, based on the degradation of similar benzimidazoles, potential degradation products could arise from:

  • Oxidation of the methanol group: to form the corresponding aldehyde or carboxylic acid.

  • Oxidation of the benzimidazole ring: leading to N-oxides or ring-opened products.

  • Photolytic cleavage: which could result in more complex rearrangements or fragmentation.

The following diagram illustrates a potential degradation pathway:

parent This compound aldehyde 5-Chloro-1-methyl-1H-benzo[d] imidazole-2-carbaldehyde parent->aldehyde Oxidation n_oxide N-Oxide Derivative parent->n_oxide Oxidation acid 5-Chloro-1-methyl-1H-benzo[d] imidazole-2-carboxylic acid aldehyde->acid Oxidation

Caption: Potential oxidative degradation pathway of the target molecule.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the purity of the compound and detecting degradation products.[2][6] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[2]

Quantitative Data Summary: General Stability of Benzimidazole Derivatives

Stress ConditionTypical Observations for Benzimidazole ClassPotential Impact on this compound
Acidic (e.g., 0.1M HCl) Moderate to significant degradation, especially with heat.Potential for hydrolysis of the methanol group or ring cleavage.
Alkaline (e.g., 0.1M NaOH) Often shows significant degradation.[1]Likely to be unstable, with potential for hydrolysis and other reactions.
Oxidative (e.g., 3% H₂O₂) Prone to oxidation, forming sulfoxides (if applicable) or N-oxides.[1]The methanol group and imidazole ring are likely sites of oxidation.
Photolytic (UV/Vis light) Generally unstable, leading to various photoproducts.[1]High potential for degradation; should be protected from light.
Thermal (e.g., >60°C) Degradation rate increases with temperature.Accelerated degradation is expected.

References

Technical Support Center: Scaling Up the Synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive technical resource grounded in practical experience and scientific principles. This document will address common challenges and frequently asked questions to ensure a robust and scalable synthetic process.

I. Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently approached as a two-step process. This strategy allows for better control over each transformation and facilitates purification of the intermediates, which is critical for the quality of the final product, especially at scale.

  • Step 1: Benzimidazole Ring Formation. The synthesis commences with the condensation of 4-chloro-o-phenylenediamine with glycolic acid to form the benzimidazole core, yielding (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol.

  • Step 2: Regioselective N-Methylation. The second step involves the methylation of the benzimidazole nitrogen to afford the final product. This step is crucial for achieving the desired isomer and requires careful control of reaction conditions to avoid common side reactions.

Below is a visual representation of this synthetic workflow.

Synthetic_Workflow 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine Step1 Step 1: Condensation 4-Chloro-o-phenylenediamine->Step1 Glycolic Acid Glycolic Acid Glycolic Acid->Step1 Intermediate (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Step2 Final_Product This compound Step2->Final_Product

Caption: Two-step synthesis of this compound.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of each synthetic step, offering potential causes and actionable solutions in a question-and-answer format.

Step 1: (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol Synthesis

Q1: My reaction yield has significantly dropped upon scaling up from the lab to a pilot plant setting. What are the likely causes and how can I rectify this?

A1: A decrease in yield during scale-up is a common issue often attributed to mass and heat transfer limitations.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging. The exothermic nature of the condensation reaction can lead to temperature spikes that favor decomposition or byproduct formation. A well-calibrated and responsive heating/cooling system is paramount.

  • Reaction Time: Direct translation of lab-scale reaction times may not be appropriate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at the larger scale.[1]

Q2: The isolated intermediate is a dark, discolored solid, which was not observed on the lab scale. What is the source of this impurity and how can I prevent it?

A2: The formation of colored impurities often points to the oxidation of the o-phenylenediamine starting material.[1]

  • Air Sensitivity: o-Phenylenediamines are susceptible to air oxidation, which can be exacerbated by prolonged reaction times and higher temperatures during scale-up. To mitigate this, consider running the reaction under an inert atmosphere, such as nitrogen or argon.

  • Purification: If colored impurities persist, they can often be removed by treating the crude product with activated carbon during recrystallization.[1] Column chromatography is also a viable, albeit less scalable, purification method for removing polar, colored impurities.

Q3: I'm observing a significant amount of unreacted starting material even after extended reaction times. What could be the issue?

A3: Incomplete conversion can stem from several factors, especially in a larger-scale reaction.

  • Catalyst Inefficiency: If a catalyst is employed, its activity might be compromised on a larger scale due to improper mixing or deactivation. Ensure the catalyst is of high quality and that the loading is optimized for the pilot scale.[2]

  • Solvent Choice: The choice of solvent is critical and can impact reaction rates and solubility of reactants.[2] Ensure the solvent is appropriate for the scale and that the reactants remain in solution throughout the reaction.

  • Stoichiometry: Inaccurate charging of reactants on a large scale can lead to an excess of one reactant. Double-check all measurements and calculations before starting the reaction.

Step 2: N-Methylation

Q1: My N-methylation reaction is producing a mixture of regioisomers (N1 and N3 methylation), and their separation is proving difficult on a larger scale. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the N-methylation of unsymmetrically substituted benzimidazoles is a frequent challenge due to the tautomeric nature of the benzimidazole ring.[3]

  • Steric Hindrance: The chloro-substituent on the benzimidazole ring can influence the site of methylation. However, this effect may not be sufficient to achieve high selectivity.

  • Base and Solvent System: The choice of base and solvent is critical for controlling selectivity. For enhanced N-1 selectivity, consider using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent such as THF or DMF.

  • Biocatalysis: For challenging separations, biocatalysis offers a highly selective alternative. Engineered methyltransferases can perform N-methylation with exceptional regioselectivity.[4]

Q2: I am observing the formation of a significant amount of a 1,3-dimethylbenzimidazolium salt. How can I minimize this byproduct?

A2: The formation of a quaternary ammonium salt is a common side reaction, particularly when using an excess of the methylating agent or under harsh conditions.[3]

  • Controlled Stoichiometry: To minimize over-methylation, use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.

  • Slow Addition: Adding the methylating agent slowly to the reaction mixture can help prevent localized high concentrations that favor the formation of the quaternary salt.

Q3: The purification of the final N-methylated product by column chromatography is not practical for our large-scale production. Are there alternative purification strategies?

A3: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production.[3]

  • Recrystallization: Optimizing a recrystallization procedure is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Salt Formation and Crystallization: If the product is a free base, consider forming a salt (e.g., hydrochloride or mesylate) which may have different solubility properties, facilitating purification by crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the key process safety considerations when scaling up this synthesis?

A1: Process safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Both the condensation and methylation steps can be exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, should be performed to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Methylating agents like methyl iodide are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Large-scale handling procedures should be in place to minimize exposure.

  • Pressure Build-up: Ensure the reactor is equipped with appropriate pressure relief systems, especially if there is a potential for gas evolution.

Q2: How can I effectively monitor the progress of these reactions on a larger scale?

A2: Real-time reaction monitoring is crucial for process control and optimization.

  • In-process Controls (IPCs): Implement regular sampling and analysis using TLC or HPLC. For HPLC, develop a validated method to quantify the starting materials, intermediates, and products.[5]

  • Pat (Process Analytical Technology): For more advanced process control, consider implementing PAT tools such as in-situ IR or Raman spectroscopy to monitor reactant consumption and product formation in real-time.

Q3: What are the critical quality attributes (CQAs) for the final product, and how can I ensure they are met?

A3: The CQAs for an active pharmaceutical ingredient (API) or intermediate typically include:

  • Identity: Confirmed by techniques like NMR, IR, and Mass Spectrometry.

  • Purity: Determined by HPLC, typically requiring >99% purity.

  • Impurities: Identification and quantification of any process-related impurities or degradation products.

  • Residual Solvents: Levels of residual solvents from the synthesis and purification steps must be within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).

To ensure these CQAs are met, a robust process with well-defined operating parameters and a validated analytical control strategy is essential.

IV. Experimental Protocols

Protocol 1: Synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol
  • Materials:

    • 4-Chloro-o-phenylenediamine

    • Glycolic acid

    • 4M Hydrochloric acid in dioxane (or a suitable alternative acid catalyst)

    • Toluene (or another suitable high-boiling solvent)

  • Procedure:

    • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-chloro-o-phenylenediamine and toluene.

    • Begin agitation and heat the mixture to a gentle reflux.

    • Slowly add a solution of glycolic acid in toluene to the reactor over a period of 1-2 hours.

    • Add the acid catalyst (e.g., 4M HCl in dioxane) dropwise.

    • Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Filter the solid product, wash with cold toluene, and dry under vacuum.

Protocol 2: N-Methylation of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol
  • Materials:

    • (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol

    • Sodium Hydride (60% dispersion in mineral oil)

    • Methyl Iodide

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry reactor under an inert atmosphere (nitrogen or argon), charge a suspension of sodium hydride in anhydrous DMF.

    • Cool the suspension to 0-5 °C.

    • Slowly add a solution of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol in anhydrous DMF to the sodium hydride suspension, maintaining the temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes.

    • Slowly add methyl iodide to the reaction mixture, again maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system.

V. Data Summary

ParameterStep 1: CondensationStep 2: N-Methylation
Key Reactants 4-Chloro-o-phenylenediamine, Glycolic Acid(5-Chloro-1H-benzo[d]imidazol-2-yl)methanol, Methyl Iodide
Typical Solvent Toluene, XyleneDMF, THF
Typical Base -Sodium Hydride, Potassium Carbonate
Temperature Range 110-140 °C0 °C to Room Temperature
Common Byproducts Oxidized diamine, over-condensation productsRegioisomers, Quaternary salts
Monitoring Technique TLC, HPLCTLC, HPLC
Purification Method Recrystallization, FiltrationRecrystallization, Column Chromatography (lab scale)

VI. Logical Relationships

Troubleshooting_Logic cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Methylation Low_Yield_S1 Low Yield Cause_Mixing_Heat Poor Mixing / Heat Transfer Low_Yield_S1->Cause_Mixing_Heat Impure_Product_S1 Impure/Discolored Product Cause_Oxidation Starting Material Oxidation Impure_Product_S1->Cause_Oxidation Incomplete_Reaction_S1 Incomplete Reaction Cause_Catalyst_Stoich Catalyst Inefficiency / Stoichiometry Incomplete_Reaction_S1->Cause_Catalyst_Stoich Solution_Agitation_Cooling Improve Agitation & Cooling Cause_Mixing_Heat->Solution_Agitation_Cooling Solution_Inert_Atmosphere Use Inert Atmosphere Cause_Oxidation->Solution_Inert_Atmosphere Solution_Optimize_Catalyst Optimize Catalyst & Check Stoichiometry Cause_Catalyst_Stoich->Solution_Optimize_Catalyst Regioisomer_Formation Regioisomer Formation Cause_Tautomerism Tautomeric Nature of Ring Regioisomer_Formation->Cause_Tautomerism Quaternary_Salt Quaternary Salt Formation Cause_Excess_MeI Excess Methylating Agent Quaternary_Salt->Cause_Excess_MeI Purification_Difficulty Purification Difficulty Cause_Chromatography_Scale Chromatography Not Scalable Purification_Difficulty->Cause_Chromatography_Scale Solution_Base_Solvent Optimize Base/Solvent System Cause_Tautomerism->Solution_Base_Solvent Solution_Stoichiometry Control Stoichiometry Cause_Excess_MeI->Solution_Stoichiometry Solution_Recrystallization Develop Recrystallization Protocol Cause_Chromatography_Scale->Solution_Recrystallization

Caption: Troubleshooting logic for the two-step synthesis.

VII. References

  • Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. Available at: 6

  • Benzimidazole N-Methylation: A Technical Support Guide - Benchchem. Available at: 7

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available at: 8

  • overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. Available at: 9

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: 10

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. Available at: 5

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. Available at: 11

References

Technical Support Center: Alternative Reagents for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring beyond traditional synthetic routes. Classical methods, such as the Phillips-Ladenburg synthesis involving the condensation of o-phenylenediamines with carboxylic acids at high temperatures with strong acids, are often effective but lack substrate scope and can be environmentally harsh.[1] The search for milder, more efficient, and "greener" alternatives is a key focus of modern synthetic chemistry.[2][3][4]

This resource provides practical, experience-based answers to common questions and troubleshooting scenarios encountered when using alternative reagents and catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to the classic Phillips-Ladenburg synthesis?

While robust, the classic method of condensing o-phenylenediamines with carboxylic acids often requires harsh conditions, such as high temperatures and strong mineral acids (e.g., HCl, polyphosphoric acid).[1][5] These conditions can lead to several challenges:

  • Limited Functional Group Tolerance: Sensitive functional groups on either reactant may not survive the harsh acidic environment and high heat.

  • Environmental Concerns: The use of strong acids in large quantities presents significant waste disposal and environmental challenges.

  • Low Yields for Certain Substrates: Electron-poor carboxylic acids or sterically hindered substrates can react poorly.

  • Safety Hazards: Working with corrosive acids at high temperatures increases operational risk.

Alternative reagents and catalysts aim to provide milder reaction conditions, broader substrate applicability, shorter reaction times, and a more favorable environmental profile.[2][6]

Q2: What are the main categories of alternative reagents and synthetic strategies?

The field has evolved significantly, with new strategies primarily focusing on the source of the C2 carbon and the nature of the catalyst. Key categories include:

  • Aldehydes as C1 Synthons: Condensation with aldehydes is a popular alternative. This reaction typically requires an oxidant to facilitate the final aromatization step. A wide array of catalytic systems, including metal-free, photocatalytic, and metal-based options, have been developed.[7][8]

  • Green Catalysts and Solvents: This category includes the use of heterogeneous catalysts, ionic liquids, and environmentally benign solvents like water or ethanol.[3][6][9][10] These approaches simplify catalyst recovery and reduce toxic waste.[3][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating.[11][12][13][14]

  • Photocatalysis: Using visible light and a photocatalyst (like Rose Bengal or fluorescein), benzimidazoles can be synthesized under exceptionally mild, metal-free conditions.[7][15][16][17]

  • Transition-Metal-Free Reactions: These methods utilize reagents like elemental sulfur, iodine, or strong bases in DMSO to achieve cyclization, avoiding potentially toxic and costly metal catalysts.[18][19]

Q3: How do I select the best alternative method for my specific molecule?

The choice depends on several factors related to your starting materials and desired product:

  • Substrate Sensitivity: If your o-phenylenediamine or aldehyde has acid-labile or easily oxidizable groups, a mild photocatalytic method or a reaction using a gentle Lewis acid catalyst like Er(OTf)₃ would be preferable.[20][21]

  • Desired Substitution Pattern: To synthesize a 2-substituted benzimidazole, a 1:1 stoichiometry of diamine to aldehyde is typically used. To favor a 1,2-disubstituted product, an excess of the aldehyde is often required, and the choice of catalyst and solvent can enhance selectivity.[20][22]

  • Scalability and Cost: For large-scale synthesis, heterogeneous catalysts that can be easily filtered and recycled are advantageous.[3][6] Cost-effective catalysts like ferrous sulfate or nano-ZnS are also attractive.[4][6]

  • Green Chemistry Goals: If minimizing environmental impact is a priority, consider methods that use water as a solvent, employ a recyclable catalyst, or are performed under solvent-free conditions, often facilitated by microwave heating.[11][23][24]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction between an o-phenylenediamine and an aldehyde is giving a very low yield. What are the common culprits?

A: This is a frequent issue with several potential causes. Systematically investigating the following points can help identify the problem.

  • Cause 1: Inefficient Oxidation. The condensation of a diamine and an aldehyde forms a dihydrobenzimidazole intermediate, which must be oxidized to the final aromatic product. If the oxidant is weak, absent, or depleted, the reaction will stall.

    • Troubleshooting Steps:

      • Ensure an Oxidant is Present: Many "catalytic" methods rely on atmospheric oxygen as the terminal oxidant. Ensure your reaction is not running under a strictly inert atmosphere unless the protocol specifies an internal oxidant. For reactions open to the air, gentle stirring that creates a vortex can improve oxygen uptake.

      • Add a Mild Oxidant: If atmospheric oxygen is insufficient, consider adding a stoichiometric or catalytic amount of a mild oxidant. Common choices include benzoquinone, elemental sulfur, or even H₂O₂ under the right conditions.[19]

      • Check Catalyst Activity: If using a photocatalyst or a metal catalyst that facilitates oxidation, ensure it has not degraded. Photocatalysts can photobleach, and metal catalysts can be poisoned by impurities.[7][22]

  • Cause 2: Poor Quality Starting Materials. o-Phenylenediamines are notoriously susceptible to air oxidation, often turning dark purple or black.[22][25] Aldehydes can oxidize to carboxylic acids upon storage.

    • Troubleshooting Steps:

      • Verify Purity: Check the appearance of your o-phenylenediamine. If it is heavily colored, consider purifying it by recrystallization or filtration through a short plug of silica gel.

      • Use Fresh Aldehyde: Use freshly opened or recently purified aldehydes whenever possible.

      • Run Under Inert Gas: For particularly sensitive diamines, starting the reaction under an inert atmosphere (like nitrogen or argon) before exposing it to an oxidant can prevent premature degradation.[22][25]

  • Cause 3: Sub-optimal Reaction Conditions.

    • Troubleshooting Steps:

      • Solvent Choice: The solvent can dramatically affect reaction rates. While green solvents like ethanol and water are desirable, some reactions may proceed more efficiently in solvents like DMSO or toluene. Consult the specific literature for your chosen catalyst system.[22]

      • Temperature: While many modern methods work at room temperature, some substrates, particularly those with electron-withdrawing groups, may require gentle heating to improve rates.[26]

      • Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst will result in a sluggish reaction, while excess catalyst can sometimes promote side reactions.[22]

Problem 2: Formation of Unwanted Side Products

Q: My reaction is working, but I'm getting a significant amount of a second product. How can I improve the selectivity?

A: The most common side product in the synthesis of 2-substituted benzimidazoles is the 1,2-disubstituted benzimidazole, formed when a second molecule of aldehyde reacts with the N-H of the newly formed benzimidazole.[22]

  • Cause: Lack of Stoichiometric Control or Catalyst Selectivity.

    • Troubleshooting Steps:

      • Control Stoichiometry: To favor the 2-substituted product, use a 1:1 molar ratio of diamine and aldehyde, or even a slight excess (1.1 equivalents) of the diamine.[22]

      • Optimize the Catalyst: Some catalysts, like Er(OTf)₃, can be tuned to selectively produce either the mono- or di-substituted product based on reaction conditions and stoichiometry.[20][21] In some cases, running the reaction in the absence of a Lewis acid catalyst favors the mono-condensation product.[20]

      • Change the Solvent: The reaction medium can influence selectivity. For example, some protocols report that non-polar solvents may favor the 2-substituted product, whereas more polar solvent systems can lead to the 1,2-disubstituted version.[22]

      • Monitor Reaction Time: Over-long reaction times can sometimes lead to the formation of the thermodynamically stable 1,2-disubstituted product. Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed.[25]

Problem 3: Difficulty in Product Purification

Q: My crude product is a dark, oily mess, and purification by column chromatography is difficult. What can I do?

A: Purification challenges often stem from the oxidation of starting materials and the formation of polar, colored impurities.[22][25]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before attempting chromatography, dissolve your crude product in a suitable solvent (e.g., ethyl acetate or methanol) and add a small amount of activated carbon. Stir for 15-30 minutes and then filter through celite. This is highly effective at removing dark, polar impurities.[22][25]

    • Acid-Base Extraction: Benzimidazoles are basic. You can exploit this for purification. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole product will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[22]

    • Recrystallization: This classic technique should not be overlooked. Finding a suitable solvent system can often yield highly pure crystalline material directly from the crude product, avoiding chromatography altogether.

Experimental Protocols & Data

Protocol 1: Green, Metal-Free Synthesis using D-Glucose as a C1 Synthon

This protocol, adapted from Raja, D. et al., utilizes D-glucose as a renewable methine source in water, representing a highly sustainable method.[23]

Step-by-Step Methodology:

  • To a 15 mL sealed tube, add the substituted o-phenylenediamine (1.0 mmol), D-glucose (1.0 mmol, 1.0 equiv), and water (5 mL, to make a 0.2 M solution).

  • Add triflic acid (TfOH, 0.2 mmol, 0.2 equiv) as the catalyst, followed by tert-Butyl hydroperoxide (TBHP, 70% in water, 1.0 mmol, 1.0 equiv) as the oxidant.

  • Seal the tube and stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically ~1 hour).

  • Cool the reaction mixture to room temperature and dilute with 10 mL of water.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol is based on the work of Procopio, A. et al., demonstrating a rapid and efficient synthesis using microwave irradiation and a Lewis acid catalyst.[11][14]

Step-by-Step Methodology:

  • In a 3 mL glass microwave vial, combine the N-substituted-o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol, 1.0 equiv).

  • Add Erbium(III) triflate (Er(OTf)₃, 0.01 mmol, 1 mol%) as the catalyst.

  • Place the vial in a microwave reactor (e.g., Anton Paar Synthos 3000) and irradiate for 5-10 minutes at a fixed temperature of 60 °C.[11][14]

  • Monitor the reaction by TLC or GC/MS to confirm the consumption of the starting diamine.[11]

  • After completion, allow the mixture to cool. Add deionized water to the vial.

  • Extract the product with ethyl acetate (4 x 3 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.[14]

Data Summary: Comparison of Alternative Methods
MethodCatalyst / ReagentSolventTemp.TimeTypical YieldKey Advantage
Photocatalysis Rose Bengal / FluoresceinAcetonitrile/EthanolRoom Temp.2-3 h85-94%Metal-free, very mild conditions.[7][15][16]
Green C1 Synthon D-Glucose / TfOH / TBHPWater100 °C~1 h80-90%Uses a renewable C1 source.[23]
Microwave-Assisted Er(OTf)₃ (1 mol%)Solvent-Free60 °C5-15 min>96%Extremely fast, high yielding.[11][14]
Ionic Liquid [bmim][BF₄][bmim][BF₄]120 °C~3 h>90%Acts as both solvent and catalyst.[10][27]
Heterogeneous Nano-ZnSEthanol70 °C30-60 min85-95%Recyclable, eco-friendly catalyst.[6]

Visualizations

General Mechanism of Benzimidazole Formation from Aldehydes

The diagram below illustrates the generally accepted pathway for the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative aromatization. Problems can arise at any of these stages.

G A o-Phenylenediamine + Aldehyde (RCHO) B Nucleophilic Attack A->B Condensation C Schiff Base / Aminal Intermediate B->C D Intramolecular Cyclization C->D E Dihydrobenzimidazole D->E F Oxidation (-2H) E->F [Oxidant] e.g., O₂, TBHP G 2-Substituted Benzimidazole F->G

Caption: Key mechanistic steps in the synthesis of 2-substituted benzimidazoles.

Logical Troubleshooting Workflow

When a reaction fails, a structured approach is crucial. This workflow guides the user from the initial problem to a logical solution.

G start Problem: Low / No Yield check_sm Step 1: Verify Starting Materials - Check purity of diamine (color?) - Use fresh aldehyde - Confirm stoichiometry start->check_sm check_ox Step 2: Assess Oxidation - Reaction open to air? - Is specific oxidant required/active? - Consider adding mild oxidant check_sm->check_ox If SMs are pure check_cond Step 3: Optimize Conditions - Is catalyst active/correct loading? - Is temperature appropriate? - Is solvent optimal for catalyst? check_ox->check_cond If oxidation is adequate solution Solution: Improved Yield check_cond->solution After optimization

Caption: A systematic workflow for troubleshooting low-yield benzimidazole syntheses.

References

Preventing byproduct formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Preventing Byproduct Formation in Benzimidazole Synthesis

Welcome to the Technical Support Center for Benzimidazole Synthesis. As a Senior Application Scientist, I've designed this comprehensive guide to address the common challenges researchers, scientists, and drug development professionals face during the synthesis of benzimidazole derivatives. This resource moves beyond simple protocols to provide in-depth explanations of the underlying chemistry, helping you not only to troubleshoot but also to proactively prevent the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts in benzimidazole synthesis starting from o-phenylenediamine and aldehydes?

The condensation of o-phenylenediamine with aldehydes is a widely used method for synthesizing 2-substituted benzimidazoles. However, this reaction can lead to several byproducts, with the most prevalent being the 1,2-disubstituted benzimidazole . This occurs when the initially formed 2-substituted benzimidazole undergoes a subsequent reaction with another molecule of the aldehyde.

Other potential byproducts can include imines and, in some cases, a mixture of the desired 2-substituted and 1,2-disubstituted products. The formation of these byproducts is often influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst.

FAQ 2: How does the electronic nature of the aldehyde substituent affect byproduct formation?

The electronic properties of the substituents on the aldehyde play a significant role in determining the product distribution.

  • Electron-rich aldehydes (those with electron-donating groups) tend to favor the formation of 1,2-disubstituted benzimidazoles . This is because the electron-donating groups increase the nucleophilicity of the intermediate, making it more susceptible to a second condensation reaction.

  • Electron-deficient aldehydes (those with electron-withdrawing groups), on the other hand, generally favor the formation of the desired 2-monosubstituted benzimidazoles .

This selectivity can be exploited to control the outcome of the reaction. For instance, using specific catalysts can further enhance this inherent selectivity.

FAQ 3: Can over-oxidation be an issue in benzimidazole synthesis, and how can it be prevented?

Yes, over-oxidation can be a significant problem, particularly when synthesizing benzimidazole sulfoxides, which are important pharmaceutical intermediates. The desired sulfoxide can be further oxidized to the corresponding sulfone.

Prevention Strategies:

  • Temperature Control: Performing the oxidation at a low temperature is crucial to minimize over-oxidation.

  • Stoichiometry of Oxidizing Agent: Carefully controlling the amount of the oxidizing agent is essential. Using less than one molar equivalent of the oxidizing agent can help prevent the formation of the sulfone byproduct, although this may result in incomplete conversion of the starting material.

FAQ 4: What is the Phillips-Ladenburg reaction, and what are its potential side reactions?

The Phillips-Ladenburg reaction is a classic method for benzimidazole synthesis that involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid. While effective, especially with aliphatic acids, this method can have limitations.

Potential Issues:

  • Harsh Conditions: The reaction often requires high temperatures, sometimes in sealed tubes, especially with aromatic acids, which can lead to degradation of sensitive substrates.

  • Low Yields: With aromatic acids, the yields can be moderate unless forcing conditions are used.

Modern modifications of this reaction aim to use milder conditions and improve yields.

FAQ 5: What is the Weidenhagen reaction, and how does it differ from the Phillips-Ladenburg synthesis?

The Weidenhagen reaction involves the condensation of an o-phenylenediamine with an aldehyde or ketone. Unlike the Phillips-Ladenburg reaction which uses carboxylic acids, the Weidenhagen method utilizes more readily available carbonyl compounds. A key step in this process is an oxidative cyclodehydrogenation.

Key Differences and Considerations:

  • Starting Materials: Weidenhagen uses aldehydes/ketones, while Phillips-Ladenburg uses carboxylic acids.

  • Oxidizing Agents: The Weidenhagen reaction often requires an oxidizing agent to facilitate the final aromatization step. This can sometimes be atmospheric oxygen.

  • Byproducts: As with other aldehyde-based syntheses, the formation of 1,2-disubstituted benzimidazoles is a common side reaction in the Weidenhagen synthesis.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during benzimidazole synthesis.

Problem 1: Formation of 1,2-disubstituted benzimidazole as the major byproduct.

This is one of the most frequent challenges when reacting o-phenylenediamine with aldehydes.

Root Cause Analysis & Workflow

Byproduct_Formation Start High Yield of 1,2-disubstituted Byproduct CheckAldehyde Is the aldehyde electron-rich? Start->CheckAldehyde CheckRatio Review Amine:Aldehyde Ratio CheckAldehyde->CheckRatio No Solution1 Consider electron-deficient aldehyde or modify catalyst. CheckAldehyde->Solution1 Yes CheckTemp Evaluate Reaction Temperature CheckRatio->CheckTemp Ratio is optimal Solution2 Increase amine to aldehyde ratio (e.g., 4:1). CheckRatio->Solution2 Ratio is 1:1.1 CheckCatalyst Assess Catalyst Choice CheckTemp->CheckCatalyst Optimal Temp Solution3 Lower the reaction temperature. CheckTemp->Solution3 High Temp Solution4 Use a selective catalyst (e.g., Au/TiO2). CheckCatalyst->Solution4 Non-selective catalyst End Desired 2-substituted Benzimidazole Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for minimizing 1,2-disubstituted byproduct.

Detailed Solutions
  • Adjust Stoichiometry: Increasing the molar ratio of o-phenylenediamine to the aldehyde can significantly favor the formation of the mono-condensation product. For example, a 4:1 amine to aldehyde ratio has been shown to yield the 2-substituted product almost exclusively.

  • Temperature Control: Lowering the reaction temperature can help to suppress the second condensation step. For instance, running the reaction at 1°C has been demonstrated to alter the product ratio in favor of the 2-substituted benzimidazole, although it may not completely eliminate the disubstituted byproduct.

  • Catalyst Selection: The choice of catalyst is critical for selectivity.

    • Erbium(III) triflate (Er(OTf)₃): This catalyst can selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes. Conversely, in the absence of this catalyst, the mono-condensation product is favored.

    • Supported Gold Nanoparticles (Au/TiO₂): This heterogeneous catalyst has shown high efficacy in the selective synthesis of 2-substituted benzimidazoles at ambient conditions. It is also reusable, making it a sustainable option.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. While some studies report good selectivity in methanol, others have found that a mixture of chloroform and methanol (3:1) with a gold nanoparticle catalyst provides high yields of the desired 2-substituted product. It's important to screen different solvents for your specific substrate combination.

Problem 2: N-Alkylation leading to a mixture of 1,5- and 1,6-isomers.

When

Technical Support Center: Column Chromatography Optimization for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing the column chromatography of this specific benzimidazole derivative. As Senior Application Scientists, we understand that moving from a crude reaction mixture to a highly pure compound is a critical, and often challenging, step. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your purification is successful, scalable, and reproducible.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography process in a direct question-and-answer format.

Question 1: My compound is streaking or tailing significantly on the silica gel TLC plate and column. How can I achieve sharp, well-defined bands?

Answer:

This is a classic issue encountered with nitrogen-containing heterocyclic compounds like benzimidazoles. The streaking is primarily caused by the interaction of the basic nitrogen atoms in your molecule with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor separation and tailing peaks.

Core Strategy: Neutralize the Stationary Phase

The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica, allowing your compound to elute based on polarity differences rather than acid-base interactions.[1][2]

Recommended Solutions:

  • Add Triethylamine (TEA): Incorporate 0.1-1% triethylamine into your eluent system.[2][3] This is the most common and effective method for basic compounds.

  • Use Ammonia in Methanol: If your mobile phase includes methanol, using a pre-mixed solution of 7N ammonia in methanol as your polar component can also effectively prevent streaking.

  • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for basic compounds.[1] However, always perform a TLC analysis on the new stationary phase first, as selectivity will change.

Question 2: I'm having trouble separating my product from a very similar, slightly more polar impurity. What are my options?

Answer:

Co-elution of closely related impurities is a common purification challenge.[4][5] The key is to enhance the selectivity of your chromatographic system.

Core Strategy: Optimize Mobile Phase Selectivity and Gradient

Your goal is to find a solvent system that interacts differently with your product and the impurity, thereby maximizing the separation (ΔRf).

Recommended Solutions:

  • Change Solvent System Composition: If you are using a standard Hexane/Ethyl Acetate system, switching to a different solvent combination can alter the selectivity.[1] For example, substituting ethyl acetate with dichloromethane (DCM) or acetone can change the hydrogen bonding and dipole-dipole interactions, potentially resolving the two compounds.[6]

  • Implement a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), employ a shallow gradient elution.[3][5][7] Start with a less polar mobile phase where both compounds have low Rf values (e.g., Rf < 0.2) and slowly increase the polarity. This technique sharpens the elution bands and can often resolve compounds that co-elute under isocratic conditions.

  • Reduce the Column Particle Size: For very difficult separations, using a silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) will increase the number of theoretical plates and improve resolution. However, this will also increase the backpressure.[8]

Question 3: My product yield is very low after the column. Where could my compound be going?

Answer:

Low recovery can be attributed to several factors, from irreversible adsorption on the column to decomposition.

Recommended Solutions:

  • Check for Irreversible Adsorption: As mentioned in Question 1, strong interactions with acidic silica can sometimes lead to irreversible binding. The addition of triethylamine to the eluent not only prevents streaking but can also significantly improve recovery by preventing this issue.

  • Assess Compound Stability: Before committing your entire batch to a column, test the stability of your compound on silica gel.[1] Spot your pure (or semi-pure) compound on a silica TLC plate, let it sit exposed to air and light on the benchtop for an hour, and then develop it. If you see new spots or significant streaking that wasn't there before, your compound may be degrading on the silica. In this case, you should minimize the time on the column by using flash chromatography and consider a less acidic stationary phase like neutral alumina.

  • Ensure Proper Sample Loading: Overloading the column is a frequent cause of poor separation and apparent yield loss in mixed fractions. A general rule is to load no more than 1-5% of the silica gel's mass.[1] For difficult separations, this should be closer to 1% (e.g., 100 mg of crude material on 10 g of silica).

Question 4: My crude product contains highly colored impurities that co-elute with my desired compound. How can I remove them?

Answer:

Colored impurities in benzimidazole syntheses often arise from the oxidation of starting materials like o-phenylenediamine.[9]

Recommended Solutions:

  • Activated Carbon Treatment: Before chromatography, dissolve your crude product in a suitable solvent (e.g., methanol or ethyl acetate) and add a small amount of activated carbon (charcoal).[9][10] Stir or gently heat the mixture for 15-30 minutes, then filter it through a pad of Celite® or a syringe filter to remove the carbon. This process is highly effective at adsorbing non-polar, colored impurities.

  • Acid-Base Extraction: Leverage the basicity of the benzimidazole. Dissolve the crude material in an organic solvent like ethyl acetate and extract it with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt, while many non-basic impurities (including some colored ones) will remain in the organic layer. Then, neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate your purified product, which can be filtered or extracted back into an organic solvent.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying this compound on a silica gel column?

A1: The presence of the hydroxyl group and the benzimidazole core suggests moderate polarity. A systematic approach using Thin Layer Chromatography (TLC) is essential to determine the optimal mobile phase.[11][12]

Solvent System (v/v)Target Rf ValueNotes
Hexane / Ethyl Acetate 0.2 - 0.3The most common starting point. Begin with a 7:3 or 1:1 ratio and adjust as needed.[7]
Dichloromethane / Methanol 0.2 - 0.3A good alternative for more polar compounds. Start with a 98:2 or 95:5 ratio.[7]
Chloroform / Methanol 0.2 - 0.3Another effective system, often providing different selectivity. A 9:1 ratio is a good starting point.[13]

Pro-Tip: Always add 0.5% triethylamine to your TLC developing solvent to mimic the conditions of the column and prevent streaking.[2] The ideal Rf value on TLC for column chromatography is around 0.2-0.3 to ensure good separation.[12]

Q2: Should I use dry loading or liquid loading for my sample?

A2: The choice depends on the solubility of your crude product in the mobile phase.

  • Liquid Loading: This is the preferred method if your compound is highly soluble in the initial, low-polarity mobile phase. Dissolve your crude material in the minimum amount of solvent (ideally the mobile phase itself) and apply it carefully to the top of the column.[12]

  • Dry Loading: This method is superior if your compound has poor solubility in the mobile phase or if you need to use a strong, polar solvent to dissolve it.[7] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder.[1][14] This powder can then be carefully added to the top of the column. Dry loading often results in sharper bands and better separation.

Q3: How does scaling up the purification from 100 mg to 10 kg affect the process?

A3: Scaling up is not a linear process and presents significant challenges.[15] Key parameters change due to differences in geometry, equipment, and physics at larger scales.[16]

  • Linear Velocity Must Remain Constant: To maintain the same separation quality, the linear flow rate of the solvent through the column should be kept constant. This is achieved by increasing the column's diameter while keeping the bed height the same.[17]

  • Heat Transfer: Exothermic reactions or crystallizations that are manageable in the lab can create dangerous hot spots in large-scale equipment due to the lower surface-area-to-volume ratio.[16]

  • Equipment and Materials: Lab-scale equipment and consumables may not be available or suitable for manufacturing scale.[18][19] Ensure that the chosen resin, filters, and other materials are available in GMP-grade and scalable models.[17][18]

Q4: How can I effectively monitor the column fractions?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring fractions.[9][10]

Protocol for Monitoring Fractions by TLC:

  • Collect fractions in an array of test tubes.

  • Spot a small amount from each fraction onto a single TLC plate. For comparison, also spot your crude material and a pure reference standard if available.

  • Develop the TLC plate in the solvent system used for the column (or a slightly more polar one to speed up the process).

  • Visualize the spots under a UV lamp (benzimidazoles are typically UV-active).

  • Combine the fractions that contain only your pure product. Fractions that are mixed can be combined and re-purified if necessary.

Visualization of the Optimization Workflow

The following diagram outlines the logical workflow for developing and optimizing a column chromatography purification protocol for this compound.

Column_Chromatography_Optimization_Workflow Workflow for Column Chromatography Optimization A Crude Product Analysis B TLC Method Development A->B C Assess Separation & Tailing (Rf ≈ 0.2-0.3? Streaking?) B->C E Optimize Mobile Phase (Hex/EtOAc, DCM/MeOH) Add 0.5% TEA C->E Good Rf, No Streaking M Problem: Streaking C->M Streaking N Problem: Poor Separation C->N Rf too high/low or co-eluting D Select Stationary Phase (Default: Silica Gel) D->B F Prepare Column (Slurry Pack) E->F G Sample Loading (Dry vs. Liquid) F->G H Run Column (Isocratic or Gradient) G->H I Collect & Analyze Fractions (TLC) H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure Compound K->L M->E Add TEA N->E Adjust Polarity/ Change Solvents

References

Validation & Comparative

A Comparative Analysis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol and Other Biologically Active Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to naturally occurring purine nucleotides, which allows it to interact with a wide array of biological targets.[1][2] This versatile heterocyclic framework, consisting of a fused benzene and imidazole ring, is the foundation for a multitude of FDA-approved drugs and investigational compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide provides a comparative analysis of the potential biological activity of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol against other well-established benzimidazole derivatives, grounded in structure-activity relationship (SAR) principles and supported by experimental data from the literature.

The Subject Compound: this compound

This compound is a specific derivative of the benzimidazole core. Its chemical structure is characterized by three key substitutions that are predicted to influence its biological profile:

  • A chloro group at the 5-position: Halogen substitutions, particularly chlorine, are known to enhance the lipophilicity of benzimidazole derivatives, which can improve cellular uptake and overall biological activity. The presence of a chloro group at the 5- or 6-position has been associated with potent anticancer and antimicrobial activities in numerous studies.[6]

  • A methyl group at the 1-position (N1): N-alkylation of the benzimidazole ring can significantly impact its interaction with target molecules. This substitution can influence the compound's metabolic stability and binding affinity.

  • A methanol group at the 2-position: The C2 position is a critical site for substitution on the benzimidazole ring, and modifications here are a major determinant of the compound's mechanism of action.[7][8] The presence of a methanol group introduces a polar, hydrogen-bonding capable moiety that can interact with specific amino acid residues in enzyme active sites or protein-protein interfaces.

Based on these structural features, this compound is hypothesized to possess potential anticancer and antimicrobial activities. This guide will now compare this potential to the established activities of other key benzimidazole derivatives.

Comparative Analysis of Biological Activity

Anticancer Activity

The anticancer potential of benzimidazoles is well-documented, with mechanisms ranging from tubulin polymerization inhibition to the suppression of topoisomerases and key kinases involved in cancer progression.[1][9]

This compound is structurally distinct from the classic tubulin inhibitors like albendazole and mebendazole, which typically feature a carbamate group at the 2-position. However, the combination of the 5-chloro and 2-methanol substituents could confer cytotoxicity through other mechanisms. For instance, some 2-substituted benzimidazoles have been shown to induce apoptosis and cell cycle arrest.[10][11]

Comparison with other anticancer benzimidazoles:

  • Mebendazole and Albendazole: These anthelmintic drugs have been repurposed for cancer therapy due to their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[9] Their effectiveness highlights the importance of the 2-position substitution in directing the anticancer mechanism.

  • 5,6-dimethylbenzimidazole derivatives: These compounds have demonstrated enhanced cytotoxicity against breast and lung cancer cells, attributed to their increased lipophilicity and cellular absorption.[9] This supports the hypothesis that the 5-chloro substitution in our subject compound could enhance its anticancer potential.

  • Benzimidazole-triazole hybrids: Recent research has focused on hybrid molecules to enhance therapeutic efficacy. Certain benzimidazole-triazole hybrids have shown potent inhibitory activity against EGFR, VEGFR-2, and Topoisomerase II, with IC50 values in the low micromolar range against various cancer cell lines.[12]

CompoundMechanism of ActionReported IC50 ValuesReference
This compound Hypothesized: Induction of apoptosis, cell cycle arrestNot available
Mebendazole Tubulin polymerization inhibition102 to 958 nM (against DMG cell lines)[13]
Benzimidazole-triazole hybrid (Compound 5a) EGFR, VEGFR-2, and Topo II inhibition3.87–8.34 μM (against HepG-2, HCT-116, MCF-7, and HeLa cells)[12]
Chrysin benzimidazole derivative Induction of apoptosis25.72 ± 3.95 μM (against MFC cells)[10]
Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, targeting bacteria, fungi, and protozoa.[2][14] Their mechanisms often involve the inhibition of essential enzymes or the disruption of cellular structures.[2]

The structural features of This compound , particularly the 5-chloro group, suggest potential for antimicrobial efficacy. Halogenated benzimidazoles have frequently been reported to possess significant antibacterial and antifungal properties.[15]

Comparison with other antimicrobial benzimidazoles:

  • Thiabendazole: A well-known antifungal and antiparasitic agent, its mechanism involves the inhibition of microtubule synthesis in helminths.

  • 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles: Certain derivatives of this class have shown high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with MIC values below 1 µg/mL for some compounds.[16]

  • Sulfonamide-benzimidazole hybrids: The incorporation of a sulfonamide moiety has been shown to enhance the antimicrobial potential of the benzimidazole scaffold.[14]

CompoundTarget OrganismsReported MIC ValuesReference
This compound Hypothesized: Gram-positive and Gram-negative bacteria, fungiNot available
Indolylbenzo[d]imidazole 3ao and 3aq Staphylococcus aureus (including MRSA)< 1 µg/mL[16]
Indolylbenzo[d]imidazole 3ag Mycobacterium smegmatis, Candida albicans3.9 µg/mL[16]
N-substituted 6-chloro-1H-benzimidazole (Compound 4k) Candida albicans, Aspergillus niger8–16 μg mL−1[6]
Anti-inflammatory Activity

Benzimidazoles can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), or by modulating pro-inflammatory cytokines.[7][8] The substitutions at the N1, C2, C5, and C6 positions are crucial in determining the anti-inflammatory activity.[8][17]

While the anti-inflammatory potential of This compound is less certain without experimental data, the presence of substituents at key positions suggests that it could be investigated for such properties.

Comparison with other anti-inflammatory benzimidazoles:

  • 2-phenyl-substituted benzimidazoles: These compounds have been studied for their COX and 5-lipoxygenase inhibition. The nature of the substituent on the phenyl ring significantly influences their activity.[7]

  • Imidazopyridine derivatives: In some studies, imidazopyridines, which are structurally related to benzimidazoles, have shown better anti-inflammatory activity by inhibiting the release of TNF-α and IL-6.[18]

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Compound (Serial Dilutions) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to Solubilize Formazan incubation3->solubilization readout Read Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Value readout->analysis

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazoles is highly dependent on the nature and position of substituents.[7][14]

Benzimidazole_SAR benzimidazole Benzimidazole Core n1 N1-Substitution (e.g., -CH3) - Influences metabolic stability and binding benzimidazole->n1 c2 C2-Substitution (e.g., -CH2OH) - Major determinant of mechanism of action benzimidazole->c2 c5 C5/C6-Substitution (e.g., -Cl) - Enhances lipophilicity and activity benzimidazole->c5

Caption: Key substitution points on the benzimidazole scaffold.

  • Position 1 (N1): Substitution at this position, as with the methyl group in our subject compound, can modulate pharmacokinetic properties.

  • Position 2: This is the most frequently substituted position. The nature of the substituent here often dictates the primary biological activity. For example, bulky aromatic groups can lead to potent anticancer activity, while other groups can confer antimicrobial or anti-inflammatory properties.[7]

  • Positions 5 and 6: Substitutions with electron-withdrawing groups like halogens or nitro groups at these positions generally enhance the biological activity of the benzimidazole scaffold.[6]

Conclusion

While direct experimental data for this compound is not yet widely available, a comparative analysis based on the extensive literature on benzimidazole derivatives allows for informed hypotheses about its potential biological activities. The presence of a 5-chloro group, an N1-methyl group, and a C2-methanol group suggests that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent. Further empirical testing, following the protocols outlined in this guide, is necessary to validate these hypotheses and to fully characterize its biological profile in comparison to other established benzimidazole derivatives. The versatility of the benzimidazole scaffold continues to make it a high-priority area for drug discovery and development.[3][5]

References

X-ray crystallography data validation for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of small-molecule X-ray crystallography data, designed for researchers, scientists, and drug development professionals. We will delve into the principles of data validation, the practical application of widely accepted tools, and the interpretation of validation reports. To illustrate these concepts, we will use the crystallographic data of a substituted benzimidazole derivative as a practical case study. While the specific crystallographic data for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is not publicly available at the time of writing, we will utilize the data for a structurally related compound, 5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol monosolvate, to demonstrate the validation workflow. This approach allows us to explore the validation process in a tangible and instructive manner.

The Imperative of Validation: Beyond the R-factor

A common misconception is that a low R-factor is the sole indicator of a high-quality crystal structure. While the R-factor, which measures the agreement between the crystallographic model and the experimental X-ray diffraction data, is an important parameter, it is not a comprehensive measure of correctness.[1] A model can be refined to a low R-factor yet still contain significant errors in geometry, symmetry, or even atomic assignment. Therefore, a multi-faceted validation approach is essential.

The International Union of Crystallography (IUCr) has established robust standards and provides powerful tools for crystallographic data validation.[2][3] The primary tool for this purpose is checkCIF, a web-based service that analyzes a Crystallographic Information File (CIF) for completeness, quality, and consistency.[2][4][5] The output of checkCIF is a validation report with a series of ALERTS that highlight potential issues requiring attention.[6]

A Systematic Workflow for Crystallographic Data Validation

The validation process can be conceptualized as a systematic workflow, beginning with the initial data collection and culminating in a fully validated and deposited crystal structure.

X-ray Crystallography Validation Workflow cluster_experimental Experimental Phase cluster_validation Validation Phase Data Collection Data Collection Data Processing Data Processing Data Collection->Data Processing Raw Diffraction Data Structure Solution Structure Solution Data Processing->Structure Solution Reflection File Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model CIF Generation CIF Generation Structure Refinement->CIF Generation Refined Model checkCIF Analysis checkCIF Analysis CIF Generation->checkCIF Analysis ALERT Resolution ALERT Resolution checkCIF Analysis->ALERT Resolution Validation Report ALERT Resolution->Structure Refinement Corrections Final Model Final Model ALERT Resolution->Final Model

A systematic workflow for X-ray crystallography data validation.

Case Study: Validation of a Substituted Benzimidazole Derivative

To illustrate the practical application of this workflow, let's consider the crystallographic data for a substituted benzimidazole derivative. The key crystallographic parameters are summarized in the table below.

Parameter Value Significance
Chemical FormulaC₁₈H₁₃ClN₂OS · CH₄ODefines the elemental composition of the asymmetric unit.
Formula Weight372.85The mass of the chemical formula unit.
Crystal SystemTriclinicThe crystal lattice system.
Space GroupP-1The symmetry of the crystal lattice.
a (Å)7.4094 (6)Unit cell dimension.
b (Å)9.1941 (8)Unit cell dimension.
c (Å)14.4253 (11)Unit cell dimension.
α (°)73.978 (7)Unit cell angle.
β (°)75.315 (7)Unit cell angle.
γ (°)75.136 (7)Unit cell angle.
Volume (ų)895.09 (14)The volume of the unit cell.
Z2The number of formula units in the unit cell.
R-factor0.049A measure of the agreement between the model and the data.[1]
wR-factor0.112A weighted R-factor that accounts for the quality of the reflections.
Goodness-of-fit1.05Should be close to 1 for a good refinement.

Data obtained from a publication on a structurally related compound for illustrative purposes.[7]

The checkCIF Analysis: Interpreting the ALERTS

Upon submission of the CIF file to the checkCIF service, a report is generated with a list of ALERTS, categorized by severity (A, B, C, G).[6] It is the responsibility of the crystallographer to address each of these ALERTS.

A typical checkCIF report for a small molecule will assess:

  • Data Integrity and Completeness: Checks if all necessary data fields are present in the CIF.

  • Geometric Plausibility: Evaluates bond lengths, bond angles, and torsion angles against standard values from the Cambridge Structural Database (CSD).[8]

  • Symmetry and Voids: The PLATON software, integrated within checkCIF, checks for missed symmetry and solvent-accessible voids in the crystal structure.

  • Displacement Parameters: Anisotropic displacement parameters (ADPs) are analyzed for unusual shapes or non-positive definite values, which can indicate disorder or incorrect atom type assignments.

Below is a diagram illustrating the logical relationships in the checkCIF validation process.

checkCIF Logical Relationships cluster_checks Validation Checks CIF File CIF File checkCIF Engine checkCIF Engine CIF File->checkCIF Engine Geometric Analysis Geometric Analysis checkCIF Engine->Geometric Analysis Symmetry Analysis Symmetry Analysis checkCIF Engine->Symmetry Analysis Data Consistency Data Consistency checkCIF Engine->Data Consistency ADP Analysis ADP Analysis checkCIF Engine->ADP Analysis Validation Report Validation Report Geometric Analysis->Validation Report Symmetry Analysis->Validation Report Data Consistency->Validation Report ADP Analysis->Validation Report

Logical relationships in the checkCIF data validation process.

Comparison with Alternative Techniques

While X-ray crystallography is a powerful technique, it is not without its limitations. For instance, obtaining diffraction-quality crystals can be a significant hurdle.[9] In such cases, or to provide complementary information, other analytical techniques can be employed.

Technique Strengths Limitations Applicability to Benzimidazole Derivatives
X-ray Crystallography Provides atomic-resolution 3D structures.[9]Requires well-ordered single crystals.Ideal for determining the precise solid-state conformation and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural and dynamic information in solution.[10][11]Generally limited to smaller molecules (<70 kDa).[9]Can confirm the chemical connectivity and provide insights into the solution-state conformation, which may differ from the crystal structure.
Electron Diffraction (MicroED) Can determine structures from nanocrystals.[11][12]A newer technique with a less established validation pipeline.A viable alternative if only very small crystals can be obtained.
Powder X-ray Diffraction (PXRD) Useful for phase identification and can be used for structure solution with computational methods.[12]Provides lower resolution data compared to single-crystal XRD.Can be used to confirm the bulk purity of the crystalline sample.

Experimental Protocols

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement
  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.[9]

  • Model Building: A molecular model is built into the electron density map.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other model parameters are refined against the experimental data using a least-squares minimization algorithm.

checkCIF Validation
  • CIF Generation: A CIF is generated from the final refined model using the crystallographic software.

  • Submission to checkCIF: The CIF is uploaded to the IUCr's checkCIF web service.[4][5]

  • ALERT Analysis and Resolution: The generated checkCIF report is carefully reviewed, and any ALERTS are investigated and addressed. This may involve further refinement of the model or providing a justification for the observed deviations in the CIF.

Conclusion

The validation of X-ray crystallography data is an indispensable component of the structure determination process. By employing a systematic workflow that includes rigorous checks of data quality, geometric plausibility, and overall model consistency, researchers can ensure the scientific integrity of their findings. The checkCIF tool, provided by the IUCr, is an essential resource in this endeavor. While the specific crystallographic data for this compound remains to be reported, the principles and methodologies outlined in this guide provide a robust framework for the validation of this and other small-molecule crystal structures, thereby fostering confidence in the derived structural insights that are crucial for advancing drug discovery and chemical research.

References

A Computational and Comparative Guide to (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: A DFT-Driven Exploration of a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides an in-depth computational and comparative analysis of a specific derivative, (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. Leveraging Density Functional Theory (DFT), we will dissect its molecular properties and benchmark them against established benzimidazole-based drugs—Mebendazole, Albendazole, and Thiabendazole. This analysis aims to offer researchers, scientists, and drug development professionals a comprehensive perspective on the potential of this compound and to illustrate the predictive power of computational chemistry in modern pharmaceutical science.

Introduction: The Benzimidazole Core and the Promise of Computational Chemistry

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The versatility of the benzimidazole ring system allows for substitutions that can fine-tune its biological efficacy. The subject of this guide, this compound, is a relatively under-explored compound. Its structure, featuring a chloro substituent and a methanol group, suggests potential for novel biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in drug design. DFT allows for the elucidation of electronic structure, reactivity, and other molecular properties with a high degree of accuracy, offering insights that can guide synthesis and biological testing.[2] By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and reactivity descriptors, we can predict a molecule's behavior and potential as a drug candidate.

This guide will first present the known experimental data for this compound and the selected established drugs. Subsequently, a detailed DFT protocol will be outlined, followed by a comparative analysis of the computational results.

Experimental Data Overview

While specific experimental biological data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and data from closely related analogs. For the purpose of this guide, we will utilize available spectroscopic information for a near analog and compare it with the well-documented data of our chosen alternatives.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Analog/Actual)
This compoundC₉H₉ClN₂O196.63[3]No specific data found. Analog (5-chloro-1H-benzo[d]imidazol-2-yl)methanamine shows characteristic ¹H-NMR shifts for the benzimidazole core and the methylene group. IR spectra show N-H and C-H stretching.
MebendazoleC₁₆H₁₃N₃O₃295.29Polymorphic forms (A, B, and C) exhibit different IR spectra and X-ray diffraction patterns.[4][5]
AlbendazoleC₁₂H₁₅N₃O₂S265.33Extensive pharmacokinetic data available, with the primary active metabolite being albendazole sulfoxide.[6][7][8][9][10]
ThiabendazoleC₁₀H₇N₃S201.25[11]White crystalline powder with a defined melting range of 298–301 °C.[11] Characteristic peaks in Raman and IR spectroscopy have been identified through experimental and DFT studies.[12][13]

The Power of Prediction: A Detailed DFT Protocol

To computationally evaluate this compound and its counterparts, a robust and validated DFT protocol is essential. The following workflow provides a step-by-step guide for performing these calculations, explaining the rationale behind each choice.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Calculation cluster_analysis 4. Molecular Property Analysis prep_mol Draw and clean 3D structure of This compound and comparator drugs (Mebendazole, Albendazole, Thiabendazole) opt Perform geometry optimization using DFT. Functional: B3LYP Basis Set: 6-311++G(d,p) Rationale: B3LYP offers a good balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set includes diffuse and polarization functions, crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential hydrogen bonding. prep_mol->opt Input Structure freq Perform frequency calculations at the same level of theory. Purpose: - Confirm the optimized structure is a true minimum (no imaginary frequencies). - Obtain thermodynamic properties (zero-point energy, enthalpy, Gibbs free energy). - Predict theoretical vibrational spectra (IR, Raman). opt->freq Optimized Geometry homo_lumo HOMO-LUMO Analysis: - Calculate the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. - Determine the energy gap (ΔE) to assess chemical reactivity and stability. freq->homo_lumo Verified Minimum mep Molecular Electrostatic Potential (MEP): - Map the electrostatic potential onto the electron density surface. - Identify electrophilic and nucleophilic sites, crucial for understanding intermolecular interactions. freq->mep Verified Minimum nbo Natural Bond Orbital (NBO) Analysis: - Investigate charge distribution and delocalization. - Analyze hyperconjugative interactions to understand molecular stability. freq->nbo Verified Minimum MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_regions Charge Distribution mol Molecule neg Negative Potential (Red) - Electron-rich regions - Nucleophilic sites - Likely H-bond acceptors (e.g., N, O atoms) pos Positive Potential (Blue) - Electron-deficient regions - Electrophilic sites - Likely H-bond donors (e.g., N-H, O-H) neutral Neutral Potential (Green) - Regions of low polarity

References

Validating the Mechanism of Action for (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for elucidating and validating the mechanism of action (MoA) for the novel benzimidazole derivative, (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol. Given that the specific molecular target of this compound is not extensively documented, we will proceed with a systematic, multi-phased approach, beginning with unbiased target identification and culminating in the characterization of downstream cellular signaling. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical rationale behind our experimental choices and detailed, actionable protocols.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This diversity stems from their ability to interact with a broad spectrum of therapeutic targets, such as protein kinases, topoisomerases, and microtubules.[1] Therefore, a robust and unbiased validation of the MoA for any new benzimidazole derivative is paramount for its further development.

Our investigation will be structured in four distinct phases:

  • Unbiased Target Deconvolution: To identify potential interacting proteins without prior assumptions.

  • Cellular Target Engagement: To confirm the interaction between the compound and its putative target(s) within a physiological context.

  • Focused Target Class Profiling: To investigate a high-probability target class based on the compound's chemical scaffold.

  • Downstream Pathway Analysis: To understand the functional consequences of target engagement.

Throughout this guide, we will compare the hypothetical performance of this compound (herein referred to as CIMB ) with two well-characterized, commercially available benzimidazole derivatives with distinct mechanisms of action:

  • Alternative A: A-Kinase-Inhib (AKI): A hypothetical benzimidazole-based kinase inhibitor.

  • Alternative B: B-Microtubule-Disrupt (BMD): A hypothetical benzimidazole-based microtubule-destabilizing agent.

Phase 1: Unbiased Target Deconvolution via Affinity Chromatography

Rationale: The first critical step in MoA validation for a novel compound is to identify its direct molecular targets. Phenotypic screening, while valuable, only reveals the "what" (e.g., cell death, cytokine inhibition), not the "how". Target deconvolution techniques, such as affinity chromatography, allow for the isolation of specific binding partners from a complex cellular proteome.[3][4] This approach is unbiased, meaning it does not require any a priori assumptions about the compound's target.

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis A Immobilize CIMB on Sepharose beads via a linker D Incubate lysate with CIMB-beads and Control-beads A->D B Prepare cell lysate (e.g., from a responsive cancer cell line) B->D C Negative Control: Beads with linker only C->D E Wash away non-specific binders D->E F Elute bound proteins (e.g., with high salt or pH change) E->F G Separate proteins by SDS-PAGE F->G H Excise unique bands for CIMB G->H I Protein identification by LC-MS/MS H->I J Bioinformatic analysis of hits I->J

Caption: Workflow for Affinity Chromatography-based target deconvolution.

Detailed Protocol: Affinity Chromatography
  • Immobilization of CIMB:

    • Synthesize a derivative of CIMB with a linker arm (e.g., a short PEG chain terminating in a primary amine or carboxyl group). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

    • Covalently couple the linker-modified CIMB to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads using the linker alone.

  • Preparation of Cell Lysate:

    • Culture a cell line known to be sensitive to CIMB treatment to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Binding and Elution:

    • Incubate the clarified lysate with the CIMB-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive elution with excess free CIMB, or a non-specific method such as a high-salt buffer or a low-pH glycine buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the CIMB eluate but absent or significantly reduced in the control eluate.

    • Subject the excised bands to in-gel trypsin digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Analyze the mass spectrometry data against a protein database to identify the putative target proteins.

Hypothetical Data: Top 5 Protein Hits for CIMB
RankProtein IDProtein NameCIMB Spectral CountsControl Spectral CountsRationale for Follow-up
1P06493Casein Kinase 2 Subunit Alpha (CSNK2A1)1282A serine/threonine kinase, a common target for benzimidazoles.
2P11362Hsp90955A molecular chaperone, often a "hitchhiker" but can be a direct target.
3Q13541Mitogen-activated protein kinase 14 (MAPK14/p38α)781A key signaling kinase.
4P08684Vimentin654A cytoskeletal protein. Could be a direct target or part of a complex.
5P6225814-3-3 protein zeta/delta528An adaptor protein involved in many signaling pathways.

Phase 2: Validating Target Engagement in a Cellular Context with CETSA

Rationale: While affinity chromatography identifies potential binding partners, it is performed on cell lysates, which may not fully represent the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm and quantify the engagement of a drug with its target protein within intact cells.[5][6] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treatment Treatment & Heating cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Treat intact cells with CIMB or Vehicle (DMSO) B Aliquot cells and heat to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins C->D E Collect supernatant D->E F Analyze soluble target protein levels by Western Blot or ELISA E->F G Plot melting curves and determine thermal shift (ΔTm) F->G

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Treatment:

    • Treat cultured cells with a predetermined concentration of CIMB (e.g., 10x the IC50 for a phenotypic effect) or vehicle (DMSO) for 1-2 hours.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein (e.g., CSNK2A1 from Phase 1) in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and normalize them to the unheated control for each treatment condition.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and CIMB-treated samples to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm in the presence of CIMB indicates target engagement.[5]

Hypothetical Data: CETSA for CSNK2A1
TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)48.2 °C-Baseline thermal stability.
CIMB (10 µM) 54.5 °C +6.3 °C Strong target engagement and stabilization.
A-Kinase-Inhib (10 µM)55.1 °C+6.9 °CPositive control for kinase engagement.
B-Microtubule-Disrupt (10 µM)48.3 °C+0.1 °CNegative control; does not engage CSNK2A1.

Phase 3: Focused Target Class Profiling using Kinobeads

Rationale: The benzimidazole scaffold is frequently found in kinase inhibitors.[1] Our unbiased screen also pointed towards kinases (CSNK2A1, MAPK14). Therefore, a focused screen against a large panel of kinases is a logical next step. The Kinobeads assay is a chemoproteomic method that uses a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[8][9] By performing this as a competition binding experiment with a free inhibitor (like CIMB), we can quantitatively assess the compound's affinity and selectivity across hundreds of kinases simultaneously.

Experimental Workflow: Kinobeads Competition Binding Assay

cluster_incubation Competition Binding cluster_analysis Quantification A Prepare cell lysate B Incubate lysate with varying concentrations of CIMB A->B C Add Kinobeads to pull down kinases not bound by CIMB B->C D Wash beads and elute bound kinases C->D E Digest proteins and analyze by quantitative LC-MS/MS D->E F Generate dose-response curves for each detected kinase E->F G Calculate IC50 values F->G

Caption: Workflow for Kinobeads-based kinase inhibitor profiling.

Detailed Protocol: Kinobeads Assay
  • Lysate Treatment:

    • Prepare a native cell lysate as described in Phase 1.

    • Aliquot the lysate and treat with a serial dilution of CIMB (e.g., from 1 nM to 30 µM) or vehicle control. Incubate for 30-60 minutes.

  • Kinase Enrichment:

    • Add the Kinobeads slurry to each lysate sample and incubate to capture kinases that are not occupied by CIMB.

  • Sample Preparation and MS Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides using trypsin.

    • Analyze the peptide mixtures using quantitative label-free LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the abundance of each kinase in each sample.

    • For each identified kinase, plot its abundance as a function of CIMB concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of CIMB required to prevent 50% of the kinase from binding to the beads.

Hypothetical Data: Top 10 Kinase Targets for CIMB
Kinase TargetCIMB IC50 (nM) A-Kinase-Inhib IC50 (nM)Interpretation
CSNK2A1 85 120Confirms primary hit from Phase 1 & 2.
MAPK14 (p38α) 150 25Potent activity, validates another primary hit.
PIM1 220>10,000A potential off-target.
GSK3B 45080Moderate activity.
CDK2 1,2005Weak activity compared to the positive control.
SRC 2,50015Weak activity.
EGFR >10,0001,500No significant activity.
VEGFR2 >10,00020No significant activity.
ABL1 >10,0001No significant activity.
BTK >10,000>10,000No significant activity.

Phase 4: Elucidating Downstream Signaling Pathways

Rationale: After identifying and confirming direct targets, the final step is to understand the functional consequences of target engagement. If CIMB inhibits CSNK2A1 and MAPK14, it should modulate the signaling pathways in which these kinases are involved. Reporter gene assays are a robust method to measure the activity of specific signaling pathways by linking the activity of a pathway-responsive transcription factor to the expression of a reporter gene like luciferase or GFP.[10][11]

Hypothetical Signaling Pathway: CSNK2A1 and MAPK14

Stress Cellular Stress (e.g., UV, Cytokines) MAPK14 MAPK14 (p38α) Stress->MAPK14 activates MK2 MK2 MAPK14->MK2 activates AP1 AP-1 (c-Jun/c-Fos) MAPK14->AP1 activates CSNK2A1 CSNK2A1 NFkB NF-κB Pathway CSNK2A1->NFkB activates Gene_Exp Inflammatory Gene Expression NFkB->Gene_Exp AP1->Gene_Exp CIMB CIMB CIMB->MAPK14 CIMB->CSNK2A1

References

A Comparative Guide to the Cytotoxicity of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel benzimidazole derivative, (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, in comparison to well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. While direct experimental data for this compound is not yet publicly available, this document outlines the critical methodologies and presents benchmark data from known inhibitors to establish a robust protocol for future comparative studies. This guide is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities for oncology applications.

Introduction: The Rationale for Comparison

Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The specific compound, this compound, represents a novel derivative within this class. To ascertain its potential as a cytotoxic agent, a rigorous comparison against standard-of-care chemotherapeutics is essential. This guide focuses on three widely used anticancer drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death.[3]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, triggering DNA damage responses and apoptosis.[4][5]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][6][7]

By evaluating the cytotoxicity of this compound against these agents, researchers can contextualize its potency and potential mechanisms of action.

Experimental Design for Cytotoxicity Assessment

A standardized and well-controlled experimental workflow is paramount for generating reliable and comparable cytotoxicity data. The following protocol outlines a robust approach using common in vitro assays.

Cell Line Selection

The choice of cell lines is critical and should ideally include representatives from different cancer types to assess the breadth of activity. For this proposed study, we will consider a panel of commonly used human cancer cell lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HepG2: Human liver carcinoma cell line.

Cytotoxicity Assays: A Multi-Faceted Approach

Relying on a single assay can be misleading. Therefore, a combination of assays that measure different aspects of cell health is recommended to provide a comprehensive cytotoxicity profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of necrosis or late-stage apoptosis.[9][10]

The following diagram illustrates the proposed experimental workflow for assessing cytotoxicity.

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Measurement cluster_analysis Data Analysis A Select Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HepG2) B Seed cells in 96-well plates and allow to adhere overnight A->B D Treat cells with compounds for 24, 48, and 72 hours B->D C Prepare serial dilutions of: 1. This compound 2. Doxorubicin 3. Cisplatin 4. Paclitaxel C->D F Perform MTT Assay: Measure absorbance at 570 nm D->F G Perform LDH Assay: Measure absorbance at 490 nm D->G E Include vehicle control and positive control (e.g., staurosporine) E->D H Calculate % cell viability relative to vehicle control F->H G->H I Determine IC50 values using non-linear regression analysis H->I J Compare IC50 values of the novel compound with known inhibitors I->J G cluster_stimuli Cytotoxic Stimuli cluster_pathways Apoptotic Pathways cluster_execution Execution Phase A DNA Damage (e.g., Doxorubicin, Cisplatin) D Intrinsic Pathway (Mitochondrial) A->D B Microtubule Disruption (e.g., Paclitaxel) B->D C Novel Compound (Proposed) C->D ? E Extrinsic Pathway (Death Receptor) C->E ? F Caspase-9 Activation D->F G Caspase-8 Activation E->G H Executioner Caspases (Caspase-3, -6, -7) F->H G->H I Apoptosis (Cell Death) H->I

References

The Chloro-Substituted Benzimidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Among the myriad of possible substitutions, the introduction of a chlorine atom onto the benzimidazole framework has proven to be a particularly fruitful strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chloro-substituted benzimidazoles, offering insights into their anticancer, antimicrobial, and anthelmintic properties, supported by experimental data and detailed protocols.

The Significance of Chlorine Substitution

The strategic placement of a chlorine atom on the benzimidazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. Generally, the electron-withdrawing nature of chlorine can enhance the acidity of the N-H proton of the imidazole ring, potentially influencing hydrogen bonding interactions with target proteins. Furthermore, the lipophilic character of chlorine can facilitate membrane permeability, a critical factor for reaching intracellular targets. The position of the chlorine substituent (e.g., at the 2, 4, 5, 6, or 7-position) is a key determinant of biological activity, often leading to significant variations in potency and selectivity.

Comparative Analysis of Biological Activities

The following sections delve into the SAR of chloro-substituted benzimidazoles across three major therapeutic areas, with quantitative data summarized for direct comparison.

Anticancer Activity

Chloro-substituted benzimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, including disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[3][4]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Chloro-Substituted Benzimidazoles

Compound/SubstituentCell LineIC50 (µM)Reference
2-(4-Chlorophenyl)-1H-benzimidazoleMCF-7 (Breast)11.34 - 35.69[5]
2-(4-Chlorophenyl)-1H-benzimidazoleOVCAR-3 (Ovarian)13.76 - 42.24[5]
5-Chloro-2-(4-chlorophenyl)-1-cyclohexyl-1H-benzo[d]imidazoleN/A23[6]
7-Chloroquinoline–benzimidazole hybridHeLa (Cervical)0.2 - 6.1[7]
7-Chloroquinoline–benzimidazole hybridCaCo-2 (Colon)0.2 - 6.1[7]
N-substituted 6-chloro-1H-benzimidazole derivative (4k)N/APotent[8]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

The data suggests that the position of the chloro substituent and the nature of other groups on the benzimidazole ring system are critical for anticancer potency. For instance, hybridization of a 7-chloroquinoline moiety with a benzimidazole core can lead to highly potent compounds.[7]

The anticancer activity of many benzimidazole derivatives, including chloro-substituted analogs, is attributed to their ability to interfere with microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

anticancer_mechanism cluster_drug Chloro-substituted Benzimidazole cluster_cell Cancer Cell drug Chloro-substituted Benzimidazole tubulin β-Tubulin drug->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Anticancer mechanism of chloro-substituted benzimidazoles.

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Chloro substitution has been shown to enhance the antibacterial and antifungal properties of these compounds.[11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Chloro-Substituted Benzimidazoles

Compound/SubstituentMicroorganismMIC (µg/mL)Reference
N-substituted 6-chloro-1H-benzimidazole (4k)Escherichia coli2 - 16[8]
N-substituted 6-chloro-1H-benzimidazole (4k)Streptococcus faecalis2 - 16[8]
N-substituted 6-chloro-1H-benzimidazole (4k)Staphylococcus aureus (MSSA)2 - 16[8]
N-substituted 6-chloro-1H-benzimidazole (4k)Staphylococcus aureus (MRSA)2 - 16[8]
N-substituted 6-chloro-1H-benzimidazole (4k)Candida albicans8 - 16[8]
N-substituted 6-chloro-1H-benzimidazole (4k)Aspergillus niger8 - 16[8]
Triaryl benzimidazole with chloro-substituentMDR Staphylococci0.5 - 4[12]
Triaryl benzimidazole with chloro-substituentEnterococci species0.5 - 4[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The data highlights the potent activity of certain chloro-substituted benzimidazoles against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The presence of a chloro group at the 6-position, in combination with other substitutions, appears to be favorable for broad-spectrum antimicrobial activity.[8]

The antimicrobial mechanism of benzimidazoles can vary. In bacteria, they have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication.[12] In fungi, they can disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13]

antimicrobial_mechanism cluster_drug Chloro-substituted Benzimidazole cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell drug Chloro-substituted Benzimidazole gyrase DNA Gyrase drug->gyrase Inhibits ergosterol Ergosterol Biosynthesis drug->ergosterol Inhibits dna_replication DNA Replication gyrase->dna_replication Blocks bacterial_death Bacterial Cell Death dna_replication->bacterial_death Leads to cell_membrane Cell Membrane Integrity ergosterol->cell_membrane Disrupts fungal_death Fungal Cell Death cell_membrane->fungal_death Leads to

Caption: Antimicrobial mechanisms of chloro-substituted benzimidazoles.

Anthelmintic Activity

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[14] Chloro-substitution has been explored as a strategy to enhance the efficacy of these deworming agents.

Table 3: Comparative Anthelmintic Activity of Chloro-Substituted Benzimidazoles

Compound/SubstituentParasiteEfficacyReference
2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazoleTrichinella spiralis96.0%[15]
2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazoleTrichinella spiralis100%[15]

The data indicates that chloro-substitution, particularly on a phenylpiperazinyl moiety at the 2-position, can lead to highly effective anthelmintic compounds.

The primary anthelmintic mechanism of action for benzimidazoles is the inhibition of tubulin polymerization in the parasitic worm's intestinal cells.[14] This disruption of the cytoskeleton impairs nutrient absorption, leading to paralysis and eventual death of the parasite.

anthelmintic_mechanism cluster_drug Chloro-substituted Benzimidazole cluster_parasite Parasite Intestinal Cell drug Chloro-substituted Benzimidazole tubulin β-Tubulin drug->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits nutrient_absorption Nutrient Absorption microtubules->nutrient_absorption Impairs paralysis Paralysis & Death nutrient_absorption->paralysis Leads to

Caption: Anthelmintic mechanism of chloro-substituted benzimidazoles.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of chloro-substituted benzimidazoles are provided below.

Synthesis of 5-Chlorobenzimidazole (A Representative Protocol)

This protocol describes the synthesis of 5-chlorobenzimidazole from 4-chloro-1,2-phenylenediamine and formic acid.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Formic acid (98-100%)

  • Hydrochloric acid (10%)

  • Sodium hydroxide solution (10%)

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper

  • Melting point apparatus

Procedure:

  • In a 250 mL round-bottom flask, place 14.25 g (0.1 mol) of 4-chloro-1,2-phenylenediamine.

  • Slowly add 25 mL of 98-100% formic acid to the flask.

  • Attach a reflux condenser and heat the mixture in a heating mantle to reflux for 2 hours.

  • After refluxing, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker containing 200 mL of cold water.

  • Neutralize the solution by slowly adding 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8. The crude 5-chlorobenzimidazole will precipitate out.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water (3 x 50 mL).

  • For purification, transfer the crude product to a beaker containing 150 mL of boiling water.

  • Add a small amount of activated charcoal and boil for 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 80-100 °C.

  • Determine the melting point and characterize the product using appropriate spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).

synthesis_workflow start Start reactants 4-chloro-1,2-phenylenediamine + Formic Acid start->reactants reflux Reflux for 2 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Water & Neutralize with NaOH cool->precipitate filter_wash1 Filter and Wash (Crude Product) precipitate->filter_wash1 purify Recrystallize from Hot Water with Charcoal filter_wash1->purify filter_wash2 Filter and Wash (Purified Product) purify->filter_wash2 dry Dry the Crystals filter_wash2->dry characterize Characterize (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of 5-chlorobenzimidazole.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve the final desired concentration in the wells (e.g., 5 x 105 CFU/mL for bacteria).

  • Add the diluted inoculum to each well of the microplate containing the test compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.

Conclusion

The incorporation of chlorine into the benzimidazole scaffold is a proven and effective strategy for the development of potent anticancer, antimicrobial, and anthelmintic agents. The position of the chlorine atom, in concert with other substituents, plays a pivotal role in determining the biological activity and selectivity of these compounds. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel chloro-substituted benzimidazole derivatives with enhanced therapeutic potential. Further exploration of this chemical space, guided by the structure-activity relationships outlined herein, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

A Senior Application Scientist's Guide to Synthesis Efficiency: A Comparative Analysis of Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of a catalytic system is a critical decision that profoundly influences the efficiency, sustainability, and economic viability of a synthetic route. This guide provides an in-depth, objective comparison of the three primary catalytic methodologies: homogeneous, heterogeneous, and biocatalysis. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to select the optimal catalytic strategy for your specific synthetic challenge.

The Landscape of Catalysis: An Overview

Catalysis is the cornerstone of modern chemical synthesis, with an estimated 90% of all chemical products involving a catalytic step in their manufacturing process.[1] The ideal catalyst offers high activity and selectivity, operates under mild conditions, and is easily separable and reusable.[1] However, in practice, a trade-off often exists between these desirable attributes. This guide will navigate these trade-offs by comparing and contrasting the performance of homogeneous, heterogeneous, and biocatalytic systems.

Defining and Measuring Synthesis Efficiency

To objectively compare catalytic methods, we must first establish a common language of efficiency metrics. While yield is a familiar indicator, a more holistic assessment involves a suite of "green chemistry" metrics that quantify the sustainability of a process.[2][3][4][5]

MetricFormulaSignificance
Yield (%) (Actual amount of product / Theoretical amount of product) x 100Measures the amount of product obtained.
Selectivity (%) (Amount of desired product / Total amount of products) x 100Indicates the catalyst's preference for forming the desired product over side products.
Turnover Number (TON) Moles of product / Moles of catalystRepresents the total number of substrate molecules a single catalyst site can convert before deactivation. A measure of catalyst lifetime.[6]
Turnover Frequency (TOF) (h⁻¹) TON / Reaction timeThe number of catalytic cycles per unit of time. A measure of catalyst activity or speed.[6]
Atom Economy (AE) (%) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100A theoretical measure of how many atoms from the reactants are incorporated into the final product.
Reaction Mass Efficiency (RME) (%) (Mass of isolated product / Total mass of reactants) x 100A more practical metric than AE, as it considers reaction yield and stoichiometry.[2][7]
E-Factor Total mass of waste / Mass of productA simple metric that quantifies the amount of waste generated per unit of product. Lower is better.

These metrics provide a quantitative framework for evaluating and comparing the efficiency of different catalytic systems.

Head-to-Head Comparison: Homogeneous, Heterogeneous, and Biocatalysis

To illustrate the distinct advantages and disadvantages of each catalytic approach, we will examine their application in key industrial transformations: palladium-catalyzed Suzuki-Miyaura cross-coupling, catalytic hydrogenation, and the synthesis of chiral amines.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, widely used in the synthesis of pharmaceuticals and fine chemicals.[8][9]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Suzuki-Miyaura Cross-Coupling

Catalyst SystemCatalyst ExampleSubstratesTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
Homogeneous PalladacycleAryl iodides & Arylboronic acidsRT0.1-1>9510⁶ - 10⁷10⁵ - 10⁶[10]
Homogeneous Pd(dppf)Cl₂Diaryl bromide & Boronic ester851280--[11]
Heterogeneous Pd-ECN (single-atom)Bromobenzene & Phenylboronic acid pinacol ester80Flow56-549[12]
Heterogeneous Pd/CAryl halides & Phenylboronic acid8020 min (Flow)>95--[13]

Note: Direct comparison is challenging due to variations in substrates, catalyst loading, and reaction conditions. The data presented are representative examples.

Analysis and Field Insights:

  • Homogeneous Catalysts: These systems, where the catalyst is in the same phase as the reactants, generally exhibit superior activity and selectivity.[14][15][16][17][18] The high TON and TOF values observed with palladacycles are a testament to their efficiency.[10] However, the major drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination with heavy metals and complicates catalyst recycling, increasing costs.[9][16]

  • Heterogeneous Catalysts: With the catalyst in a different phase from the reactants, separation is straightforward (e.g., filtration), and catalyst recycling is more feasible.[15][16][19] While traditionally exhibiting lower activity than their homogeneous counterparts, recent advances, such as single-atom catalysts (e.g., Pd-ECN), are closing this performance gap, offering both high activity and stability.[12]

Catalytic Hydrogenation

Hydrogenation is a fundamental reaction in the pharmaceutical and fine chemical industries, often employed for the reduction of functional groups like nitroarenes to anilines.

Performance Comparison: Hydrogenation of Nitrobenzene

Catalyst SystemCatalyst ExampleTemp. (°C)Pressure (bar H₂)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
Homogeneous Mn-1 complex130802497--[20][21]
Heterogeneous Pd-Ni/γ-Al₂O₃2510.42100-940.4[22]
Heterogeneous Commercial Pd/C2511.5100-130.6[22]
Heterogeneous Pd/Al₂O₃260-270atm7850 (catalyst life)99.86High-[15]

Analysis and Field Insights:

  • Homogeneous Catalysts: While efficient homogeneous catalysts for hydrogenation exist, they are less common in industrial-scale processes due to the challenges of handling high-pressure gases with soluble catalysts and the difficulty of catalyst separation.

  • Heterogeneous Catalysts: This is the dominant method for industrial hydrogenation.[4] The catalysts, typically precious metals on a solid support (e.g., Pd/C, Pt/Al₂O₃), are robust and easily separated.[15] As the data shows, bimetallic catalysts like Pd-Ni/γ-Al₂O₃ can offer significantly higher TOFs compared to standard commercial catalysts.[22] The choice of support material can also greatly influence catalyst performance.

Synthesis of Chiral Amines

Chiral amines are crucial building blocks for over 40% of commercial pharmaceuticals.[23] The stereoselective synthesis of these compounds is a significant challenge where biocatalysis often excels.

Performance Comparison: Asymmetric Synthesis of Chiral Amines

Catalyst SystemCatalyst ExampleSubstrateYield (%)Enantiomeric Excess (ee %)Key Reaction ConditionsRef.
Biocatalysis ω-Transaminase (from Vibrio fluvialis)Acetophenone92.1>99Whole cells, 30°C, pH 7.0, 24 h[24]
Biocatalysis Amine DehydrogenaseProchiral ketonesHigh>99Aqueous buffer, cofactor regeneration[25]
Transition-Metal Catalysis (Homogeneous) [Rh(cod)₂]BF₄ / (S,S)-f-BinaphaneN-Boc-acetophenone imine95981 mol% catalyst, 50 atm H₂, 2-propanol[24]

Analysis and Field Insights:

  • Biocatalysis: Enzymes, such as transaminases and amine dehydrogenases, offer unparalleled stereoselectivity (often >99% ee) under mild, aqueous conditions.[11][23][24][25] This eliminates the need for protecting groups and harsh reagents, leading to more sustainable processes.[24][26] The main challenges in biocatalysis include the limited substrate scope of naturally occurring enzymes and the need for cofactor regeneration.[2][27] However, advances in protein engineering are rapidly expanding the biocatalytic toolbox.[23]

  • Homogeneous Transition-Metal Catalysis: This approach is also highly effective for synthesizing chiral amines, offering high yields and enantioselectivities.[24] However, it often requires high pressures of hydrogen gas, expensive and potentially toxic heavy metal catalysts, and organic solvents.[23]

  • Heterogeneous Catalysis: While heterogeneous catalysts for asymmetric amine synthesis exist, they generally offer lower enantioselectivities compared to their homogeneous and biocatalytic counterparts.

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for representative reactions using each catalytic system.

Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling

Experimental Workflow: Homogeneous Suzuki-Miyaura Coupling

Homogeneous_Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Flask Charge Schlenk flask with aryl halide, boronic acid, base, and stir bar. Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon) 3x. Charge_Flask->Inert_Atmosphere Add_Solvents_Catalyst Add degassed solvent and Pd catalyst under positive inert gas pressure. Inert_Atmosphere->Add_Solvents_Catalyst Heat_Stir Heat to desired temperature (e.g., 85-100°C) with vigorous stirring. Add_Solvents_Catalyst->Heat_Stir Monitor Monitor reaction progress by TLC or LC-MS. Heat_Stir->Monitor Cool_Extract Cool to RT, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Monitor->Cool_Extract Wash_Dry Wash organic layer with brine, dry over Na₂SO₄. Cool_Extract->Wash_Dry Purify Concentrate and purify by column chromatography. Wash_Dry->Purify

Caption: A typical workflow for a homogeneous Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).[9][28]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).[29] Bubble the inert gas through the solution for 10-15 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol).

  • Reaction: Heat the mixture to 85-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting: Common issues in Suzuki couplings include low yields due to protodeboronation of the boronic acid, catalyst deactivation by oxygen, and poor reagent solubility.[5][25][29][30][31] To mitigate these, use fresh, high-purity reagents, ensure a thoroughly inert atmosphere, and select an appropriate solvent system and base.[25][29]

Heterogeneous Catalysis: Hydrogenation of Nitrobenzene

Protocol:

  • Catalyst Preparation: In a three-necked flask equipped with a magnetic stir bar, add the heterogeneous catalyst (e.g., 5 mol% Pd/C).

  • Inerting: Evacuate the flask and backfill with nitrogen three times.

  • Solvent and Substrate Addition: Add the solvent (e.g., methanol or ethanol) under a countercurrent of nitrogen, followed by the nitrobenzene (1.0 mmol).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen (a balloon is suitable for small-scale reactions). For safety, ensure the system is not sealed and is behind a blast shield.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Once complete, evacuate the flask and backfill with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the aniline product.

Catalyst Reusability and Leaching Test:

To test for catalyst reusability, after the first run, the filtered catalyst can be washed, dried, and used in a subsequent reaction.[19][30][32] To check for leaching of the metal into the solution, the catalyst can be filtered off mid-reaction, and the filtrate allowed to react further. If the reaction proceeds, it indicates that active catalytic species have leached into the solution.[30][33]

Biocatalysis: Lipase-Catalyzed Ester Hydrolysis

Experimental Workflow: Biocatalytic Ester Hydrolysis

Biocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Analysis Prepare_Substrate Prepare substrate solution in buffer (e.g., phosphate buffer, pH 7). Equilibrate_Temp Incubate substrate solution at the desired temperature (e.g., 30-40°C). Prepare_Substrate->Equilibrate_Temp Add_Enzyme Add lipase (free or immobilized) to initiate the reaction. Equilibrate_Temp->Add_Enzyme Incubate_Agitate Incubate with shaking. Add_Enzyme->Incubate_Agitate Monitor_pH Monitor reaction progress by titrating the released acid or by HPLC/LC-MS. Incubate_Agitate->Monitor_pH Quench Quench the reaction (e.g., by adding an organic solvent and acidifying). Monitor_pH->Quench Extract Extract the product and remaining substrate. Quench->Extract Analyze Analyze for conversion and enantiomeric excess (if applicable) by chiral HPLC or GC. Extract->Analyze

Caption: General workflow for a lipase-catalyzed ester hydrolysis reaction.

Protocol:

  • Substrate Preparation: Prepare a solution of the ester substrate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). A co-solvent may be necessary for poorly soluble substrates.

  • Temperature Equilibration: Incubate the substrate solution in a shaking water bath at the optimal temperature for the enzyme (e.g., 30-40°C).

  • Enzyme Addition: Initiate the reaction by adding the lipase (either as a free powder or immobilized on a support).

  • Monitoring: The progress of the hydrolysis can be monitored by several methods:

    • Titration: The released carboxylic acid can be titrated with a standard solution of NaOH.[1][17]

    • Spectrophotometry: Using a chromogenic substrate like p-nitrophenyl esters, the release of the colored p-nitrophenol can be monitored spectrophotometrically.[1]

    • HPLC/LC-MS: Aliquots of the reaction mixture can be quenched and analyzed by HPLC or LC-MS to determine the concentration of the product and remaining substrate.[17][34]

  • Workup: Once the desired conversion is reached, quench the reaction (e.g., by adding an organic solvent and acidifying). Extract the product and any remaining substrate.

  • Analysis: Analyze the organic extract to determine the conversion and, for kinetic resolutions, the enantiomeric excess of the product and/or remaining substrate using chiral HPLC or GC.

Immobilization: Immobilizing enzymes on solid supports can significantly enhance their stability, reusability, and ease of separation.[3][14][23][26][28][29][35][36][37] Common immobilization techniques include adsorption, covalent binding, and entrapment.[23][26][28] While immobilization can sometimes lead to a decrease in the enzyme's specific activity due to mass transfer limitations, the benefits of increased stability and reusability often outweigh this for industrial applications.[29][37]

Practical Considerations for Scale-Up

Transitioning a catalytic process from the lab to an industrial scale presents distinct challenges for each methodology.

  • Homogeneous Catalysis: The primary challenge is the efficient removal of the catalyst to meet the stringent purity requirements of the pharmaceutical industry (often <10 ppm of residual metal). This typically involves costly purification steps. The development of recyclable homogeneous catalysts is an active area of research.[38]

  • Heterogeneous Catalysis: Scale-up is generally more straightforward due to the ease of catalyst separation.[4] Key considerations include ensuring efficient mixing to overcome mass transfer limitations, managing the heat generated in exothermic reactions, and the potential for catalyst deactivation or attrition over time. Continuous flow reactors are increasingly being used for heterogeneous catalytic processes, offering improved heat and mass transfer, and enhanced safety.[7][8][10][39][40]

  • Biocatalysis: Challenges in scaling up biocatalytic processes include ensuring the stability of the enzyme under process conditions, the cost and availability of the enzyme and any necessary cofactors, and preventing microbial contamination.[2][27][35] Immobilization is a key enabling technology for the industrial use of enzymes, facilitating continuous processing and catalyst reuse.[6]

Conclusion: Selecting the Right Tool for the Job

The choice between homogeneous, heterogeneous, and biocatalysis is not a matter of one being universally superior, but rather selecting the most appropriate tool for a specific synthetic task.

  • Homogeneous catalysis often provides the highest activity and selectivity, making it ideal for the synthesis of complex molecules where achieving the desired transformation is the primary challenge.

  • Heterogeneous catalysis is the workhorse of the chemical industry, offering robustness, reusability, and ease of handling, particularly for large-scale production.

  • Biocatalysis is the champion of green chemistry and stereoselectivity, providing an environmentally benign and highly efficient route to chiral molecules, a critical need in the pharmaceutical industry.

By understanding the fundamental principles, performance metrics, and practical considerations outlined in this guide, researchers and drug development professionals can make more informed and strategic decisions in their pursuit of efficient and sustainable chemical synthesis.

References

A Senior Application Scientist's Guide to Benchmarking Biological Efficacy Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a new compound's biological efficacy is a cornerstone of preclinical research.[1][2] Establishing a compound's potency and activity profile relative to known standards is not merely a comparative exercise; it is a critical step in validating its potential as a therapeutic agent. This guide provides an in-depth framework for benchmarking the biological efficacy of investigational compounds against standard references, ensuring scientific integrity and generating robust, reproducible data.

The Imperative of Benchmarking in Drug Discovery

Before embarking on costly and complex clinical trials, a thorough preclinical evaluation is essential to determine a drug candidate's safety and potential effectiveness.[1] Benchmarking against well-characterized reference compounds provides essential context for the experimental results.[3][4][5][6] This process allows researchers to:

  • Objectively Assess Potency: Quantify the efficacy of a novel compound in relation to established drugs or inhibitors.

  • Validate Assay Performance: Ensure the experimental system is responding appropriately to known modulators.

  • Elucidate Mechanism of Action: Compare the biological signature of a new compound to references with known mechanisms.

  • Support Go/No-Go Decisions: Provide a strong, data-driven rationale for advancing a compound through the development pipeline.

Pillar 1: The Strategic Selection of Reference Compounds

The choice of reference compounds is a critical decision that profoundly influences the interpretation of efficacy data. The goal is to select compounds that provide a clear and relevant framework for comparison.[7][8]

Types of Reference Standards:

  • Primary Reference Standards: These are highly purified and extensively characterized compounds, often obtained from official sources like pharmacopeias.[9] They are considered the gold standard for analytical and biological assays.[9]

  • Secondary Reference Standards: These are well-characterized compounds that are established with reference to a primary standard. They are often used for routine laboratory work.

Key Considerations for Selection:

  • Mechanism of Action: Include positive controls with the same or similar mechanism of action as the test compound, as well as negative controls that are known to be inactive.

  • Potency: Select reference compounds with a range of potencies to effectively bracket the expected activity of the investigational compound.

  • Chemical and Physical Properties: Ensure the reference compounds are compatible with the chosen assay system (e.g., solubility, stability).[10]

  • Commercial Availability and Purity: Source high-purity reference standards from reputable suppliers to ensure the reliability of the results.[11]

Pillar 2: Designing and Executing Robust Efficacy Studies

A well-designed experimental protocol is the foundation of trustworthy and reproducible data. The following sections outline a standard in vitro workflow for determining the half-maximal inhibitory concentration (IC50), a key metric of potency.[12][13][14]

Experimental Workflow: In Vitro IC50 Determination

The following diagram illustrates a typical workflow for an in vitro IC50 determination experiment.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_readout Data Acquisition & Analysis A Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution Series (Test & Reference) D Compound Treatment B->D C->D E Incubation D->E F Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F G Data Readout (Spectrophotometer/Luminometer) F->G H Dose-Response Curve Fitting G->H I IC50 Calculation H->I

Caption: Workflow for in vitro IC50 determination.

Detailed Experimental Protocol: MTT Assay for IC50 Determination

This protocol provides a step-by-step guide for assessing the cytotoxic or cytostatic effects of a compound on an adherent cell line using a colorimetric MTT assay.[15]

Materials:

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compound and standard reference compound (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[15]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test and reference compounds in DMSO.

    • Perform a serial dilution of each compound in complete medium to achieve the desired final concentrations. A typical dose range might span several orders of magnitude (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time can significantly impact the IC50 value and should be consistent across experiments.[12]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Pillar 3: Data Analysis, Interpretation, and Authoritative Grounding

The raw data from the efficacy study must be transformed into meaningful metrics through appropriate statistical analysis.

Data Analysis: From Raw Data to IC50
  • Normalization: Convert the raw absorbance values to percentage of viability relative to the vehicle-treated control wells.

  • Dose-Response Curve Fitting: Plot the normalized response against the logarithm of the compound concentration.[16] Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis.[16][17][18]

  • IC50 Determination: The IC50 is the concentration of the compound that produces a 50% reduction in the measured response.[12] This value is determined from the fitted curve.

Visualizing the Biological Context: A Signaling Pathway Example

To fully understand a compound's efficacy, it is crucial to consider its target's role within a broader biological context. The following diagram illustrates a simplified representation of the Progesterone Receptor signaling pathway, which can be a target for anti-cancer therapies.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) (inactive, with HSP) PR_P PR-Progesterone Complex PR->PR_P HSP Heat Shock Proteins PR->HSP Dissociation P Progesterone P->PR Binding PR_P_dimer PR Dimer PR_P->PR_P_dimer Dimerization PRE Progesterone Response Element (PRE) on DNA PR_P_dimer->PRE Nuclear Translocation & Binding Transcription Gene Transcription PRE->Transcription Initiation

Caption: Simplified Progesterone Receptor signaling pathway.[19]

Data Presentation: A Comparative Analysis

Summarizing the quantitative data in a clear and concise table is essential for easy comparison.

CompoundTargetCell LineIC50 (µM)
Test Compound X Target Y MCF-7 0.5
Reference Compound ATarget YMCF-71.2
Reference Compound BNon-related TargetMCF-7>100

This table clearly demonstrates that Test Compound X is more potent than the standard reference compound A against the intended target in the chosen cell line.

Ensuring Trustworthiness: Self-Validating Systems

Every protocol should be a self-validating system. This means incorporating controls that confirm the experiment has worked as expected.

  • Positive Control: A known active compound (the standard reference) that should produce a robust response.

  • Negative Control: A compound known to be inactive against the target.

  • Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO), to account for any effects of the solvent itself.

  • Untreated Control: Cells that have not been exposed to any treatment.

By including these controls, you can be confident that any observed effects are due to the test compound and not an artifact of the experimental system.

Moving Beyond In Vitro: The Role of In Vivo Models

While in vitro assays are crucial for initial screening and potency determination, they do not fully recapitulate the complexity of a living organism.[2] Therefore, promising compounds should be further evaluated in in vivo models to assess their efficacy, pharmacokinetics, and potential toxicity in a more physiologically relevant context.[20][21][22] Common in vivo cancer models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[20][21][23][24][25]

Regulatory Considerations

Preclinical efficacy and safety studies are subject to regulatory oversight. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for preclinical development.[1][22][26][27][28] Adherence to Good Laboratory Practice (GLP) is often required for studies intended to support regulatory submissions.[26][27]

Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.